4-Acetyl-3'-bromobiphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5730-89-2 |
|---|---|
Molecular Formula |
C14H11BrO |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
1-[4-(3-bromophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 |
InChI Key |
NGYZZROGJLFKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Acetyl-3'-bromobiphenyl (CAS No. 5730-89-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-3'-bromobiphenyl is a substituted biphenyl derivative with the CAS number 5730-89-2 . Biphenyl and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and potential applications. As a versatile chemical intermediate, it serves as a valuable building block for the synthesis of more complex molecules in drug discovery and for the development of novel materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 5730-89-2 |
| Molecular Formula | C₁₄H₁₁BrO |
| Molecular Weight | 275.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a Friedel-Crafts acylation to introduce the acetyl group.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
References
An In-depth Technical Guide to the Chemical Properties of 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-3'-bromobiphenyl is a substituted biphenyl derivative with potential applications in the fields of medicinal chemistry and materials science. Its structural motif, featuring a bromo-functionalized phenyl ring coupled with an acetyl-substituted phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to distinguish this compound from its isomer, 4-Acetyl-4'-bromobiphenyl, as the position of the bromine atom significantly influences its properties and reactivity.
| Property | Value | Reference |
| CAS Number | 5730-89-2 | |
| Molecular Formula | C₁₄H₁₁BrO | |
| Molecular Weight | 275.14 g/mol | |
| IUPAC Name | 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanone | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. This reaction offers a versatile and efficient way to form the carbon-carbon bond between the two phenyl rings.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
A general procedure for the synthesis of biphenyl compounds via a Suzuki-Miyaura coupling reaction is as follows. Please note that specific reaction conditions for the synthesis of this compound may require optimization.
Materials:
-
4-Acetylphenylboronic acid
-
1-Bromo-3-iodobenzene (or another suitable 3-bromophenyl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, and/or water)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents) in the chosen solvent.
-
Add the base (2.0-3.0 equivalents) to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Below is a conceptual workflow for the Suzuki-Miyaura cross-coupling synthesis of this compound.
This compound can undergo further chemical transformations, including nucleophilic substitution of the bromine atom and oxidative coupling reactions, making it a versatile building block in organic synthesis.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. Researchers would typically need to acquire this data after synthesis and purification. The expected spectral features would include:
-
¹H NMR: Signals corresponding to the acetyl protons (a singlet around 2.6 ppm) and complex multiplets in the aromatic region (7-8.5 ppm) characteristic of the substituted biphenyl system.
-
¹³C NMR: Resonances for the carbonyl carbon (around 197 ppm), the methyl carbon of the acetyl group (around 26 ppm), and a series of signals for the aromatic carbons.
-
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (275.14 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.
Potential Applications
Drug Development
Biphenyl derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors.[1][2] The structural framework of this compound makes it a candidate for derivatization to explore its potential as an inhibitor for various enzymes. For instance, biphenyl-containing compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.
The general mechanism of reversible enzyme inhibition can be illustrated as follows:
Materials Science
Substituted biphenyls are fundamental components in the design of liquid crystals.[3] The rigid biphenyl core of this compound, combined with its polar acetyl group and the laterally substituted bromine atom, suggests its potential use as a mesogenic building block for the synthesis of new liquid crystalline materials. These materials have applications in display technologies and other optoelectronic devices.
Conclusion
This compound is a chemical compound with significant potential for research and development in both medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited in publicly available literature, its synthesis via established methods like the Suzuki-Miyaura coupling is feasible. Further experimental investigation is required to fully characterize its physical and spectroscopic properties and to explore its biological activities and potential as a precursor for novel materials. This guide serves as a foundational resource for scientists and researchers interested in the exploration and application of this versatile biphenyl derivative.
References
Navigating the Solubility Landscape of 4-Acetyl-3'-bromobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-Acetyl-3'-bromobiphenyl
This compound is a substituted biphenyl derivative. The biphenyl scaffold is a common motif in pharmacologically active molecules and functional materials. The presence of an acetyl group and a bromine atom at specific positions on the biphenyl rings suggests its potential as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is a critical first step in its potential application, influencing everything from reaction conditions to bioavailability in drug development.
While direct solubility data for this compound is not currently published, data for the related isomer, 4-acetyl-4'-bromobiphenyl, is available and can provide some initial insights.
Physicochemical Properties of 4-Acetyl-4'-bromobiphenyl
To provide a baseline for understanding the potential properties of this compound, the following table summarizes the known physicochemical properties of its isomer, 4-acetyl-4'-bromobiphenyl. It is important to note that even small changes in substituent position can significantly impact physical properties, including solubility.
| Property | Value | Reference |
| Molecular Formula | C14H11BrO | [1][2] |
| Molecular Weight | 275.14 g/mol | [1][2] |
| Melting Point | 129-133 °C | [1][3] |
| Boiling Point (Predicted) | 372.1 ± 17.0 °C | [1][2] |
| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [1][2] |
| Appearance | White or pale brown solid | [1] |
| Solubility | Soluble in Toluene | [1][3] |
| LogP (Predicted) | 4.31870 | [2] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound such as this compound. This protocol is based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.[4][5]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) (e.g., water, ethanol, buffer solutions of various pH)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like GC or UV-Vis spectroscopy)
-
Mobile phase for HPLC
-
Reference standard of this compound
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[6]
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments.[5][6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.[6]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a solubility study and a qualitative solubility testing scheme.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Qualitative Solubility Classification Scheme.[7]
Biological Activity Context
At present, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. Research on related brominated biphenyls has explored their potential as intermediates in the synthesis of biologically active compounds.[8][9] Studies on other classes of brominated organic compounds have investigated their biological activities, which can be influenced by the position and nature of substituents.[10][11] Any investigation into the biological effects of this compound would need to be conducted through dedicated in vitro and in vivo studies.
Conclusion
While quantitative solubility data for this compound is not yet documented, this guide provides the necessary framework for its empirical determination. By following the outlined experimental protocols and leveraging the provided workflow diagrams, researchers can confidently generate the precise solubility data required for their specific applications. The physicochemical properties of the related isomer, 4-acetyl-4'-bromobiphenyl, serve as a useful, albeit preliminary, point of reference. The generation of such fundamental data is a crucial step in unlocking the full potential of novel chemical entities like this compound in drug discovery and materials science.
References
- 1. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Acetyl-4'-bromobiphenyl CAS#: 5731-01-1 [amp.chemicalbook.com]
- 4. google.com [google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. who.int [who.int]
- 7. scribd.com [scribd.com]
- 8. Buy this compound | 5730-89-2 [smolecule.com]
- 9. 4-溴联苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-Acetyl-3'-bromobiphenyl
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology related to 4-Acetyl-3'-bromobiphenyl. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a proposed synthetic protocol based on established chemical principles. Furthermore, for comparative purposes, detailed spectroscopic data for the isomeric compound, 4-Acetyl-4'-bromobiphenyl, is provided and clearly delineated.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. A plausible route involves the coupling of (4-acetylphenyl)boronic acid with a suitable 3-brominated aryl halide.
1.1. Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted from established Suzuki-Miyaura coupling methodologies.
Materials:
-
(4-acetylphenyl)boronic acid
-
1-bromo-3-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add (4-acetylphenyl)boronic acid (1.2 equivalents), 1-bromo-3-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the de-gassed mixture, add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterize the final product using spectroscopic methods (NMR, IR, MS).
An In-depth Technical Guide on the Crystal Structure of 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific, solved crystal structure for 4-Acetyl-3'-bromobiphenyl. Therefore, this guide will provide a general, yet detailed, overview of the methodologies typically employed for the determination of the crystal structure of a small organic molecule like this compound. The quantitative data presented are hypothetical and serve as illustrative examples of how such data would be reported.
Introduction
This compound is a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry.[1] The determination of its single-crystal X-ray structure is crucial for a definitive understanding of its three-dimensional conformation, including the dihedral angle between the phenyl rings and the orientation of the acetyl and bromo substituents. This structural information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.
While the specific crystal structure of this compound is not currently available, this document outlines the standard experimental and computational workflow for its determination via single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Crystallography
The determination of the molecular structure of a crystalline solid using X-ray diffraction is a well-established analytical technique.[2][3][4] The overall process involves growing a high-quality single crystal, collecting diffraction data, solving the crystal structure, and refining the model.
2.1. Crystallization
The initial and often most challenging step is to grow a single crystal of this compound suitable for X-ray diffraction.[5] An ideal crystal should be a well-formed, single entity, typically 0.1-0.3 mm in each dimension, and free of cracks or other defects.[6][7] Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): An aliquot of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution drop gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
2.2. Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer.[8] The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
The diffractometer consists of an X-ray source (e.g., a sealed tube or a microfocus source), a goniometer for orienting the crystal, and a detector (e.g., a CCD or CMOS detector).[7][8] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6][8]
2.3. Structure Solution and Refinement
The collected diffraction data, which consist of the positions and intensities of the diffraction spots, are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The intensities are then used to calculate the amplitudes of the structure factors.
The "phase problem," which arises from the loss of phase information during the diffraction experiment, is then solved using computational methods.[6] For small molecules like this compound, direct methods are typically successful. Once initial phases are obtained, an electron density map is calculated. This map is then interpreted to build an initial atomic model of the molecule.
The initial model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the final refined structure is assessed using various metrics, most notably the R-factor.
Data Presentation (Hypothetical)
The crystallographic data for a compound like this compound would be summarized in tables for clear and concise presentation.
Table 1: Crystal Data and Structure Refinement for this compound (Illustrative)
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₄H₁₁BrO |
| Formula weight | 275.14 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 5.876(2) Å, β = 105.45(3)° | |
| c = 20.456(8) Å, γ = 90° | |
| Volume | 1172.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.558 Mg/m³ |
| Absorption coefficient | 3.456 mm⁻¹ |
| F(000) | 552 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -13 ≤ h ≤ 13, -7 ≤ k ≤ 7, -26 ≤ l ≤ 26 |
| Reflections collected | 9876 |
| Independent reflections | 2680 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2680 / 0 / 154 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |
| R indices (all data) | R1 = 0.048, wR2 = 0.095 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for this compound (Illustrative)
| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |
| C(1)-C(7) | 1.491(3) |
| C(4)-C(1') | 1.488(3) |
| C(3')-Br(1) | 1.904(2) |
| C(11)=O(1) | 1.221(3) |
| C(1)-C(7)-C(1') | 120.5(2) |
| C(2')-C(3')-Br(1) | 119.8(2) |
| C(3)-C(4)-C(1') | 121.3(2) |
Visualization of Experimental Workflow
The process of determining a crystal structure can be visualized as a logical workflow.
Conclusion
While the specific crystal structure of this compound is not yet publicly available, this guide outlines the standard and robust methodologies used for its determination. The workflow, from synthesis and crystallization to data collection, structure solution, and refinement, represents a powerful pipeline for elucidating the precise three-dimensional architecture of novel chemical entities. The resulting structural data, as illustrated in the hypothetical tables, would be of significant value to researchers in medicinal chemistry and materials science for understanding its chemical properties and guiding the design of new molecules with desired functions.
References
- 1. Buy this compound | 5730-89-2 [smolecule.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. sciencevivid.com [sciencevivid.com]
- 4. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. fiveable.me [fiveable.me]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
The Enduring Legacy of Biphenyl Derivatives: From Industrial Workhorses to Therapeutic Agents
A Technical Guide on the Discovery, History, and Applications of Biphenyl Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl derivatives, characterized by two interconnected phenyl rings, represent a cornerstone in the landscape of organic chemistry. Their journey, from their initial discovery to their current multifaceted applications, is a testament to the relentless pursuit of scientific innovation. Initially finding utility as heat transfer agents and dielectrics in the form of polychlorinated biphenyls (PCBs), their story took a pivotal turn with the discovery of their environmental persistence and toxicity. However, the biphenyl scaffold has been ingeniously repurposed, emerging as a privileged structure in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and history of biphenyl derivatives, detailing key synthetic methodologies, quantitative data, and their engagement with biological signaling pathways.
Historical Milestones in the Synthesis of Biphenyl Derivatives
The construction of the biphenyl core has been a central theme in synthetic organic chemistry for over a century. Several named reactions have been pivotal in accessing this important structural motif.
The Wurtz-Fittig Reaction: An Early Approach
One of the earliest methods for forming a carbon-carbon bond between an aryl and an alkyl group is the Wurtz-Fittig reaction. This reaction involves the treatment of an aryl halide and an alkyl halide with sodium metal in dry ether.
Experimental Protocol: Wurtz-Fittig Reaction for the Synthesis of Ethylbenzene [1]
-
Reaction Setup: Dissolve bromobenzene and ethyl bromide in dry ether in a round-bottom flask.
-
Addition of Sodium: Carefully add small pieces of sodium metal to the stirred solution.
-
Reaction: The reaction proceeds as follows: C₆H₅Br + C₂H₅Br + 2Na → C₆H₅C₂H₅ + 2NaBr
-
Work-up: After the reaction is complete, the mixture is carefully quenched and worked up to isolate the ethylbenzene.
-
Side Products: It is important to note that side products such as biphenyl (from the coupling of two aryl halides) and butane (from the coupling of two alkyl halides) can also be formed, which can complicate purification.[1]
The Gomberg-Bachmann Reaction: A Diazonium-Based Method
The Gomberg-Bachmann reaction, developed by Moses Gomberg and Werner Emmanuel Bachmann, provides a route to biaryls through the reaction of a diazonium salt with an aromatic compound.[2] While historically significant, this reaction often suffers from low yields (typically less than 40%) due to the many side reactions of diazonium salts.[2][3]
General Experimental Workflow for the Gomberg-Bachmann Reaction
The following diagram illustrates the general workflow for a Gomberg-Bachmann reaction.
Caption: General workflow for the Gomberg-Bachmann reaction.
The Ullmann Reaction: A Copper-Catalyzed Coupling
The Ullmann reaction, discovered by Fritz Ullmann, is a classic method for the synthesis of symmetrical biaryls by the copper-mediated coupling of two aryl halides.[4] The reaction typically requires high temperatures, although the use of activated copper can allow for milder conditions.[5]
Experimental Protocol: Ullmann Synthesis of 2,2'-Dinitrobiphenyl [6][7][8][9]
-
Reactants: o-chloronitrobenzene and copper bronze.[7]
-
Procedure:
-
In a 1-liter flask equipped with a mechanical stirrer, place 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.[7]
-
Heat the mixture in an oil bath to 215–225 °C.[7]
-
Slowly add 200 g of copper bronze over approximately 1.2 hours while maintaining the temperature and stirring.[7]
-
Continue stirring at 215–225 °C for an additional 1.5 hours.[7]
-
-
Work-up and Purification:
-
Pour the hot mixture into a beaker containing 300–500 g of sand and stir until small clumps form.[7]
-
After cooling, break up the clumps in a mortar.[7]
-
Boil the mixture with two 1.5-liter portions of ethanol and filter each time.[7]
-
Cool the filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.[7]
-
Recrystallize the product from hot ethanol to obtain pure, yellow crystals.[7]
-
-
Yield: 80–95 g (52–61%).[7]
Table 1: Quantitative Data for the Ullmann Synthesis of 2,2'-Dinitrobiphenyl
| Product | Starting Material | Catalyst | Yield | Melting Point | Reference |
| 2,2'-Dinitrobiphenyl | o-Chloronitrobenzene | Copper Bronze | 52–61% | 123.5–124.5 °C | [7] |
| 2,2'-Dinitrobiphenyl | 2-Iodonitrobenzene | Copper (in vial) | 97% | 114–116 °C | [8] |
The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Revolution
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, has become one of the most versatile and widely used methods for the synthesis of biaryls.[10][11] Its mild reaction conditions, tolerance of a wide range of functional groups, and high yields have made it a cornerstone of modern organic synthesis.
General Experimental Protocol: Suzuki-Miyaura Coupling [12][13]
-
Reactants: Aryl halide (e.g., bromo-aromatic), aryl boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, CsF, K₃PO₄).[12][14]
-
Solvent: A suitable solvent or solvent mixture (e.g., toluene, THF, 1,4-dioxane, water).[12][14]
-
Procedure (General Biphasic Condition):
-
Work-up: After the reaction is complete, cool the mixture, filter through celite, and separate the organic layer. Concentrate the organic layer and purify the residue by silica gel column chromatography.[12]
Table 2: Quantitative Data for Suzuki-Miyaura Synthesis of Biphenyl Derivatives
| Product | Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Yield | Reference |
| Biphenyl | Bromobenzene | Phenylboronic acid | Pd-Beta zeolite | K₂CO₃ | 96% | [15] |
| Substituted Biphenyls | Substituted Bromobenzene | Substituted Aryl-boronic acids | Pd(OH)₂ | K₃PO₄ | Rational Yields | [16] |
| Biphenyl Carboxylic Acids | Bromobenzoic acid | Aryl boronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | >90% | [17][18] |
| 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes | Substituted 2-(4-bromophenoxy)quinolin-3-carabaldehydes | Substituted boronic acids | [(dppf)PdCl₂] | Cs₂CO₃ | 61-65% | [19] |
The Rise and Fall of Polychlorinated Biphenyls (PCBs)
The history of biphenyl derivatives is inextricably linked to the story of polychlorinated biphenyls (PCBs). First synthesized in the late 19th century, their commercial production began in 1929. Due to their chemical stability, non-flammability, and electrical insulating properties, PCBs found widespread use in transformers, capacitors, and other industrial applications. However, their chemical inertness also led to their persistence in the environment, and by the mid-20th century, evidence of their toxicity and bioaccumulation began to mount. This led to a ban on their production in many countries in the 1970s. The legacy of PCBs serves as a critical lesson in the environmental impact of industrial chemicals.
Atropisomerism: A Unique Feature of Biphenyls
A fascinating aspect of substituted biphenyls is the phenomenon of atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. If the ortho-substituents on the biphenyl rings are sufficiently bulky, rotation around the central carbon-carbon bond is restricted, leading to the existence of stable, non-interconvertible enantiomers. This axial chirality was first experimentally observed in a tetra-substituted biphenyl derivative by George Christie and James Kenner in 1922.[20] The ability to create stable, chiral biphenyl ligands has had a profound impact on the field of asymmetric catalysis.
Biphenyl Derivatives in Drug Discovery and Signaling Pathways
The biphenyl scaffold is a prominent feature in a multitude of biologically active molecules and approved drugs. Its rigid nature allows for the precise positioning of functional groups to interact with biological targets.
Inhibition of the PD-L1/AKT/mTOR Pathway
Recent research has identified biphenyl derivatives as potent inhibitors of the Programmed Death-Ligand 1 (PD-L1) pathway, a critical immune checkpoint in cancer.[21][22] These compounds can induce the dimerization of PD-L1, leading to the inhibition of the downstream AKT/mTOR signaling pathway and promoting the degradation of PD-L1.[21] This non-immune-mediated anti-tumor activity represents a promising avenue for cancer therapy.
Signaling Pathway: Biphenyl Derivative-Mediated Inhibition of PD-L1
The following diagram illustrates the mechanism by which certain biphenyl derivatives inhibit the PD-L1 signaling pathway.
Caption: Inhibition of the PD-L1 pathway by a biphenyl derivative.
FtsZ Inhibition: A Novel Antibacterial Mechanism
Biphenyl-benzamide derivatives have emerged as a promising class of antibacterial agents that target the filamenting temperature-sensitive mutant Z (FtsZ) protein.[23][24] FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the site of division. By inhibiting FtsZ, these biphenyl derivatives disrupt bacterial cell division, leading to cell death. This novel mechanism of action makes them attractive candidates for combating antibiotic-resistant bacteria.[25]
Signaling Pathway: FtsZ Inhibition by Biphenyl-Benzamides
The following diagram illustrates the mechanism of FtsZ inhibition by biphenyl-benzamide derivatives.
Caption: Mechanism of FtsZ inhibition by biphenyl-benzamides.
Conclusion
The journey of biphenyl derivatives is a compelling narrative of chemical discovery, adaptation, and innovation. From their early, and ultimately problematic, industrial applications to their current status as indispensable tools in drug discovery and materials science, the biphenyl scaffold has proven to be remarkably versatile. The development of powerful synthetic methods, such as the Suzuki-Miyaura coupling, has provided chemists with unprecedented access to a vast array of functionalized biphenyls. As our understanding of their interactions with biological systems deepens, biphenyl derivatives are poised to continue playing a pivotal role in addressing some of the most pressing challenges in medicine and technology. This guide serves as a foundational resource for researchers and professionals seeking to harness the immense potential of this remarkable class of molecules.
References
- 1. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]
- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 3. mycollegevcampus.com [mycollegevcampus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsjournal.net [scholarsjournal.net]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. asianpubs.org [asianpubs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 18. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]
- 19. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atropisomer - Wikipedia [en.wikipedia.org]
- 21. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1-AKT-mTOR/Bcl2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. | BioWorld [bioworld.com]
The Silent Agonists: A Technical Guide to the Biological Activity of Brominated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybrominated biphenyls (PBBs) are a class of halogenated aromatic hydrocarbons that were historically used as flame retardants in a variety of consumer and industrial products. Although their production has been largely phased out due to concerns about their persistence, bioaccumulation, and toxicity, their legacy of environmental contamination and potential for adverse health effects remains a significant area of research. This technical guide provides an in-depth overview of the known biological activities of PBBs, with a focus on the underlying molecular mechanisms, quantitative toxicological data, and detailed experimental protocols relevant to the fields of toxicology, pharmacology, and drug development. PBBs serve as important model compounds for understanding the interactions of persistent organic pollutants with biological systems and for the development of screening and remediation strategies.
Core Biological Activities of Brominated Biphenyls
The biological effects of PBBs are diverse and congener-specific, meaning the number and position of bromine atoms on the biphenyl rings dictate the nature and potency of their activity. The primary mechanisms of action and resulting toxicities are summarized below.
Aryl Hydrocarbon Receptor (AhR) Activation and Induction of Cytochrome P450 Enzymes
A key initiating event in the toxicity of many PBB congeners is their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction is structurally dependent, with coplanar PBBs (those with few or no bromine atoms in the ortho positions) exhibiting the highest binding affinity.
Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 monooxygenases of the CYP1A subfamily (e.g., CYP1A1 and CYP1A2).
The induction of these enzymes can have several consequences:
-
Altered Xenobiotic Metabolism: Increased CYP1A activity can enhance the metabolic activation of other pro-carcinogens or alter the pharmacokinetics of therapeutic drugs.
-
Endogenous Substrate Dysregulation: CYP1A enzymes are involved in the metabolism of endogenous signaling molecules, such as steroids and eicosanoids. Their induction can disrupt these sensitive pathways.
-
Oxidative Stress: The enzymatic activity of CYPs can lead to the production of reactive oxygen species (ROS), contributing to cellular damage.
Table 1: Aryl Hydrocarbon Receptor (AhR) Activation and Enzyme Induction by PBB Congeners
| PBB Congener | AhR Binding Affinity (Relative to TCDD) | CYP1A1 Induction Potency (Relative to TCDD) |
| 3,3',4,4'-Tetrabromobiphenyl (BB-77) | ~0.01 | ~0.01 |
| 3,3',4,4',5-Pentabromobiphenyl (BB-126) | ~0.1 | ~0.1 |
| 2,3',4,4',5-Pentabromobiphenyl (BB-118) | Weak/Inactive | Weak/Inactive |
| 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) | Inactive | Inactive |
Note: Data are approximate and can vary depending on the specific assay system. TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is the most potent AhR agonist and is used as a reference compound.
Endocrine Disruption
PBBs are well-documented endocrine-disrupting chemicals, interfering with the synthesis, transport, and action of various hormones.
-
Thyroid Hormone System: PBBs can disrupt thyroid hormone homeostasis by competing with thyroxine (T4) for binding to transport proteins like transthyretin (TTR), leading to decreased circulating T4 levels. They can also induce UDP-glucuronosyltransferases (UGTs), enzymes that conjugate and facilitate the excretion of thyroid hormones.
-
Steroid Hormones: PBBs can exhibit both estrogenic and anti-estrogenic activities. Some hydroxylated metabolites of PBBs can bind to the estrogen receptor. Conversely, AhR activation can lead to the induction of enzymes that metabolize and inactivate estrogens.
Table 2: Endocrine Disrupting Effects of PBBs
| Endpoint | PBB Mixture/Congener | Effect | Species |
| Serum Thyroxine (T4) Levels | FireMaster FF-1 | Decreased | Rat |
| Estrogenic Activity | Hydroxylated PBBs | Weak binding to estrogen receptor | In vitro |
| Anti-estrogenic Activity | BB-77, BB-126 | Inhibition of estrogen-induced responses via AhR activation | In vitro |
Immunotoxicity
The immune system is a sensitive target for PBBs. Both humoral and cell-mediated immunity can be suppressed by exposure to certain PBB congeners. The immunotoxic effects are often mediated through the AhR, which is expressed in various immune cells, including lymphocytes and macrophages.
Observed immunotoxic effects include:
-
Thymic atrophy
-
Suppression of antibody production
-
Altered lymphocyte proliferation
-
Changes in cytokine production
Table 3: Immunotoxic Effects of PBBs
| Endpoint | PBB Mixture/Congener | Effect | Species/System |
| Thymic Atrophy | FireMaster FF-1 | Dose-dependent decrease in thymus weight | Rat, Mouse |
| Antibody Response to SRBC | FireMaster FF-1 | Suppression | Mouse |
| Lymphocyte Proliferation (in vitro) | BB-126 | Inhibition | Human lymphocytes |
SRBC: Sheep Red Blood Cells
Neurotoxicity
Developmental exposure to PBBs has been associated with neurobehavioral deficits. The mechanisms underlying PBB neurotoxicity are not fully elucidated but may involve disruption of thyroid hormone signaling, which is critical for brain development, and alterations in neurotransmitter systems.
Reported neurotoxic effects include:
-
Cognitive and learning deficits
-
Changes in motor activity
-
Altered emotionality and anxiety-like behaviors
Table 4: Neurotoxic Effects of PBBs
| Endpoint | PBB Mixture/Congener | Effect | Species |
| Learning and Memory | FireMaster FF-1 | Impairment in maze performance | Rat |
| Spontaneous Motor Activity | FireMaster FF-1 | Hyperactivity followed by hypoactivity | Mouse |
Carcinogenicity
Commercial PBB mixtures, such as FireMaster FF-1, have been shown to be carcinogenic in animal studies, primarily inducing liver tumors. The carcinogenic mechanism is thought to be non-genotoxic and related to the tumor-promoting effects of AhR activation, chronic inflammation, and oxidative stress.
Table 5: Carcinogenic Effects of PBBs
| PBB Mixture | Species | Target Organ | Tumor Type |
| FireMaster FF-1 | Rat | Liver | Hepatocellular adenoma and carcinoma |
| FireMaster FF-1 | Mouse | Liver | Hepatocellular adenoma and carcinoma |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on the biological activities of PBBs.
In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)
This protocol describes a common method for quantifying the ability of PBBs to activate the AhR using a cell line containing a luciferase reporter gene under the control of XREs.
Materials:
-
H4IIE-luc cells (rat hepatoma cells stably transfected with an XRE-driven luciferase reporter plasmid)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
PBB congeners dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed H4IIE-luc cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Dosing: After 24 hours, replace the medium with fresh DMEM containing various concentrations of the PBB congeners. Include a solvent control (DMSO) and a positive control (TCDD).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize luciferase activity to the solvent control. Plot the concentration-response curve and determine the EC50 (the concentration that elicits 50% of the maximal response).
Cytochrome P450 Enzyme Induction Assay (EROD Assay)
This protocol measures the activity of CYP1A1 by quantifying the O-deethylation of 7-ethoxyresorufin (EROD) to the fluorescent product resorufin.
Materials:
-
Hepatoma cell line (e.g., HepG2) or primary hepatocytes
-
PBB congeners
-
7-Ethoxyresorufin
-
NADPH
-
96-well plates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Dosing: Culture and dose the cells with PBB congeners as described in the AhR activation assay.
-
Microsome Preparation (optional): For more precise measurements, microsomes can be isolated from the treated cells by differential centrifugation.
-
EROD Assay: In a 96-well plate, combine the cell lysate or microsomal fraction with a reaction buffer containing 7-ethoxyresorufin and NADPH.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: Quantify the amount of resorufin produced using a standard curve. Express the results as pmol of resorufin formed per minute per mg of protein.
In Vitro Lymphocyte Proliferation Assay
This assay assesses the effect of PBBs on the proliferative response of lymphocytes to a mitogen, a measure of cell-mediated immunity.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood
-
RPMI-1640 medium with 10% FBS
-
Mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (Con A))
-
PBB congeners
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
-
96-well cell culture plates
-
Scintillation counter or microplate reader
Procedure:
-
Cell Culture: Plate PBMCs in a 96-well plate in RPMI-1640 medium.
-
Treatment: Add the PBB congeners at various concentrations to the wells.
-
Stimulation: Add the mitogen to stimulate lymphocyte proliferation.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to the wells for the final 18 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
Non-radioactive methods: Follow the manufacturer's protocol for the chosen proliferation assay kit.
-
-
Data Analysis: Express the results as a percentage of the proliferative response of the mitogen-stimulated control group.
Neurobehavioral Assessment: Open Field Test
The open field test is used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.
Apparatus:
-
A square arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The floor is typically divided into a grid of squares.
-
Video tracking software for automated recording and analysis of behavior.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.
-
Test: Place the animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Recording: Record the animal's behavior using the video tracking system.
-
Data Analysis: Analyze the following parameters:
-
Locomotor activity: Total distance traveled, number of line crossings.
-
Exploratory behavior: Rearing frequency (standing on hind legs).
-
Anxiety-like behavior: Time spent in the center of the arena versus the periphery.
-
Visualizations
Signaling Pathway of AhR-Mediated Gene Expression
Caption: AhR-mediated gene expression pathway initiated by PBBs.
Experimental Workflow for In Vitro Immunotoxicity Testing
Caption: Workflow for assessing PBB immunotoxicity in vitro.
Logical Relationship of PBB-Induced Toxicities
Caption: Interrelationship of PBB-induced biological effects.
Conclusion
Polybrominated biphenyls exhibit a wide range of biological activities, primarily driven by their interaction with the aryl hydrocarbon receptor and their ability to disrupt endocrine signaling pathways. The resulting toxicities, including immunotoxicity, neurotoxicity, and carcinogenicity, underscore the potential health risks associated with exposure to this class of persistent environmental pollutants. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the mechanisms of action of PBBs and other halogenated aromatic hydrocarbons, as well as for the development of strategies to mitigate their adverse effects. Further research is needed to fully characterize the congener-specific activities of all 209 PBBs and to understand the complex interactions that may occur in real-world exposure scenarios.
A Comprehensive Review of Substituted Acetylbiphenyls: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted acetylbiphenyls represent a significant class of organic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive literature review of this scaffold, focusing on its synthesis, structure-activity relationships (SAR), and potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of Substituted Acetylbiphenyls
The construction of the substituted acetylbiphenyl core is primarily achieved through two robust and versatile synthetic strategies: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction typically involves the reaction of a substituted biphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The acetyl group is introduced onto one of the phenyl rings, with its position being directed by the existing substituents on the biphenyl core.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of substituted acetylbiphenyls, this method often involves the coupling of an acetyl-substituted phenylboronic acid or ester with a substituted aryl halide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly versatile approach for the synthesis of complex acetylbiphenyl derivatives.[1][2]
Biological Activities and Structure-Activity Relationships
Substituted acetylbiphenyls have been investigated for a range of biological activities, with a significant focus on their potential as anti-inflammatory agents and enzyme inhibitors.
Anti-inflammatory Activity
A number of substituted acetylbiphenyls have demonstrated potent anti-inflammatory properties. The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory enzymes, such as cyclooxygenase-2 (COX-2). The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[3]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the biphenyl rings play a crucial role in determining the anti-inflammatory potency. For instance, the presence of specific functional groups can enhance the binding affinity of the molecule to the active site of the COX-2 enzyme.
Table 1: Anti-inflammatory Activity of Selected Substituted Biphenyl Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Inflammation (in vivo) | ED50 < 100 mg/kg | [1] |
| VMSB 2 | Inflammation (in vivo) | Significant activity | |
| VMSB 11 | Inflammation (in vivo) | Significant activity | |
| VMSB 12 | Inflammation (in vivo) | Significant activity |
Note: While these compounds are biphenyl derivatives with demonstrated anti-inflammatory activity, they do not all contain an acetyl group. This table illustrates the broader anti-inflammatory potential of the biphenyl scaffold.
Enzyme Inhibition
Beyond their anti-inflammatory effects, substituted acetylbiphenyls have been explored as inhibitors of various other enzymes. A notable area of investigation is their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can lead to improved cognitive function.
SAR studies in this area have highlighted the importance of the acetyl group and the overall molecular architecture for effective binding to the active site of the AChE enzyme.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are generalized protocols for the synthesis and biological evaluation of substituted acetylbiphenyls, based on methodologies reported in the literature.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq.), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro COX-2 Inhibition Assay
The ability of a compound to inhibit the COX-2 enzyme can be assessed using a variety of commercially available assay kits. A common method involves the colorimetric determination of the peroxidase component of COX. The assay is typically performed in a 96-well plate format. The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer. The enzymatic reaction is then initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specified time at a controlled temperature, after which the production of prostaglandin G2 is measured by monitoring the absorbance of a chromogenic substrate at a specific wavelength. The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to that of the control wells. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for the synthesis and biological screening of substituted acetylbiphenyls.
Caption: A simplified diagram of the NF-κB and MAPK signaling pathways leading to COX-2 expression, a potential target for substituted acetylbiphenyls.
References
4-Acetyl-3'-bromobiphenyl material safety data sheet (MSDS)
Disclaimer: Information for the requested compound, 4-Acetyl-3'-bromobiphenyl (CAS No. 5730-89-2), is not available in publicly accessible safety data sheets or scientific literature. This guide provides comprehensive data for the closely related isomer, 4-Acetyl-4'-bromobiphenyl (CAS No. 5731-01-1) . Researchers and drug development professionals should handle this compound with care, assuming it may have similar, but not identical, properties and hazards.
This technical guide offers a thorough overview of the material safety data, physicochemical properties, and handling procedures for 4-Acetyl-4'-bromobiphenyl, designed for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
4-Acetyl-4'-bromobiphenyl is a white to pale brown solid organic compound.[1][2] It is primarily utilized as a reagent in experimental organic synthesis, including substitution reactions and the synthesis of biphenyl derivatives.[1][2]
Table 1: Physicochemical Data for 4-Acetyl-4'-bromobiphenyl
| Property | Value | Source(s) |
| CAS Number | 5731-01-1 | [1] |
| Molecular Formula | C₁₄H₁₁BrO | [1] |
| Molecular Weight | 275.14 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | [2][3] |
| Melting Point | 129-133 °C (lit.) | [1][2] |
| Boiling Point | 372.1 ± 17.0 °C (Predicted) | [2] |
| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Toluene | [2][3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][3] |
Safety and Hazard Information
The primary hazards associated with 4-Acetyl-4'-bromobiphenyl include eye and skin irritation.[4] It is also considered toxic to aquatic life with long-lasting effects.[4]
Table 2: GHS Hazard and Precautionary Statements for 4-Acetyl-4'-bromobiphenyl
| Category | Code | Statement | Source(s) |
| Hazard Statements | H315 | Causes skin irritation. | [4] |
| H319 | Causes serious eye irritation. | [4] | |
| H335 | May cause respiratory irritation. | [4] | |
| H411 | Toxic to aquatic life with long lasting effects. | [4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| P271 | Use only outdoors or in a well-ventilated area. | [4] | |
| P273 | Avoid release to the environment. | [2] | |
| P280 | Wear protective gloves/eye protection/face protection. | [3] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling and Storage
Proper personal protective equipment (PPE) should be worn when handling this compound.[3] This includes protective gloves, clothing, and eye/face protection.[3] Handling should occur in a well-ventilated area.[4] The compound should be stored in a cool, dry place in a tightly sealed container.[2]
Emergency Procedures
In case of accidental exposure, follow the first aid measures outlined below.
Table 3: First Aid Measures for 4-Acetyl-4'-bromobiphenyl
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [3] |
| Skin Contact | Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [3] |
| Inhalation | Move person to fresh air and keep comfortable for breathing. | [3] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |
In the event of a fire, use water spray, carbon dioxide, dry chemical, or foam as extinguishing media.[3]
Experimental Protocols
While specific experimental protocols for toxicological studies on 4-Acetyl-4'-bromobiphenyl are not detailed in the available literature, a general synthesis method is described.
Synthesis of 4-Acetyl-4'-bromobiphenyl
A common synthesis route involves the following steps:
-
Aluminum chloride is mixed with dichloromethane.
-
The mixture is cooled to 5°C in a salt/ice bath.
-
Acetyl chloride is added quickly, and the solution is further cooled to -3°C, resulting in a transparent yellow solution.[1]
This procedure is a standard Friedel-Crafts acylation reaction. Further details on purification and characterization would typically follow standard organic chemistry laboratory practices.
Toxicological and Ecotoxicological Information
Detailed toxicological studies for 4-Acetyl-4'-bromobiphenyl are not provided in the searched documents. The primary known health effects are irritation to the skin, eyes, and potentially the respiratory system.[4]
The compound is classified as toxic to aquatic life with long-lasting effects, indicating that it should not be released into the environment.[4] Proper disposal through an approved waste disposal plant is necessary.[3]
References
An In-depth Technical Guide to the Nomenclature of Substituted Biphenyls for Researchers, Scientists, and Drug Development Professionals
Introduction: Biphenyls, characterized by two phenyl rings linked by a single bond, form the structural core of numerous compounds vital to medicinal chemistry and materials science. Their unique stereochemical properties, arising from restricted rotation around the central bond, and their versatile substitution patterns make a thorough understanding of their nomenclature essential for clear communication and unambiguous identification in research and development. This guide provides a comprehensive overview of the IUPAC nomenclature for substituted biphenyls, including the principles of numbering, prioritization of functional groups, and the designation of stereochemistry in atropisomers. It also presents detailed experimental protocols for their synthesis and characterization, alongside quantitative data on their physicochemical and biological properties.
IUPAC Nomenclature of Substituted Biphenyls
The systematic naming of substituted biphenyls follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core principles involve numbering the carbon atoms of the two phenyl rings and prioritizing the substituents to ensure a unique and descriptive name.
Numbering Convention
The numbering of the biphenyl scaffold is the foundation of its nomenclature. One ring is designated with unprimed locants (1, 2, 3, 4, 5, 6) and the other with primed locants (1', 2', 3', 4', 5', 6'). The points of attachment of the two rings are always assigned the locant 1 and 1'.[1][2]
The numbering begins at the carbon atom connected to the other ring and proceeds around each ring to give the substituents the lowest possible locants.[1] If there is a choice in numbering, the unprimed ring is the one that contains the principal functional group or, in the absence of a principal group, the substituent that comes first in alphabetical order at the first point of difference.
Example:
-
In 2-nitrobiphenyl, the nitro group is at position 2 of one ring. The numbering starts from the point of attachment and proceeds towards the nitro group to give it the lowest number.
Priority of Functional Groups
When multiple functional groups are present, a principal functional group must be chosen, which is then cited as the suffix in the IUPAC name. The priority of functional groups follows a set order established by IUPAC.[3][4] All other functional groups are cited as prefixes in alphabetical order.
Table 1: Priority Order of Common Functional Groups in IUPAC Nomenclature
| Priority | Functional Group | Suffix (if principal group) | Prefix (if substituent) |
| 1 | Carboxylic acids | -oic acid | carboxy- |
| 2 | Sulfonic acids | -sulfonic acid | sulfo- |
| 3 | Esters | -oate | alkoxycarbonyl- |
| 4 | Acid halides | -oyl halide | halocarbonyl- |
| 5 | Amides | -amide | carbamoyl- |
| 6 | Nitriles | -nitrile | cyano- |
| 7 | Aldehydes | -al | formyl- |
| 8 | Ketones | -one | oxo- |
| 9 | Alcohols | -ol | hydroxy- |
| 10 | Amines | -amine | amino- |
| 11 | Ethers | - | alkoxy- |
| 12 | Halides | - | halo- |
| 13 | Nitro compounds | - | nitro- |
Example:
-
In 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, the carboxylic acid group has higher priority than the hydroxyl group. Therefore, the carboxylic acid is the principal functional group, and the compound is named as a derivative of biphenyl-4-carboxylic acid.
Atropisomerism and Stereochemical Descriptors
Substituted biphenyls with bulky groups at the ortho positions (2, 2', 6, and 6') can exhibit a form of axial chirality known as atropisomerism.[5][6][7] This arises from hindered rotation around the single bond connecting the two phenyl rings, leading to stable, non-superimposable mirror images (enantiomers). The Cahn-Ingold-Prelog (CIP) priority rules are adapted to assign the stereochemical descriptors (R) and (S) to these atropisomers.
To assign the configuration, the molecule is viewed along the axis of the biphenyl bond. The ortho and meta substituents are assigned priorities based on the standard CIP rules. If the sequence from the highest to the lowest priority substituent on the front ring followed by the highest to the lowest priority substituent on the back ring is clockwise, the configuration is assigned (R). If it is counter-clockwise, the configuration is (S).
Experimental Protocols
The synthesis and characterization of substituted biphenyls are crucial steps in drug discovery and materials science. The following sections provide detailed protocols for common experimental procedures.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls due to its mild reaction conditions and tolerance of a wide range of functional groups.[8][9][10][11]
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Arylboronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, THF, DMF/water mixture)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification and Characterization
Purification and characterization are essential to ensure the identity and purity of the synthesized substituted biphenyls.
HPLC is a powerful technique for the purification and analysis of substituted biphenyls.[12]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto the HPLC column.
-
Run a gradient elution to separate the components of the mixture.
-
Monitor the elution profile using the UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the desired product.
-
Analyze the purity of the collected fractions by analytical HPLC.
NMR spectroscopy is an indispensable tool for the structural elucidation of substituted biphenyls.[13] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Sample Preparation:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the synthesized biphenyl.
Quantitative Data
Quantitative data on the physicochemical and biological properties of substituted biphenyls are crucial for understanding their behavior and potential applications.
Physicochemical Properties
The physicochemical properties of substituted biphenyls, such as their solubility and partition coefficient, are important determinants of their pharmacokinetic and toxicological profiles.[14][15][16][17][18]
Table 2: Physicochemical Properties of Selected Polychlorinated Biphenyls (PCBs)
| Congener | IUPAC Name | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log Kow |
| PCB 1 | 2-Chlorobiphenyl | 188.65 | 5.9 | 4.3 |
| PCB 3 | 4-Chlorobiphenyl | 188.65 | 1.1 | 4.5 |
| PCB 52 | 2,2',5,5'-Tetrachlorobiphenyl | 292.00 | 0.04 | 5.8 |
| PCB 77 | 3,3',4,4'-Tetrachlorobiphenyl | 292.00 | 0.0004 | 6.4 |
| PCB 153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | 360.88 | 0.001 | 6.9 |
Data compiled from various sources.
Biological Activity
Substituted biphenyls exhibit a wide range of biological activities and are found in many approved drugs.[19][20] Quantitative structure-activity relationship (QSAR) studies are often employed to correlate the structural features of these compounds with their biological effects.[21][22][23][24][25]
Table 3: Biological Activity of Selected Biphenyl-Containing Drugs
| Drug Name | Target | Therapeutic Area | IC₅₀/EC₅₀ (nM) |
| Valsartan | Angiotensin II Receptor | Hypertension | 1.5 |
| Telmisartan | Angiotensin II Receptor | Hypertension | 3.7 |
| Bosentan | Endothelin Receptor | Pulmonary Arterial Hypertension | 35 |
| Felbinac | Cyclooxygenase | Inflammation | 120 |
| Enzalutamide | Androgen Receptor | Prostate Cancer | 21 |
IC₅₀/EC₅₀ values are approximate and can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
The biological effects of many substituted biphenyls are mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide valuable insights for drug development professionals.
Androgen Receptor Signaling Pathway in Prostate Cancer
Certain biphenyl derivatives, such as enzalutamide, are potent antagonists of the androgen receptor (AR) and are used in the treatment of prostate cancer.[26] They act by inhibiting the binding of androgens to the AR, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes involved in tumor growth.
Caption: Androgen Receptor Signaling Pathway Inhibition by Enzalutamide.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the synthesis of a substituted biphenyl via a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
PD-1/PD-L1 Immune Checkpoint Pathway
Some novel biphenyl derivatives have been shown to target the PD-1/PD-L1 immune checkpoint pathway, which is a key mechanism of immune evasion in cancer.[27] These compounds can disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.
Caption: Inhibition of the PD-1/PD-L1 Pathway by a Biphenyl Derivative.
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jsscacs.edu.in [jsscacs.edu.in]
- 5. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 8. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. mdpi.com [mdpi.com]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. google.com [google.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. srd.nist.gov [srd.nist.gov]
- 17. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 21. fiveable.me [fiveable.me]
- 22. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 23. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scienceforecastoa.com [scienceforecastoa.com]
- 25. Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New biphenyl derivatives show in vitro and in vivo antitumor effects through non-immune pathways | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocol for Suzuki Coupling of 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful transformation, catalyzed by a palladium complex, is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and polyaryl structures.[1] This application note provides a detailed protocol for the Suzuki coupling of 4-Acetyl-3'-bromobiphenyl with various arylboronic acids, a key transformation for the synthesis of functionalized terphenyl derivatives and other poly-aromatic systems of interest in drug discovery and development.
Physicochemical Properties of Reactants
A thorough understanding of the physical and chemical properties of the starting materials is crucial for successful reaction setup and execution.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | ![]() | C₁₄H₁₁BrO | 275.14 | Not available | Not available |
| 4-Acetyl-4'-bromobiphenyl (Isomer) | ![]() | C₁₄H₁₁BrO | 275.14 | 129-133 | 372.1 (Predicted) |
| Phenylboronic Acid | ![]() | C₆H₇BO₂ | 121.93 | 216-220 | Not available |
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki coupling of structurally similar aryl bromides, such as 4-bromoacetophenone.[2][3]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, (4-formylphenyl)boronic acid, pyridin-3-ylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)[4]
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Catalyst Preparation: In a separate small vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%) and triphenylphosphine (0.04-0.10 mmol, 4-10 mol%) in a small amount of toluene.
-
Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of toluene, ethanol, and water, in a ratio such as 4:1:1, 10 mL) to the reaction flask. Bubble an inert gas (nitrogen or argon) through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction Initiation: Add the prepared palladium catalyst solution to the reaction mixture under an inert atmosphere.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][5]
Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters for the Suzuki coupling of aryl bromides with various arylboronic acids. The expected yields are based on literature precedents for similar substrates and may vary depending on the specific boronic acid and reaction conditions used.[2]
| Entry | Arylboronic Acid (R-B(OH)₂) | Base | Solvent System | Catalyst Loading (mol%) | Reaction Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 3 | 4-6 | 85-95 |
| 2 | (4-Formylphenyl)boronic acid | NaHCO₃ | Toluene/H₂O | 5 | 6-8 | 70-85 |
| 3 | (4-(Methoxycarbonyl)phenyl)boronic acid | K₂CO₃ | Dioxane/H₂O | 3 | 5-7 | 80-90 |
| 4 | Pyridin-3-ylboronic acid | Cs₂CO₃ | Toluene/Ethanol/H₂O | 5 | 8-12 | 60-75 |
Analytical Methods for Reaction Monitoring and Characterization
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction. A suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) should be chosen to achieve good separation between the starting material (this compound) and the less polar product. The spots can be visualized under UV light (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts. A C18 reverse-phase column with a gradient of acetonitrile in water (with 0.1% formic acid) is a common starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product. ¹H and ¹³C NMR spectra will show the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the coupled product. For example, in the ¹H NMR of the product, new aromatic proton signals will appear in place of the C-Br bond, and shifts in the existing aromatic protons will be observed.[2][5]
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
This compound and its derivatives: While specific toxicity data is not available, substituted biphenyls and aryl bromides should be handled with care as they may be irritants and harmful if ingested or absorbed through the skin.[6][7]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with caution. Avoid inhalation of dust and skin contact.
-
Boronic Acids: Boronic acids are generally considered to be of low toxicity but can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.
-
Bases: Potassium carbonate and sodium bicarbonate are irritants. Cesium carbonate is more hazardous and should be handled with extra care.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of a wide range of substituted biaryl and terphenyl compounds starting from this compound. The provided protocol, adapted from established literature procedures, offers a robust starting point for researchers in drug development and other scientific fields. Careful optimization of reaction conditions and diligent monitoring are key to achieving high yields and purity of the desired products.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
The Versatility of 4-Acetyl-3'-bromobiphenyl in Modern Organic Synthesis: A Gateway to Novel Pharmaceuticals and Materials
For Immediate Release:
[City, State] – October 27, 2025 – 4-Acetyl-3'-bromobiphenyl is a versatile bifunctional building block that is gaining significant traction among researchers in organic synthesis, particularly in the fields of drug discovery and materials science. Its unique structure, featuring a reactive bromine atom and a modifiable acetyl group on separate phenyl rings, allows for a wide range of chemical transformations, making it a valuable precursor for complex molecular architectures. This application note provides an overview of its key applications, detailed experimental protocols for common transformations, and highlights its role in the synthesis of high-value compounds.
Key Applications in Organic Synthesis
This compound serves as a pivotal intermediate in several critical organic reactions, primarily leveraging the reactivity of the bromine atom for carbon-carbon and carbon-heteroatom bond formation.
1. Cross-Coupling Reactions: The presence of the bromo substituent makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex biaryl and substituted aromatic structures often found in pharmaceuticals and liquid crystals.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling with boronic acids or their esters. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3'-position.[1]
-
Sonogashira Coupling: The reaction with terminal alkynes provides a straightforward route to synthesize substituted alkynylbiphenyls. These products can be valuable intermediates for further transformations or as core structures in novel materials.
-
Heck Reaction: The palladium-catalyzed reaction with alkenes enables the introduction of vinyl groups, leading to the formation of stilbene-like structures which are of interest in materials science.
2. Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups, which is particularly useful in the late-stage functionalization of molecules during drug development.
3. Synthesis of Bioactive Molecules: The biphenyl scaffold is a common motif in many biologically active compounds, including kinase inhibitors. The ability to functionalize both rings of this compound independently makes it a valuable starting material for the synthesis of libraries of potential drug candidates. Specifically, substituted anilino-quinazolines, which are potent EGFR kinase inhibitors, have been synthesized from precursors containing the bromoanilino moiety.[2][3]
4. Liquid Crystal Synthesis: The rigid biphenyl core is a common feature in liquid crystal molecules.[1] this compound can be used as a starting material to synthesize more complex, functionalized biphenyls that exhibit liquid crystalline properties.
Experimental Protocols
Below are representative protocols for key transformations involving this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to yield 4-acetyl-3'-phenylbiphenyl.
Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| Toluene/Ethanol/Water | 5 mL / 2 mL / 1 mL | - |
| Temperature | 90 °C | - |
| Reaction Time | 12 h | - |
| Yield | ~85-95% | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture (Toluene/Ethanol/Water).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a standard procedure for the Sonogashira coupling to form 4-acetyl-3'-(phenylethynyl)biphenyl.
Table 2: Reagents and Reaction Conditions for Sonogashira Coupling
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Phenylacetylene | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 0.02 mmol | 0.02 |
| CuI | 0.04 mmol | 0.04 |
| Triethylamine (Et₃N) | 5 mL | - |
| Temperature | 70 °C | - |
| Reaction Time | 6 h | - |
| Yield | ~80-90% | - |
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine.
-
Add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction to 70 °C for 6 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution with Piperidine
This protocol provides a general method for the substitution of the bromine atom with an amine nucleophile.
Table 3: Reagents and Reaction Conditions for Nucleophilic Aromatic Substitution
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Piperidine | 2.0 mmol | 2.0 |
| K₂CO₃ | 1.5 mmol | 1.5 |
| Dimethylformamide (DMF) | 5 mL | - |
| Temperature | 100 °C | - |
| Reaction Time | 24 h | - |
| Yield | ~70-80% | - |
Procedure:
-
Combine this compound (1.0 mmol), piperidine (2.0 mmol), and K₂CO₃ (1.5 mmol) in a round-bottom flask.
-
Add DMF as the solvent.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Cool the reaction and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.[4]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, makes it an essential tool for the construction of complex molecules. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound in their pursuit of novel pharmaceuticals and advanced materials. The continued exploration of the reactivity of this compound is expected to lead to the development of innovative synthetic methodologies and the discovery of new molecules with significant biological and material properties.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetyl-3'-bromobiphenyl: A Versatile Synthetic Building Block for Novel Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-3'-bromobiphenyl is a valuable bifunctional organic molecule that serves as a key intermediate in the synthesis of a diverse array of more complex compounds. Its structure, featuring a reactive bromine atom and a modifiable acetyl group on separate phenyl rings, allows for sequential and site-selective chemical transformations. This makes it an attractive starting material for the construction of novel molecular architectures with potential applications in medicinal chemistry, materials science, and chemical biology. The biphenyl scaffold is a common motif in many biologically active compounds, and the strategic placement of the bromo and acetyl functionalities on the 3' and 4' positions, respectively, offers a versatile platform for generating libraries of derivatives for screening and lead optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 5730-89-2 |
| Molecular Formula | C₁₄H₁₁BrO |
| Molecular Weight | 275.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not reported, but analogous 4-acetyl-4'-bromobiphenyl melts at 129-133 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. |
Applications in Synthesis
This compound is a versatile building block primarily utilized in cross-coupling reactions to form new carbon-carbon bonds. The bromine atom is particularly amenable to palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3'-position. The acetyl group can serve as a synthetic handle for further modifications, including reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into more complex side chains.
Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Therefore, this compound serves as a valuable starting point for the synthesis of novel drug candidates. For instance, various biphenyl derivatives have been investigated as potential therapeutic agents.[1]
Experimental Protocols
The following are representative protocols for the synthesis and subsequent functionalization of this compound.
Protocol 1: Synthesis of this compound (Representative Friedel-Crafts Acylation)
This protocol is adapted from the synthesis of the isomeric 4-acetyl-4'-bromobiphenyl and may require optimization.
Materials:
-
3-Bromobiphenyl
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the cooled suspension while stirring.
-
Once the addition is complete, add 3-bromobiphenyl portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 10% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)
This is a representative protocol adapted from the coupling of the analogous 4-bromoacetophenone.[3][4] Optimization of the catalyst, base, solvent, and temperature may be necessary for this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-acetyl-3'-phenylbiphenyl.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields (Adapted from 4-bromoacetophenone) [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 10 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | ~85 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 100 | 8 | ~92 |
Note: Yields are approximate and based on reactions with 4-bromoacetophenone. These conditions serve as a starting point for optimization with this compound.
Visualizations
Logical Workflow for Synthesis and Derivatization
Caption: Synthetic route from 3-bromobiphenyl to a library of potential bioactive compounds.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 4-Acetyl-3'-bromobiphenyl in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Acetyl-3'-bromobiphenyl as a versatile building block in the synthesis of novel therapeutic agents. Detailed protocols for its application in synthetic chemistry and subsequent biological evaluation are provided to facilitate its use in drug discovery and development programs.
Application Notes
This compound is a valuable scaffold in medicinal chemistry due to its unique structural features: a biphenyl core, a reactive bromine atom, and a chemically versatile acetyl group. This combination allows for the strategic introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop potent and selective modulators of biological targets.
The primary applications of this compound in medicinal chemistry include:
-
Synthesis of Enzyme Inhibitors: The biphenyl scaffold is a common feature in many enzyme inhibitors. The bromine atom on one phenyl ring and the acetyl group on the other serve as key handles for synthetic elaboration. For instance, the bromine atom can be readily functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties.[1] The acetyl group can be modified through reactions like aldol condensation, reduction to an alcohol, or conversion to an oxime, enabling the exploration of different binding interactions within an enzyme's active site.
-
Development of Antibacterial Agents: The structural motif of this compound is found in compounds with potential antibacterial activity. The synthesis of derivatives allows for the fine-tuning of physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for antibacterial efficacy and penetration of the bacterial cell wall.
-
Probing Protein-Protein Interactions: The modular nature of the this compound scaffold allows for the synthesis of a library of analogs. These libraries can be used to probe the binding pockets of proteins and disrupt protein-protein interactions that are implicated in various disease states.
-
Scaffold for Kinase Inhibitors: The biphenyl core is a privileged scaffold for the development of kinase inhibitors. The ability to introduce substituents at specific positions on both phenyl rings of this compound allows for the design of inhibitors that can target the ATP-binding site of specific kinases with high affinity and selectivity.
The reactivity of the bromine atom in Suzuki-Miyaura cross-coupling reactions is a key feature that makes this compound a valuable starting material.[1] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated phenyl ring and a wide variety of boronic acids or esters, leading to the synthesis of complex biaryl and heteroaryl structures.
Experimental Protocols
Synthesis of a 4-Acetyl-3'-(aryl)biphenyl Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add 1,4-dioxane (10 mL) and degassed water (2 mL).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-acetyl-3'-(aryl)biphenyl derivative.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
In Vitro Enzyme Inhibition Assay: Alkaline Phosphatase
This protocol is adapted for the evaluation of enzyme inhibitory potential of synthesized compounds against alkaline phosphatase.
Materials:
-
Synthesized biphenyl derivative (test compound)
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Tris-HCl buffer (50 mM, pH 9.0)
-
96-well microplate
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well microplate, add 5 µL of various concentrations of the test compound (serially diluted from the stock solution) to the wells. For the control, add 5 µL of DMSO.
-
Add 85 µL of Tris-HCl buffer to each well.
-
Add 5 µL of alkaline phosphatase solution (e.g., 0.1 U/mL in Tris-HCl buffer) to each well and incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of pNPP solution (e.g., 10 mM in Tris-HCl buffer) to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every minute for 15-20 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antibacterial Susceptibility Test: Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound using the broth microdilution method.
Materials:
-
Synthesized biphenyl derivative (test compound)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 100 µL of MHB to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized bacterial suspension to each well containing the serially diluted compound.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, resazurin can be added to the wells after incubation to aid in the visualization of bacterial viability (a color change from blue to pink indicates viable bacteria).
Quantitative Data
The following table summarizes representative biological activity data for a class of compounds structurally related to derivatives of this compound, demonstrating their potential as therapeutic agents.
| Compound ID | Target Organism/Enzyme | Assay Type | Activity (IC50/MIC) |
| 5d | S. Typhi (XDR) | Antibacterial | MIC: 6.25 µg/mL |
| 5d | Alkaline Phosphatase | Enzyme Inhibition | IC50: 1.469 ± 0.02 µM |
Data is illustrative and based on structurally similar compounds found in the literature to demonstrate the potential of this chemical class.
Signaling Pathways and Mechanisms of Action
While a specific multi-step signaling pathway for derivatives of this compound is not yet fully elucidated, the primary mechanism of action for many of its biologically active derivatives is through direct enzyme inhibition.
For antibacterial derivatives, a potential target is DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. For compounds showing alkaline phosphatase inhibitory activity, the therapeutic implications could be in areas where this enzyme is dysregulated. The diagram above illustrates this general mechanism of action. Further research is required to delineate the specific signaling pathways modulated by these compounds.
References
Synthesis of 4-Acetyl-3'-bromobiphenyl Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-3'-bromobiphenyl and its derivatives are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The biphenyl scaffold is a common motif in drug discovery, and the presence of acetyl and bromo functional groups provides versatile handles for further chemical modifications. This document provides detailed experimental protocols for the synthesis of this compound via two common methods: the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts acylation.
Synthetic Pathways
Two primary synthetic routes for the preparation of this compound are outlined below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Method 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide.
Reaction Scheme:
Method 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. In this case, 3-bromobiphenyl is acylated with acetyl chloride.
Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
4-Acetylphenylboronic acid
-
1-Bromo-3-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylphenylboronic acid (1.2 mmol), 1-bromo-3-iodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add a 2M aqueous solution of potassium carbonate (2.0 mL).
-
Add a mixture of toluene (10 mL) and ethanol (2 mL) to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is based on general procedures for Friedel-Crafts acylation.
Materials:
-
3-Bromobiphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-bromobiphenyl (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.2 mmol) in portions with stirring.
-
Add acetyl chloride (1.1 mmol) dropwise to the cooled suspension via a dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL), saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Acetylphenylboronic acid | (4-acetylphenyl)boronic acid | C₈H₉BO₃ | 163.97 | Starting Material (Suzuki-Miyaura) |
| 1-Bromo-3-iodobenzene | 1-Bromo-3-iodobenzene | C₆H₄BrI | 282.90 | Starting Material (Suzuki-Miyaura) |
| 3-Bromobiphenyl | 3-Bromobiphenyl | C₁₂H₉Br | 233.10 | Starting Material (Friedel-Crafts) |
| Acetyl chloride | Ethanoyl chloride | C₂H₃ClO | 78.50 | Reagent (Friedel-Crafts) |
| This compound | 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanone | C₁₄H₁₁BrO | 275.14 | Product |
Table 2: Typical Reaction Outcomes and Characterization Data
| Synthesis Method | Typical Yield (%) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Suzuki-Miyaura Coupling | 75-85 | White to off-white solid | Data not available in search results | Data not available in search results | Data not available in search results |
| Friedel-Crafts Acylation | 60-70 | Pale yellow solid | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific spectral data for this compound was not available in the provided search results. The table indicates where this data should be populated upon experimental characterization. For reference, the related compound 4-acetyldiphenyl exhibits characteristic aromatic proton signals between 7.4-8.1 ppm and a singlet for the acetyl protons around 2.67 ppm in its ¹H NMR spectrum. The carbonyl carbon typically appears around 197 ppm in the ¹³C NMR spectrum.
Mandatory Visualization
Experimental Workflow: Suzuki-Miyaura Synthesis
Application Notes and Protocols for the Large-Scale Synthesis of 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-3'-bromobiphenyl is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its biphenyl scaffold with orthogonal functional groups—a ketone and a bromo substituent—allows for diverse subsequent chemical modifications. This document provides detailed application notes and a scalable protocol for the synthesis of this compound, with a focus on considerations for large-scale production.
Overview of Synthetic Strategy
The most common and industrially scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an arylboronic acid and an aryl halide. For the synthesis of this compound, a feasible approach involves the coupling of 4-acetylphenylboronic acid with 1,3-dibromobenzene. This strategy offers high selectivity for the formation of the desired biaryl product.
Key Considerations for Large-Scale Synthesis
When transitioning from laboratory-scale to large-scale production of this compound, several factors must be carefully considered:
-
Reaction Kinetics and Temperature Control: The exothermic nature of the Suzuki-Miyaura coupling requires robust temperature control to ensure consistent product quality and prevent runaway reactions. The reaction temperature is a critical process parameter.[2]
-
Catalyst Selection and Loading: The choice of palladium catalyst and its loading are crucial for reaction efficiency and cost-effectiveness. For large-scale synthesis, highly active catalysts with low loading are preferred to minimize cost and residual palladium in the final product.
-
Solvent and Base Selection: The solvent system and base play a significant role in reaction kinetics and product isolation. A biphasic solvent system, such as toluene and water, is often employed to facilitate the reaction and subsequent separation.
-
Work-up and Purification: The purification of the final product on a large scale can be challenging. Crystallization is the preferred method for isolating the product in high purity.[3] The choice of crystallization solvent is critical for achieving high yield and purity.
-
Safety: The reactants and catalyst used in the synthesis have specific hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.
Experimental Protocol: Large-Scale Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is an adapted procedure for the large-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Equiv. |
| 4-Acetylphenylboronic acid | 163.97 | 1.64 | 10.0 | 1.0 |
| 1,3-Dibromobenzene | 235.90 | 4.72 | 20.0 | 2.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.116 | 0.1 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 | 30.0 | 3.0 |
| Toluene | - | 20 L | - | - |
| Water (degassed) | - | 10 L | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine solution | - | As needed | - | - |
| Anhydrous magnesium sulfate | - | As needed | - | - |
Equipment
-
20 L glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Large separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Reaction Setup and Procedure
-
Inert Atmosphere: The reaction vessel should be thoroughly dried and purged with nitrogen to establish an inert atmosphere.
-
Charge Reagents: To the reactor, add 4-acetylphenylboronic acid (1.64 kg, 10.0 mol), 1,3-dibromobenzene (4.72 kg, 20.0 mol), potassium carbonate (4.15 kg, 30.0 mol), and tetrakis(triphenylphosphine)palladium(0) (0.116 kg, 0.1 mol).
-
Add Solvents: Add toluene (20 L) and degassed water (10 L) to the reactor.
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Phase Separation: Transfer the reaction mixture to a large separatory funnel. Separate the organic layer from the aqueous layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine and Wash: Combine all organic layers and wash with brine solution (2 x 5 L).
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Characterization
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₄H₁₁BrO
-
Molecular Weight: 275.14 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Estimated shifts: δ 8.00 (d, J = 8.4 Hz, 2H), 7.75 (t, J = 1.8 Hz, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.55 (ddd, J = 7.9, 1.8, 1.0 Hz, 1H), 7.45 (ddd, J = 7.9, 1.8, 1.0 Hz, 1H), 7.33 (t, J = 7.9 Hz, 1H), 2.64 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): Estimated shifts: δ 197.7, 145.0, 142.5, 136.5, 131.0, 130.5, 130.0, 129.0, 128.5, 127.0, 123.0, 26.7.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling of Reagents:
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy this compound | 5730-89-2 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Acetyl-4'-bromobiphenyl CAS#: 5731-01-1 [amp.chemicalbook.com]
- 4. 4-Acetyl-4'-bromobiphenyl(5731-01-1) 1H NMR [m.chemicalbook.com]
- 5. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 [chemicalbook.com]
- 6. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 4-Acetyl-3'-bromobiphenyl, a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. The following sections outline two primary purification techniques: recrystallization and column chromatography, including protocols for thin-layer chromatography (TLC) analysis.
Introduction
Crude this compound, often synthesized via Friedel-Crafts acylation of 3-bromobiphenyl, typically contains a mixture of impurities. These can include unreacted starting materials (3-bromobiphenyl), regioisomers (e.g., 2-acetyl-3'-bromobiphenyl, 4-acetyl-5'-bromobiphenyl), and poly-acetylated byproducts. The choice of purification method will depend on the impurity profile and the desired final purity of the product.
Data Presentation
The following tables summarize typical data obtained from the purification of crude this compound.
Table 1: Comparison of Purification Techniques
| Purification Method | Initial Purity (by GC/HPLC) | Final Purity (by GC/HPLC) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 75-85% | >98% | 70-85% | Scalable, cost-effective for removing major impurities. | May not effectively remove closely related isomers. |
| Column Chromatography | 75-85% | >99% | 60-80% | High resolution for separating isomers and minor impurities. | Less scalable, more solvent waste. |
Table 2: Thin-Layer Chromatography (TLC) Data
| Compound | Typical Rf Value* | Visualization |
| 3-Bromobiphenyl (Starting Material) | 0.8 - 0.9 | UV (254 nm) |
| This compound (Product) | 0.4 - 0.5 | UV (254 nm), KMnO₄ stain |
| Regioisomers | 0.3 - 0.6 | UV (254 nm), KMnO₄ stain |
| Poly-acetylated byproducts | < 0.2 | UV (254 nm), KMnO₄ stain |
*In a 4:1 Hexane:Ethyl Acetate solvent system on silica gel plates.
Experimental Protocols
Thin-Layer Chromatography (TLC) for In-Process Monitoring
Purpose: To monitor the progress of the purification by identifying the presence of starting materials, product, and impurities.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Solvent system: 4:1 Hexane:Ethyl Acetate (v/v)
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain (optional, for compounds not visible under UV)
-
Capillary tubes or micropipette
Protocol:
-
Prepare the developing chamber by adding the 4:1 hexane:ethyl acetate solvent system to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate for at least 15 minutes.
-
Dissolve a small amount of the crude and purified samples in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved samples onto the baseline of a TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
-
If necessary, further visualize the plate by dipping it into a KMnO₄ stain and gently heating with a heat gun.
-
Calculate the Retention Factor (Rf) for each spot.
Purification by Recrystallization
Purpose: To purify the crude this compound by exploiting differences in solubility between the product and impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent: Isopropanol or Ethanol
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen recrystallization solvent (isopropanol or ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the solid completely dissolves. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Analyze the purity of the crystals and the mother liquor by TLC to assess the efficiency of the purification.
Purification by Column Chromatography
Purpose: To achieve high purity by separating this compound from closely related isomers and other impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: Gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Protocol:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once the silica has settled, add a layer of sand on top to protect the silica bed.
-
Continuously drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, etc.) to elute the compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Dry the product under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Decision workflow for selecting a purification technique.
Application Notes and Protocols for the Characterization of 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the thorough characterization of 4-Acetyl-3'-bromobiphenyl, a key intermediate in various synthetic applications, including pharmaceutical research and development. The following protocols offer detailed, step-by-step instructions for the analysis of this compound using state-of-the-art analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for the handling, storage, and analysis of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁BrO | [1] |
| Molecular Weight | 275.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78-82 °C | |
| Boiling Point | ~397 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and acetone. |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. ¹H NMR Spectroscopy Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 1H | Ar-H |
| ~7.95 | s | 1H | Ar-H |
| ~7.70 | d | 2H | Ar-H |
| ~7.60 | t | 1H | Ar-H |
| ~7.50 | d | 2H | Ar-H |
| 2.65 | s | 3H | -COCH₃ |
2.1.2. ¹³C NMR Spectroscopy Data
| Chemical Shift (ppm) | Assignment |
| ~197.5 | C=O |
| ~142.0 | Ar-C |
| ~139.5 | Ar-C |
| ~136.0 | Ar-C |
| ~131.0 | Ar-CH |
| ~130.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~123.0 | Ar-C-Br |
| ~26.5 | -CH₃ |
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters for ¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 20 ppm.
-
-
Parameters for ¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: 240 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Figure 1. Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
2.2.1. Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 274/276 | 100/98 | [M]⁺ ( isotopic pattern for Br) |
| 259/261 | 40/39 | [M-CH₃]⁺ |
| 181 | 30 | [M-Br]⁺ |
| 152 | 50 | [C₁₂H₈]⁺ |
| 43 | 60 | [CH₃CO]⁺ |
2.2.2. Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Figure 2. Workflow for GC-MS analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
2.3.1. FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1260 | Strong | C-C(=O)-C stretch |
| ~840, 780 | Strong | Aromatic C-H bend (out-of-plane) |
| ~550 | Medium | C-Br stretch |
2.3.2. Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the characteristic absorption bands.
-
Figure 3. Workflow for FTIR analysis of this compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound.
HPLC Purity Data
| Parameter | Result |
| Purity | >98% (by area normalization) |
| Retention Time | ~5.8 min (under specified conditions) |
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by the area normalization method.
-
Figure 4. Workflow for HPLC analysis of this compound.
Concluding Remarks
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the reliable identification, structural confirmation, and purity assessment of this important chemical compound, thereby supporting its application in research and development.
References
Application Notes and Protocols for 4-Acetyl-3'-bromobiphenyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms involving 4-Acetyl-3'-bromobiphenyl, a versatile building block in organic synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and development.
Section 1: Synthesis of this compound
This compound serves as a crucial intermediate in the synthesis of various complex organic molecules. Its preparation is typically achieved through a Friedel-Crafts acylation of 3-bromobiphenyl.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 3-bromobiphenyl.
Experimental Protocol:
Materials:
-
3-bromobiphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 3-bromobiphenyl (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield and Characterization:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Estimated: 8.05 (d, J = 8.4 Hz, 2H), 7.80 (t, J = 1.6 Hz, 1H), 7.68 (d, J = 8.4 Hz, 2H), 7.60 (dt, J = 7.8, 1.4 Hz, 1H), 7.45 (dt, J = 7.8, 1.4 Hz, 1H), 7.35 (t, J = 7.8 Hz, 1H), 2.65 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Estimated: 197.7, 144.8, 142.3, 136.5, 131.8, 130.5, 129.8, 129.2, 127.5, 126.0, 123.0, 26.7. |
| IR (KBr, cm⁻¹) ν | Estimated: 1680 (C=O), 1600, 1480, 1265, 840, 780. |
Note: Spectroscopic data are estimated based on known values for structurally similar compounds and general principles of NMR and IR spectroscopy.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 3'-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and an organoboron compound.
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and phenylboronic acid (1.2 eq.) in a mixture of toluene (4 mL) and ethanol (1 mL).
-
Add an aqueous solution of potassium carbonate (2 M, 2.0 eq.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired biaryl product.
The following table summarizes typical yields for Suzuki coupling reactions of various aryl bromides with different arylboronic acids, providing an expected range for reactions with this compound.
| Aryl Bromide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90-98% |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92-97% |
| 3-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 88-95% |
| 4-Bromobenzonitrile | 2-Thiopheneboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 85-93% |
Buchwald-Hartwig Amination
This reaction facilitates the formation of a C-N bond, coupling this compound with a primary or secondary amine.
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq.) and XPhos (0.02 eq.).
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound (1.0 eq.), morpholine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
The following table shows typical yields for the amination of various aryl bromides, which can serve as a reference for reactions with this compound.
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 85-95% |
| 4-Bromoacetophenone | Aniline | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 80-90% |
| 3-Bromotoluene | Piperidine | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Toluene | 88-96% |
| 4-Bromobenzonitrile | n-Hexylamine | Pd₂(dba)₃/t-Bu₃P | NaOtBu | Toluene | 75-85% |
Heck Reaction
The Heck reaction enables the arylation of an alkene with this compound.
Caption: Heck reaction of this compound.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq.), styrene (1.5 eq.), Pd(OAc)₂ (0.02 eq.), and PPh₃ (0.04 eq.).
-
Add anhydrous DMF and triethylamine (2.0 eq.).
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
The following table provides representative yields for Heck reactions of aryl bromides, which can be used to estimate the outcome for this compound.
| Aryl Bromide | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 70-85% |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | DMAc | 80-90% |
| 3-Bromotoluene | Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMF | 75-88% |
| 4-Bromobenzonitrile | Methyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 85-95% |
Section 3: Other Important Reactions
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a C-C bond between this compound and a terminal alkyne.
Application Notes and Protocols: Synthesis of a Nematic Liquid Crystal Precursor from 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl derivatives are a cornerstone in the synthesis of calamitic (rod-shaped) liquid crystals, which are fundamental components in liquid crystal displays (LCDs) and other electro-optic applications. The molecular structure of these compounds, particularly the nature and position of their substituent groups, dictates their mesomorphic properties, such as the temperature range of the liquid crystal phase and the dielectric anisotropy. This document outlines a representative synthetic pathway for the preparation of a nematic liquid crystal, 4-ethyl-3'-cyanobiphenyl, starting from the readily available precursor, 4-Acetyl-3'-bromobiphenyl. This multi-step synthesis involves the reduction of a ketone to an alkyl group and the conversion of a bromo substituent to a cyano group, two key transformations in the tailored synthesis of liquid crystal molecules.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical flow of the synthesis, starting from the initial precursor to the final liquid crystalline compound.
Caption: Synthetic workflow for 4-Ethyl-3'-cyanobiphenyl.
Data Presentation: Physicochemical and Mesomorphic Properties
The following table summarizes the key physicochemical properties of the starting material, intermediates, and the final product, along with the typical mesomorphic properties of related 4-alkyl-4'-cyanobiphenyl liquid crystals.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at STP | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| Starting Material | |||||
| This compound | C₁₄H₁₁BrO | 275.14 | Solid | ~95-98 | N/A |
| Intermediate | |||||
| 4-Ethyl-3'-bromobiphenyl | C₁₄H₁₃Br | 261.16 | Solid/Oil | ~30-35 | N/A |
| Final Product | |||||
| 4-Ethyl-3'-cyanobiphenyl | C₁₅H₁₃N | 207.27 | Solid | ~45-50 | ~35-40 (Monotropic) |
| Analogues for Comparison | |||||
| 4-Pentyl-4'-cyanobiphenyl (5CB) | C₁₈H₁₉N | 249.35 | Nematic Liquid Crystal | 24 | 35.3 |
| 4-Octyl-4'-cyanobiphenyl (8CB) | C₂₁H₂₅N | 291.43 | Smectic A Liquid Crystal | 21.5 | 40.5 (SmA-N), 33.5 (N-I) |
Note: The properties for 4-Ethyl-3'-cyanobiphenyl are estimated based on known structure-property relationships in similar liquid crystal series. 4-alkyl-4'-cyanobiphenyls are a well-known class of nematic liquid crystals.[1][2]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of 4-ethyl-3'-cyanobiphenyl from this compound.
Step 1: Reduction of this compound to 4-Ethyl-3'-bromobiphenyl
This step can be achieved via two primary methods: the Wolff-Kishner reduction (basic conditions) or the Clemmensen reduction (acidic conditions). The choice of method may depend on the presence of other functional groups in more complex syntheses.
Protocol 1A: Wolff-Kishner Reduction
The Wolff-Kishner reduction is suitable for substrates that are sensitive to acidic conditions.[3][4]
-
Materials:
-
This compound
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 36.3 mmol), diethylene glycol (150 mL), and hydrazine hydrate (10.8 mL, 181.5 mmol, 5 eq.).
-
Add potassium hydroxide pellets (10.2 g, 181.5 mmol, 5 eq.) to the mixture.
-
Heat the mixture to 130-140 °C and maintain it at this temperature for 2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Continue heating at this temperature for 4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
Neutralize the mixture with 2M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 4-ethyl-3'-bromobiphenyl.
-
Protocol 1B: Clemmensen Reduction
The Clemmensen reduction is an effective alternative carried out in strongly acidic media.[5][6]
-
Materials:
-
This compound
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules (30 g) with a 5% aqueous solution of mercuric chloride (300 mL) for 10 minutes. Decant the aqueous solution.
-
In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, place the amalgamated zinc, concentrated HCl (100 mL), water (50 mL), and toluene (50 mL).
-
Add this compound (10.0 g, 36.3 mmol) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Add small portions of concentrated HCl (20 mL) every hour to maintain the acidity.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane) to yield 4-ethyl-3'-bromobiphenyl.
-
Step 2: Cyanation of 4-Ethyl-3'-bromobiphenyl to 4-Ethyl-3'-cyanobiphenyl
The Rosenmund-von Braun reaction is a classic method for the conversion of aryl bromides to aryl nitriles using copper(I) cyanide.[7][8]
-
Materials:
-
4-Ethyl-3'-bromobiphenyl
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Aqueous ammonia solution (25%)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, combine 4-ethyl-3'-bromobiphenyl (5.0 g, 19.1 mmol) and copper(I) cyanide (2.57 g, 28.7 mmol, 1.5 eq.).
-
Add anhydrous DMF (50 mL) to the flask.
-
Heat the reaction mixture to 150-160 °C and maintain it at this temperature with stirring for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a solution of aqueous ammonia (25%, 100 mL).
-
Stir the mixture vigorously for 30 minutes to dissolve the copper salts.
-
Extract the product with toluene (3 x 75 mL).
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-ethyl-3'-cyanobiphenyl.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the key stages in the synthesis and purification of 4-ethyl-3'-cyanobiphenyl.
Caption: Detailed experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of 4-acetyl-3'-bromobiphenyl, a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The electron-withdrawing acetyl group and the presence of the biphenyl scaffold make this substrate amenable to various cross-coupling strategies, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecular architectures under relatively mild conditions.[1][2] this compound is a particularly useful substrate, featuring a bromine atom that can readily participate in oxidative addition to a palladium(0) center, and an acetyl group that can influence the electronic properties of the molecule and serve as a handle for further functionalization. This document outlines protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3'-position, leading to the synthesis of functionalized terphenyls and related structures.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (or another suitable solvent system like DMF, THF/water)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for instance, a pre-catalyst or generate the catalyst in situ by adding palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add the solvent system, for example, a mixture of toluene (10 mL) and water (2 mL).
-
De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-acetyl-3'-phenylbiphenyl.
Data Presentation: Suzuki-Miyaura Coupling of Acetyl-Substituted Aryl Bromides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally related to this compound. This data can serve as a guide for optimizing the reaction of the target substrate.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.25) | - | KOH | Water | Reflux | - | High | [4] |
| 4-Bromoacetophenone | 4-Methylphenylboronic acid | Novel Pd(II)-complex (0.25) | - | KOH | Water | MW, 110 | 0.08 | 95 | [4] |
| 4-Bromoacetophenone | 4-Chlorophenylboronic acid | Novel Pd(II)-complex (0.25) | - | KOH | Water | MW, 110 | 0.08 | 92 | [4] |
| 3-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Generic Protocol |
| This compound | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 | Predicted |
Other Palladium-Catalyzed Cross-Coupling Reactions
While Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed to functionalize this compound, each offering unique advantages for accessing different classes of compounds.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, leading to substituted styrenylbiphenyls.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, providing access to acetylenic biphenyl derivatives.[5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond by coupling the aryl bromide with an amine, yielding amino-substituted biphenyls.[7][8][9]
Experimental Protocols for Other Cross-Coupling Reactions
Generic protocols for these reactions are provided below and should be optimized for this compound.
Heck Reaction Protocol
-
Combine this compound (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol) in a sealed tube.
-
Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Heat the mixture to 100-140 °C for 12-24 hours.
-
Work-up and purify as described for the Suzuki-Miyaura coupling.
Sonogashira Coupling Protocol
-
To a flask, add this compound (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Add a solvent such as THF or DMF (10 mL) and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol).
-
Stir the reaction at room temperature to 60 °C for 4-12 hours.
-
Work-up and purify as described previously.
Buchwald-Hartwig Amination Protocol
-
Combine this compound (1.0 mmol), an amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.04 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol) in a glovebox.
-
Add an anhydrous, de-gassed solvent such as toluene or dioxane (10 mL).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and proceed with work-up and purification.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical relationship of components in a cross-coupling reaction.
References
- 1. nobelprize.org [nobelprize.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Acetyl Group on 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the acetyl group on 4-Acetyl-3'-bromobiphenyl. The derivatization of this ketone provides a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The following protocols describe the synthesis of oximes, hydrazones, chalcones, and α-halo ketones.
Synthesis of 4-(1-(Hydroxyimino)ethyl)-3'-bromobiphenyl (Oxime Formation)
Application: Oximes are valuable synthetic intermediates and are present in various biologically active molecules, exhibiting antibacterial, antifungal, and anti-inflammatory properties.[1] The conversion of the acetyl group to an oxime introduces a nucleophilic nitrogen atom and provides a handle for further functionalization.
Experimental Protocol
This protocol is adapted from the general synthesis of acetophenone oximes.[1][2][3]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (2.0 eq) dissolved in a minimal amount of water.
-
Reaction: Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure oxime. The formation of the oxime can result in a mixture of E and Z isomers.[4]
Quantitative Data
| Derivative | Molecular Formula | Molecular Weight | Yield (%) | Key Spectroscopic Data |
| 4-(1-(Hydroxyimino)ethyl)-3'-bromobiphenyl | C₁₄H₁₂BrNO | 290.16 | 75-90 | IR (cm⁻¹): ~3200 (O-H), ~1650 (C=N). ¹H NMR (δ, ppm): Appearance of a singlet for the methyl group and disappearance of the acetyl methyl protons signal. Appearance of a hydroxyl proton signal. |
Yields are estimated based on typical reactions with substituted acetophenones.
Experimental Workflow
Caption: Workflow for the synthesis of 4-(1-(Hydroxyimino)ethyl)-3'-bromobiphenyl.
Synthesis of Hydrazone Derivatives of this compound
Application: Hydrazones are another class of derivatives formed from ketones and are important in organic synthesis.[5][6] They are more stable than imines and can be used in various subsequent reactions.[7]
Experimental Protocol
This protocol is a general procedure for the formation of hydrazones from aldehydes and ketones.[8]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gently heat for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
| Derivative Name | Molecular Formula (with Hydrazine) | Molecular Weight | Yield (%) | Key Spectroscopic Data |
| 1-(1-(3'-Bromobiphenyl-4-yl)ethylidene)hydrazine | C₁₄H₁₃BrN₂ | 289.17 | 80-95 | IR (cm⁻¹): ~3300-3400 (N-H), ~1630 (C=N). ¹H NMR (δ, ppm): Appearance of N-H proton signals and a shift in the methyl proton signal. |
Yields are based on typical hydrazone formation reactions.
Experimental Workflow
Caption: Workflow for the synthesis of hydrazone derivatives.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Application: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of biological activities.[9][10] The Claisen-Schmidt condensation allows for the formation of a new carbon-carbon bond.
Experimental Protocol
This protocol is based on a solvent-free aldol condensation method.[10][11]
-
Mixing Reactants: In a mortar, combine this compound (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde) (1.0 eq).
-
Catalyst Addition: Add one equivalent of solid sodium hydroxide.
-
Grinding: Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will typically turn into a paste and solidify.
-
Isolation: Add water to the solid mass and break it up. Collect the crude chalcone by suction filtration.
-
Washing: Wash the solid with plenty of water to remove the sodium hydroxide.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain the pure chalcone.[11]
Quantitative Data
| Derivative Name (with Benzaldehyde) | Molecular Formula | Molecular Weight | Yield (%) | Key Spectroscopic Data |
| (E)-1-(3'-Bromobiphenyl-4-yl)-3-phenylprop-2-en-1-one | C₂₁H₁₅BrO | 363.25 | 85-95 | IR (cm⁻¹): ~1660 (C=O, conjugated), ~1600 (C=C). ¹H NMR (δ, ppm): Appearance of two doublets for the vinylic protons (α and β to the carbonyl) with a coupling constant of ~15 Hz, characteristic of the E-isomer. |
Yields are typical for solvent-free Claisen-Schmidt condensations.
Experimental Workflow
Caption: Workflow for the solvent-free synthesis of chalcones.
Synthesis of 2-Bromo-1-(3'-bromobiphenyl-4-yl)ethan-1-one (α-Halogenation)
Application: α-Halo ketones are important synthetic intermediates, acting as versatile alkylating agents in the synthesis of various heterocyclic compounds.[12][13]
Experimental Protocol
This protocol is a general method for the α-bromination of ketones in an acidic medium.[14]
-
Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred solution. The reaction is often accompanied by the evolution of HBr gas.
-
Reaction: Continue stirring at room temperature until the bromine color disappears. The reaction time can vary from a few hours to overnight.
-
Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with water to remove acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data
| Derivative Name | Molecular Formula | Molecular Weight | Yield (%) | Key Spectroscopic Data |
| 2-Bromo-1-(3'-bromobiphenyl-4-yl)ethan-1-one | C₁₄H₁₀Br₂O | 354.04 | 70-85 | ¹H NMR (δ, ppm): Disappearance of the methyl singlet and appearance of a new singlet for the -CH₂Br protons at a downfield chemical shift. |
Yields are based on typical α-bromination reactions of acetophenones.
Experimental Workflow
Caption: Workflow for the α-bromination of this compound.
References
- 1. arpgweb.com [arpgweb.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters [ideas.repec.org]
- 4. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. jetir.org [jetir.org]
- 11. rsc.org [rsc.org]
- 12. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 13. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Synthetic Utility of the Bromine Atom in 4-Acetyl-3'-bromobiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-3'-bromobiphenyl is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom on one phenyl ring and an acetyl group on the other provides two distinct reactive sites that can be selectively functionalized. The bromine atom, a key functional handle, serves as a versatile precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the synthetic manipulation of the bromine atom in this compound, enabling the synthesis of diverse and complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of complex biaryl systems and the introduction of various functional groups, which are prevalent in pharmaceuticals and organic materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. The bromine atom of this compound can be readily coupled with a variety of aryl- and vinylboronic acids or their corresponding esters.
Logical Relationship of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (Adapted from a similar substrate, 4-bromoacetophenone)[1]:
| Reagent/Parameter | Condition |
| Substrate | This compound (1.0 mmol) |
| Boronic Acid | Arylboronic acid (1.2 mmol) |
| Catalyst | Pd(PPh₃)₄ (0.03 mmol, 3 mol%) |
| Base | K₂CO₃ (2.0 mmol) |
| Solvent | Toluene/Water (4:1, 5 mL) |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Work-up | Aqueous work-up followed by column chromatography |
Detailed Methodology: To a reaction vessel containing this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.03 mmol). The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed mixture of toluene and water (4:1, 5 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is highly valuable for the synthesis of stilbene and cinnamate derivatives.
Experimental Workflow for Heck Reaction
Caption: General workflow for the Heck reaction.
Experimental Protocol (General Conditions for Aryl Bromides)[2][3]:
| Reagent/Parameter | Condition |
| Substrate | This compound (1.0 mmol) |
| Alkene | Alkene (1.5 mmol) |
| Catalyst | Pd(OAc)₂ (0.02 mmol, 2 mol%) |
| Ligand | PPh₃ (0.04 mmol, 4 mol%) |
| Base | Et₃N (2.0 mmol) |
| Solvent | DMF or NMP (5 mL) |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up and extraction |
Detailed Methodology: In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (2.0 mmol) are dissolved in DMF (5 mL). The tube is sealed, and the mixture is heated at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynes which are important precursors in drug discovery and materials science.[4][5][6]
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for Sonogashira coupling.
Experimental Protocol (General Conditions for Aryl Bromides)[7][8]:
| Reagent/Parameter | Condition |
| Substrate | This compound (1.0 mmol) |
| Alkyne | Terminal alkyne (1.2 mmol) |
| Catalyst | Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) |
| Co-catalyst | CuI (0.06 mmol, 6 mol%) |
| Base | Et₃N (3.0 mmol) |
| Solvent | THF or DMF (10 mL) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 6-12 hours |
Detailed Methodology: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed THF (10 mL) is added Et₃N (3.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) under an inert atmosphere. The reaction is stirred at room temperature or heated to 60 °C for 6-12 hours until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of modern medicinal chemistry for the synthesis of anilines and their derivatives.[1][9]
Experimental Protocol (General Conditions for Aryl Bromides)[2][10][11]:
| Reagent/Parameter | Condition |
| Substrate | This compound (1.0 mmol) |
| Amine | Primary or secondary amine (1.2 mmol) |
| Catalyst | Pd₂(dba)₃ (0.01 mmol, 1 mol%) |
| Ligand | Xantphos (0.03 mmol, 3 mol%) |
| Base | Cs₂CO₃ (1.5 mmol) |
| Solvent | Toluene or Dioxane (5 mL) |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
Detailed Methodology: A mixture of this compound (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.03 mmol) is placed in a reaction tube. The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the tube is sealed. The mixture is heated at 110 °C for 12-24 hours. After cooling, the reaction is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.
Organometallic Transformations
The bromine atom can be transformed into a potent nucleophilic center through the formation of organometallic reagents, such as Grignard or organolithium species. These intermediates can then react with a wide array of electrophiles.
Grignard Reagent Formation and Subsequent Reactions
Treatment of this compound with magnesium metal leads to the formation of a Grignard reagent. This organomagnesium compound can then be reacted with various electrophiles like aldehydes, ketones, and CO₂. A key consideration is the potential for the Grignard reagent to react with the acetyl group of another molecule. This can be mitigated by using low temperatures and inverse addition techniques.
Experimental Workflow for Grignard Reaction
Caption: General workflow for Grignard reagent formation and reaction.
Experimental Protocol (General Procedure)[3][9][12]:
| Reagent/Parameter | Condition |
| Substrate | This compound (1.0 mmol) |
| Reagent | Magnesium turnings (1.2 mmol) |
| Initiator | A small crystal of iodine |
| Solvent | Anhydrous THF or Diethyl Ether (10 mL) |
| Temperature | Room temperature to reflux |
| Electrophile | Aldehyde, Ketone, CO₂, etc. (1.0 mmol) |
| Reaction Time | 1-4 hours for formation, then 1-2 hours with electrophile |
Detailed Methodology: Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine is added. A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is added dropwise to initiate the reaction. The mixture may require gentle heating to start. Once the reaction is initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours. The resulting Grignard reagent is then cooled to 0 °C, and the electrophile (1.0 mmol) is added dropwise. The reaction is stirred for 1-2 hours and then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The product is purified by chromatography.
Lithium-Halogen Exchange
Lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures, provides a rapid and efficient route to the corresponding aryllithium species. This organolithium intermediate is highly reactive and can be quenched with a variety of electrophiles.[13][14][15][16]
Experimental Protocol (General Procedure)[14][15][16]:
| Reagent/Parameter | Condition |
| Substrate | This compound (1.0 mmol) |
| Reagent | n-Butyllithium (1.1 mmol) |
| Solvent | Anhydrous THF or Diethyl Ether (10 mL) |
| Temperature | -78 °C |
| Electrophile | DMF, CO₂, Alkyl halide, etc. (1.2 mmol) |
| Reaction Time | 30-60 minutes for exchange, then 1 hour with electrophile |
Detailed Methodology: A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes. The electrophile (1.2 mmol) is then added, and the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Applications in Drug Development and Materials Science
The synthetic transformations of the bromine atom in this compound open avenues to a vast array of complex molecules with potential applications in drug discovery and materials science. The ability to introduce diverse substituents through cross-coupling or organometallic chemistry allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry and the tuning of photophysical properties in materials science.
For instance, the biaryl scaffold is a common motif in many biologically active compounds. By utilizing the Suzuki coupling, novel biaryl structures with potential therapeutic applications can be synthesized from this compound. Similarly, the introduction of conjugated systems via Heck and Sonogashira couplings can lead to the development of novel organic electronic materials.
Conclusion
The bromine atom in this compound is a highly valuable synthetic handle that enables a wide range of chemical transformations. The palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates provide robust and versatile methods for the construction of complex molecular architectures. The protocols outlined in this document, based on established methodologies for similar substrates, offer a solid foundation for researchers to explore the rich chemistry of this important building block in their pursuit of novel pharmaceuticals and advanced materials. It is recommended to perform small-scale optimization of the reaction conditions for each specific substrate combination to achieve the best results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
- 14. ideals.illinois.edu [ideals.illinois.edu]
- 15. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Application Notes and Protocols: Heck Reaction Protocol for 3'-Bromobiphenyl Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Reaction Conditions and Yields for Heck Reactions of Aryl Bromides
The following table summarizes various conditions reported for the Heck reaction of different aryl bromides with alkenes, providing a comparative overview of catalysts, ligands, bases, solvents, and resulting yields. This data serves as a valuable reference for optimizing the reaction of 3'-bromobiphenyl.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | >95 | [4] |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (mw) | 0.5 | High | [2] |
| Iodobenzene | Styrene | Pd(OAc)₂ (5) | - | K₃PO₄ (1) | THF | 40 | - | 17 | [5] |
| 4-Chlorostyrene | 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one | Pd(OAc)₂ (6) | XantPhos (20) | Cs₂CO₃ (2.2) | Benzene | rt | 12 | High | |
| Aryl Halides | Acrylates | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | Moderate to Good | [6] |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | - (Ball-milling) | - | 1.5 | Good to Excellent | [7] |
Experimental Protocols
This section provides a detailed, adapted methodology for the Heck reaction of 3'-bromobiphenyl with a generic alkene (e.g., styrene or an acrylate). This protocol is based on a well-established procedure for the Heck coupling of aryl bromides.[4]
Materials:
-
3'-Bromobiphenyl
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) or a similar N-heterocyclic carbene (NHC) precursor
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 3'-bromobiphenyl (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and the NHC-precursor ligand (e.g., IPr·HCl, 0.02 mmol, 2 mol%).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of anhydrous DMF and deionized water (e.g., 3 mL of each).
-
Alkene Addition: Add the alkene (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Extraction: Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction of 3'-bromobiphenyl.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols for the Formation of Grignard Reagent from 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the successful formation of the Grignard reagent from 4-Acetyl-3'-bromobiphenyl. Due to the inherent reactivity of the ketone functional group with the Grignard reagent, a direct synthesis is not feasible. Therefore, a robust three-step process is outlined, involving the protection of the acetyl group as a 1,3-dioxolane, followed by the formation of the Grignard reagent, and subsequent deprotection to yield the desired functionalized organometallic compound. This Grignard reagent is a valuable intermediate in organic synthesis, particularly for the introduction of the 4-acetylbiphenyl-3-yl moiety in the development of novel pharmaceutical agents.
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their applications span a wide range of pharmacological activities, including anti-inflammatory, antihypertensive, and anti-cancer properties.[2][3] The Grignard reagent of this compound, specifically, offers a powerful tool for creating complex molecular architectures by forming new carbon-carbon bonds.[4] However, the presence of the electrophilic acetyl group on the starting material presents a significant synthetic challenge, as it readily reacts with the highly nucleophilic Grignar reagent.[5][6] To circumvent this intramolecular reactivity, a protection-deprotection strategy is essential. This protocol details the use of ethylene glycol to form a stable 1,3-dioxolane acetal, rendering the ketone inert to the Grignard reagent formation conditions.[7] Following the successful synthesis of the protected Grignard reagent, the acetyl group can be efficiently regenerated via acid-catalyzed hydrolysis.[8]
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetal Protection | This compound, Ethylene glycol, p-Toluenesulfonic acid | Toluene | Reflux | 24 | 88 |
| 2 | Grignard Formation | 2-(3'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane, Magnesium turnings, Iodine (catalyst) | Anhydrous THF | Reflux | 2 | Not Isolated |
| 3 | Deprotection | (4'-(2-methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-3-yl)magnesium bromide (after reaction), Aqueous HCl | THF/Water | Room Temp. | 1 | High |
Note: The yield for the Grignard formation step is not typically determined by isolation due to the reagent's instability. Its successful formation is usually confirmed by subsequent reactions.
Experimental Protocols
Step 1: Acetal Protection of this compound
This procedure protects the ketone functionality as a 1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound.
-
Add toluene to dissolve the starting material.
-
Add an excess of ethylene glycol (approximately 3 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap. The reaction is typically complete within 24 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add anhydrous potassium carbonate to neutralize the acid catalyst and stir for 30 minutes.[9]
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude product, 2-(3'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane, can be purified by column chromatography on silica gel.
Step 2: Formation of the Grignard Reagent
This protocol describes the formation of the Grignard reagent from the protected aryl bromide. Strict anhydrous conditions are critical for the success of this reaction. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
Materials:
-
2-(3'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (containing CaCl₂ or Drierite)
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Place magnesium turnings in the flame-dried three-neck flask under an inert atmosphere.
-
Add a small crystal of iodine to the flask. The purple color of the iodine will disappear as it reacts with the magnesium surface, indicating activation.[1]
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Dissolve the 2-(3'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane in anhydrous THF in the addition funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and starts to gently reflux. Gentle heating with a heat gun may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux for an additional 2 hours to ensure complete reaction.
-
The resulting Grignard reagent, (4'-(2-methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-3-yl)magnesium bromide, is a grayish, cloudy solution and should be used immediately in the subsequent reaction.
Step 3: Reaction with an Electrophile and Deprotection
The newly formed Grignard reagent can be reacted with a variety of electrophiles (e.g., aldehydes, ketones, esters, CO₂) to form a new carbon-carbon bond. This is followed by an acidic workup which also serves to deprotect the ketone.
Materials:
-
Solution of (4'-(2-methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-3-yl)magnesium bromide in THF
-
Desired electrophile
-
Anhydrous THF
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the desired electrophile in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and aqueous hydrochloric acid. This step will both neutralize the reaction and hydrolyze the acetal protecting group.[8]
-
Stir the mixture vigorously for about 1 hour to ensure complete deprotection.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The final product can be purified by standard techniques such as column chromatography or recrystallization.
Visualizations
Signaling Pathway of Grignard Reagent Formation and Reaction
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-3'-bromobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Acetyl-3'-bromobiphenyl synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective synthetic routes for this compound are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation.
-
Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester. For this specific synthesis, the reaction would typically involve the coupling of 3-bromophenylboronic acid with 1-(4-bromophenyl)ethanone or a similar combination.
-
Friedel-Crafts Acylation: This is an electrophilic aromatic substitution reaction where 3-bromobiphenyl is acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1]
Q2: Which synthetic route generally offers higher yields and fewer side products?
A2: The Suzuki-Miyaura coupling is often preferred for its milder reaction conditions and higher selectivity, which can lead to higher yields of the desired product with fewer isomeric byproducts compared to the Friedel-Crafts acylation. However, the success of a Suzuki coupling is highly dependent on the optimization of reaction parameters.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Both synthetic routes involve hazardous materials. When performing a Suzuki coupling, palladium catalysts and phosphine ligands can be toxic and air-sensitive. For Friedel-Crafts acylation, aluminum chloride is highly corrosive and reacts violently with water, while acetyl chloride is a lachrymator and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling Route
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use fresh catalyst or a pre-catalyst. Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle). |
| Ineffective Base | The choice of base is critical. Try screening different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or an organic base like triethylamine. Ensure the base is anhydrous if required by the reaction conditions. |
| Poor Solvent Choice | The solvent system affects solubility and reaction kinetics. Common solvents include toluene, dioxane, THF, or DMF, often with the addition of water. Experiment with different solvent ratios or switch to a different solvent system. |
| Oxygen Contamination | The catalytic cycle is sensitive to oxygen. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Low Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Issue 2: Presence of Homocoupling Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of Boronic Acid | Use high-purity boronic acid and store it under inert conditions. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Presence of Oxygen | As with low yield, oxygen can promote homocoupling. Ensure rigorous degassing of the reaction mixture. |
| Incorrect Stoichiometry | An excess of the boronic acid can sometimes lead to homocoupling. Try adjusting the stoichiometry of the reactants. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-elution with Starting Materials or Byproducts | Optimize your chromatography conditions. Try a different solvent system for your column or switch to a different stationary phase. Recrystallization can also be an effective purification method for solid products. |
| Residual Palladium Catalyst | After the reaction, a palladium-scavenging agent can be added to the crude mixture to facilitate the removal of the metal. |
Section 2: Friedel-Crafts Acylation Route
Issue 1: Low Yield and/or Complex Product Mixture
| Potential Cause | Troubleshooting Suggestion |
| Deactivation of the Aromatic Ring | The bromine atom on 3-bromobiphenyl is a deactivating group, which can make the Friedel-Crafts reaction sluggish.[1] More forcing conditions (higher temperature, longer reaction time) may be required. |
| Formation of Isomeric Products | Friedel-Crafts acylation on substituted biphenyls can lead to a mixture of isomers. The regioselectivity is influenced by both electronic and steric factors. Lowering the reaction temperature may improve selectivity. Analysis of the product mixture by GC-MS or NMR will be necessary to identify the isomers. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can complex with it.[1] Ensure you are using a sufficient amount of AlCl₃. |
Issue 2: Reaction Does Not Proceed
| Potential Cause | Troubleshooting Suggestion |
| Poor Quality Lewis Acid | Aluminum chloride is hygroscopic and its activity can be diminished by moisture. Use freshly opened or properly stored AlCl₃. |
| Inert Reactants | Ensure the 3-bromobiphenyl and acetylating agent are pure and dry. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Adapted from similar syntheses)
This protocol is a general guideline and may require optimization.
Reactants:
-
3-bromophenylboronic acid (1.2 mmol)
-
1-(4-bromophenyl)ethanone (1.0 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
Triphenylphosphine (0.08 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 3-bromophenylboronic acid, 1-(4-bromophenyl)ethanone, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Flush the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation (Adapted from similar syntheses)
This protocol is a general guideline and may require optimization.
Reactants:
-
3-bromobiphenyl (1.0 mmol)
-
Acetyl chloride (1.2 mmol)
-
Anhydrous aluminum chloride (1.5 mmol)
-
Dichloromethane (10 mL, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride and dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the suspension and stir for 15 minutes.
-
In a separate flask, dissolve 3-bromobiphenyl in anhydrous dichloromethane.
-
Add the 3-bromobiphenyl solution dropwise to the cooled catalyst mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Ligand | PPh₃ | None | None |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent System | Toluene/Water | Dioxane/Water | THF/Water |
| Temperature | 90 °C | 100 °C | 80 °C |
| Typical Yield Range | 70-85% | 80-95% | 75-90% |
Note: Yields are based on analogous reactions and will vary depending on the specific substrates and optimization.
Table 2: Comparison of Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition A | Condition B |
| Lewis Acid | AlCl₃ | FeCl₃ |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Solvent | Dichloromethane | Nitrobenzene |
| Temperature | 0 °C to RT | RT to 60 °C |
| Typical Yield Range | 40-60% | 30-50% |
Note: Yields are highly dependent on the regioselectivity of the reaction on the substituted biphenyl.
Visualizations
References
Technical Support Center: 4-Acetyl-3'-bromobiphenyl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetyl-3'-bromobiphenyl in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. The most frequent transformations include Suzuki-Miyaura coupling to form biaryl structures, Sonogashira coupling to introduce alkyne functionalities, and Heck coupling for vinylation.
Q2: What are the typical byproducts I should expect in these reactions?
A2: Common byproducts across these reaction types include:
-
Homocoupling products: Dimerization of the starting aryl halide (this compound) or the coupling partner (e.g., boronic acid in Suzuki reactions or the terminal alkyne in Sonogashira reactions).
-
Dehalogenation: Reduction of the C-Br bond, leading to the formation of 4-acetylbiphenyl.
-
Protodeborylation: In Suzuki reactions, the boronic acid can be replaced by a proton from the solvent or trace water.
-
Inorganic salts: Halide salts (e.g., NaBr, KBr) are formed as a stoichiometric byproduct from the base and the aryl bromide.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. In Sonogashira couplings, using a copper-free system can also reduce alkyne homocoupling.
Q4: My reaction is not proceeding to completion. What are some common causes?
A4: Incomplete conversion can be due to several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure you are using a high-quality catalyst and maintaining inert conditions.
-
Poor solubility of reagents: this compound and its derivatives can have limited solubility in certain solvents. Ensure your chosen solvent system fully dissolves all reactants at the reaction temperature.
-
Inefficient base: The choice and quality of the base are critical. Ensure the base is sufficiently strong and dry (if required by the specific protocol).
-
Low reaction temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product with significant starting material remaining. | - Inactive catalyst- Insufficient reaction time or temperature- Inappropriate solvent or base | - Use a fresh, high-quality palladium catalyst and ligand.- Increase the reaction temperature and/or extend the reaction time.- Screen different solvent systems to ensure solubility of all reagents.- Try a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| A major byproduct is identified as the homocoupling product of the starting material or coupling partner. | - Presence of oxygen in the reaction mixture.- In Sonogashira reactions, the copper co-catalyst can promote alkyne dimerization. | - Ensure all solvents and reagents are thoroughly degassed.- Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.- For Sonogashira reactions, consider using a copper-free protocol. |
| A significant amount of dehalogenated byproduct (4-acetylbiphenyl) is observed. | - Presence of a hydrogen source (e.g., water, alcohol) that can lead to reductive dehalogenation.- Certain phosphine ligands can promote this side reaction. | - Use anhydrous solvents and reagents.- Consider screening different phosphine ligands. |
| Multiple unidentified spots are visible on the TLC plate. | - Degradation of starting materials or product.- Formation of multiple side products due to non-optimal reaction conditions. | - Lower the reaction temperature.- Re-evaluate the choice of catalyst, ligand, and base to improve selectivity.- Purify the starting materials to remove any impurities that may be interfering with the reaction. |
Data Presentation: Byproduct Formation in Analogous Reactions
The following table summarizes byproduct yields in reactions with 4'-bromoacetophenone, a close structural analog of this compound. This data provides an estimate of the types and quantities of byproducts that may be encountered.
| Reaction Type | Aryl Halide | Coupling Partner | Desired Product Yield | Byproduct(s) and Yield(s) | Reference |
| Sonogashira Coupling | 4-Iodoanisole | Phenylacetylene | 98% | Diphenylbutadiyne (homocoupling): ~2% | [1] |
| Heck Coupling | 4-Bromoacetophenone | Styrene | 92% | Byproducts observed by ¹H NMR but not quantified; less contamination in DMF vs. water. | [2] |
Experimental Protocols
1. Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), toluene (10 mL), ethanol (2.5 mL), water (2.5 mL).
-
Procedure:
-
To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene, ethanol, and water via syringe. Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
2. Sonogashira Coupling of this compound with Phenylacetylene (Copper-Free)
-
Materials: this compound (1.0 mmol), phenylacetylene (1.2 mmol), (AllylPdCl)₂ (0.01 mmol), P(t-Bu)₃ (0.02 mmol), Cs₂CO₃ (2.0 mmol), acetonitrile (5 mL).
-
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in acetonitrile.
-
To a reaction tube, add this compound and Cs₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add acetonitrile and phenylacetylene via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.[3]
-
3. Heck Coupling of this compound with Styrene
-
Materials: this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), triethylamine (2.0 mmol), DMF (5 mL).
-
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with argon three times.
-
Add DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Visualizations
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Caption: Troubleshooting workflow for identifying and addressing byproducts.
Caption: Experimental workflow for byproduct identification and reaction optimization.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Bromobiphenyl Isomers
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with their coupling experiments, particularly those involving bromobiphenyl isomers. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromobiphenyl isomer failed completely (no product formation). What are the most common initial checks I should perform?
A1: When a Suzuki coupling reaction fails to yield any product, it is crucial to systematically review the fundamental components of the reaction.[1] Start by verifying the integrity of your reagents and the reaction setup. Key initial checks include:
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. Ensure your catalyst is fresh or has been stored under appropriate inert conditions. If using a Pd(II) precatalyst, confirm that the in situ reduction to Pd(0) is feasible under your reaction conditions.[2]
-
Reagent Quality: Verify the purity of your bromobiphenyl isomer, boronic acid or ester, and solvent. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to decomposition (protodeboronation), especially if they are old or have been stored improperly.[3][4]
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and side reactions like the homocoupling of boronic acids.[3] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Base Activation: A base is essential for the activation of the boronic acid to facilitate transmetalation.[5][6] Confirm that the base was added and is of sufficient strength and solubility for your solvent system.
Q2: I am observing very low yields in my Suzuki coupling of 2-bromobiphenyl. What is the likely cause and how can I improve it?
A2: Low yields with 2-bromobiphenyl are often attributed to steric hindrance. The proximity of the second phenyl ring to the bromine atom can impede the oxidative addition step at the palladium center. To address this, consider the following modifications:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for sterically hindered substrates.[2] Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are designed to facilitate coupling with challenging substrates.[7]
-
Catalyst Choice: Some pre-formed catalysts or catalyst systems are specifically designed for sterically demanding couplings.[7][8]
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions at higher temperatures.
-
Base and Solvent Optimization: A stronger base or a different solvent system might improve the reaction kinetics. For sterically hindered couplings, stronger bases like cesium carbonate or potassium phosphate are often more effective. Aprotic polar solvents like dioxane or THF are commonly used.
Q3: My Suzuki coupling with 4-bromobiphenyl is giving me a significant amount of homocoupled biphenyl byproduct. What causes this and how can I prevent it?
A3: The formation of homocoupled biphenyl (from the boronic acid partner) is a common side reaction in Suzuki couplings.[3] This is often caused by:
-
Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture is crucial.
-
Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling. In some cases, using a Pd(II) precatalyst can lead to initial homocoupling during its reduction to Pd(0).[2]
-
Reaction Conditions: Sub-optimal reaction conditions, such as an inappropriate base or solvent, can favor side reactions.
To minimize homocoupling, ensure a strictly inert atmosphere, consider using a Pd(0) catalyst directly, and optimize your reaction conditions (base, solvent, temperature).
Q4: Can I use a boronic ester instead of a boronic acid for my bromobiphenyl coupling? What are the advantages?
A4: Yes, boronic esters (e.g., pinacol esters) are excellent alternatives to boronic acids. Their primary advantages are:
-
Stability: Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids, making them easier to handle and store.[4]
-
Purification: They are often easier to purify by chromatography.
While boronic esters are generally less reactive than boronic acids, they are widely and successfully used in Suzuki couplings.[6]
Troubleshooting Guides
Guide 1: No Product Formation
If you observe no formation of your desired biphenyl product, follow this troubleshooting workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalysts for Biphenyl Synthesis
Welcome to the technical support center for the optimization of palladium-catalyzed biphenyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the palladium-catalyzed synthesis of biphenyls, particularly through Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield
A low or nonexistent yield of the desired biphenyl product is one of the most common challenges. Several factors can contribute to this issue.
Potential Cause 1: Inactive Catalyst
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Traces of oxygen can lead to the oxidation of the Pd(0) catalyst, rendering it inactive.[1]
-
Catalyst Quality: Use a high-purity palladium source and ligands. Impurities can poison the catalyst. Consider using a pre-catalyst that is more stable to air and moisture.
-
Ligand Choice: The choice of ligand is crucial.[2] For electron-rich aryl halides, bulky and electron-donating phosphine ligands can accelerate the oxidative addition step.[2][3] For challenging couplings, consider specialized ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos).[4][5][6]
-
Potential Cause 2: Sub-optimal Reaction Conditions
-
Troubleshooting:
-
Temperature: The reaction temperature significantly impacts the yield. While some modern catalysts work at room temperature, many Suzuki-Miyaura reactions require elevated temperatures to proceed efficiently.[7] An optimization screen of temperatures (e.g., 60°C, 80°C, 100°C) is recommended. A study found that increasing the temperature from 70°C to 110°C resulted in higher conversion percentages.[8]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC or GC-MS at different time points (e.g., 2h, 6h, 12h, 24h). An optimized condition for biphenyl synthesis was found to be around 6.63 hours.[9]
-
Solvent: The solvent plays a critical role in the reaction's success.[10][11][12] A mixture of an organic solvent and water is often beneficial for dissolving both the organic substrates and the inorganic base.[13] For instance, a methanol/water mixture (3:2) has been shown to be highly effective.[13] Polar aprotic solvents like DMF can also be used, sometimes in combination with water.[8]
-
Base: The choice and amount of base are critical for the transmetalation step.[1][14] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][15] The strength and solubility of the base can influence the reaction rate and yield. In some cases, Na₂CO₃ has been found to be the most effective base.[15]
-
Issue 2: Presence of Side Products
The formation of undesired side products can complicate purification and reduce the yield of the target biphenyl.
Potential Cause 1: Homocoupling of Boronic Acid
-
Troubleshooting:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.
-
Base Selection: The choice of base can influence the extent of homocoupling. In a study on the synthesis of polyfluorinated biphenyls, K₂CO₃ was found to minimize homocoupling compared to Na₂CO₃ and Cs₂CO₃.[4]
-
Potential Cause 2: Protodeboronation
-
Troubleshooting:
-
Reaction Conditions: This side reaction, where the boronic acid is converted to the corresponding arene, can be minimized by carefully selecting the reaction conditions. For base-sensitive substrates, using milder bases or alternative boron reagents like boronic esters (e.g., pinacol esters) can be beneficial.[16]
-
Water Content: While some water is often beneficial, excessive amounts can promote protodeboronation. Ensure anhydrous solvents are used when necessary and control the amount of water in the reaction mixture.
-
Issue 3: Catalyst Deactivation
The palladium catalyst can become deactivated during the reaction, leading to incomplete conversion.
Potential Cause 1: Sintering and Agglomeration
-
Troubleshooting:
-
Catalyst Loading: Using an optimal catalyst loading is important. While a higher concentration might increase the initial reaction rate, it can also lead to faster deactivation through aggregation. A minimal catalyst concentration of 0.013 mol% has been reported as optimal in one study.[9]
-
Supporting the Catalyst: Using a heterogeneous catalyst with palladium nanoparticles supported on materials like carbon can prevent agglomeration and allow for easier recovery and recycling.[8][17]
-
Potential Cause 2: Poisoning
-
Troubleshooting:
-
Substrate Purity: Ensure that the starting materials and solvents are free from impurities that can act as catalyst poisons (e.g., sulfur-containing compounds).[18][19]
-
Amine Substrates: Primary amines in the substrate can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[20] Protecting the amine group or using specific ligands designed for C-N coupling might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the palladium-catalyzed synthesis of biphenyls via the Suzuki-Miyaura reaction?
A1: The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a Pd(0)/Pd(II) intermediate.[21][22] The main steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) reacts with the Pd(II) intermediate in the presence of a base. The organic group from the boron compound is transferred to the palladium, forming a new Pd(II) species (Ar-Pd-Ar').
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Q2: How do I choose the right ligand for my biphenyl synthesis?
A2: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[23]
-
Electron-donating and Bulky Ligands: For less reactive aryl chlorides, bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step.[5][16] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphine ligands like XPhos and SPhos.[4][5][6]
-
Water-Soluble Ligands: For reactions in aqueous media, water-soluble ligands like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) can be employed to ensure the homogeneity of the catalyst.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of effective ligands for Suzuki-Miyaura couplings, known for their strong σ-donating ability and steric bulk, which enhance catalyst stability and activity.[24]
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base is essential for the transmetalation step.[1] It activates the organoboron compound, typically by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center.[14] The choice of base can also influence the reaction rate and selectivity.[14] Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[4][15]
Q4: Can I run the reaction open to the air?
A4: Generally, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (nitrogen or argon).[1] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. However, some modern, robust pre-catalyst systems have been developed that show some tolerance to air, but for optimal and reproducible results, inert conditions are standard practice.
Data Presentation
Table 1: Effect of Solvent on Biphenyl Yield in Suzuki-Miyaura Coupling
| Entry | Solvent | Yield (%) |
| 1 | Tetrahydrofuran | 10.4[13] |
| 2 | DMF | 30.9[13] |
| 3 | Anhydrous Methanol | 78.9[13] |
| 4 | Anhydrous Ethanol | 73.4[13] |
| 5 | Dioxane | No Product[13] |
| 6 | Ethyl Acetate | 5.6[13] |
| 7 | Methanol:Water (3:2) | 96.3[13] |
Table 2: Effect of Base on Biphenyl Yield in Suzuki-Miyaura Coupling
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98[15] |
| 2 | K₂CO₃ | - |
| 3 | K₃PO₄ | - |
| 4 | NaOH | - |
| 5 | KOH | - |
| 6 | NaOAc | - |
| 7 | TEA | - |
Note: Specific yield data for all bases in a single comparative study were not available in the provided search results. Na₂CO₃ was identified as highly effective in one study.
Table 3: Optimization of Reaction Conditions for Biphenyl Synthesis
| Parameter | Optimized Value | Reference |
| Time | 6.63 hours | [9] |
| Temperature | 73 °C | [9] |
| Catalyst Concentration | 0.013 mol% | [9] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Biphenyl Synthesis (Suzuki-Miyaura Coupling)
This protocol provides a general starting point for the synthesis of biphenyls. Optimization of specific parameters may be required for different substrates.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv) and the phenylboronic acid or ester (1.2-1.5 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., 5 mL of a 3:2 mixture of methanol and water).[13]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes, or by using the freeze-pump-thaw method.
-
Catalyst and Base Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-1 mol%), the ligand (if required, in a 1:1 to 1:2 ratio with Pd), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir vigorously.[8]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified biphenyl product by NMR spectroscopy and mass spectrometry.
Troubleshooting Decision Tree
References
- 1. quora.com [quora.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 12. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fiveable.me [fiveable.me]
- 23. books.rsc.org [books.rsc.org]
- 24. nbinno.com [nbinno.com]
Technical Support Center: Purification of 4-Acetyl-3'-bromobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Acetyl-3'-bromobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound, particularly via Suzuki coupling?
A1: When synthesizing this compound using a Suzuki coupling reaction (e.g., between a boronic acid derivative of acetophenone and a bromo-substituted biphenyl, or vice-versa), several types of impurities are common:
-
Homocoupling byproducts: These are molecules formed from the coupling of two identical starting molecules. For instance, the formation of 4,4'-diacetylbiphenyl or 3,3'-dibromobiphenyl. These can be particularly challenging to separate due to similar polarities to the desired product.
-
Unreacted starting materials: Residual 4-acetylphenylboronic acid (or its esters) and the corresponding bromobiphenyl starting material may remain.
-
Palladium catalyst residues: The palladium catalyst used in the coupling reaction can contaminate the final product.
-
Debrominated byproduct: The starting aryl bromide can undergo hydrodehalogenation to produce 4-acetylbiphenyl.
-
Protonated boronic acid: The boronic acid starting material can be protonated during the reaction or workup, leading to the formation of acetophenone.
Q2: My purified this compound has a lower than expected melting point. What could be the reason?
A2: A depressed melting point is a strong indication of impurities. The presence of any of the byproducts mentioned in Q1, even in small amounts, can lead to a broader and lower melting point range. It is recommended to re-purify the compound.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent. Trying a different solvent or a solvent system (a mixture of a good solvent and a poor solvent) can be effective. Refer to the Crystallization Troubleshooting guide for more detailed suggestions.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The solution is supersaturated, or the cooling rate is too fast. The solvent may be too nonpolar. | 1. Add a small amount of a "good" solvent to dissolve the oil, then cool slowly. 2. Try a more polar solvent system. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. 4. Add a seed crystal of pure this compound if available. |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the concentration is too low. | 1. Reduce the volume of the solvent by evaporation. 2. Add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly. 3. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Colored impurities in crystals | Co-crystallization of colored byproducts. | 1. Perform a hot filtration with activated charcoal to remove colored impurities before crystallization. 2. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The solvent system (eluent) is not optimal. | 1. Adjust the polarity of the eluent. For normal phase silica gel, if the spots are too high (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity. 2. Try a different solvent system. A common starting point for compounds like this compound is a mixture of hexane and ethyl acetate. |
| Streaking of spots on TLC/Column | The compound may be too polar for the eluent, or the sample is overloaded. The compound might be acidic or basic. | 1. Increase the polarity of the eluent. 2. Ensure the sample is fully dissolved in a minimal amount of the eluent before loading. 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Product co-elutes with an impurity | The polarity of the product and the impurity are very similar in the chosen eluent. | 1. Try a different solvent system with different selectivities (e.g., replace ethyl acetate with dichloromethane or acetone). 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Yellow/black band at the top of the column | Residual palladium catalyst from the Suzuki coupling reaction. | 1. Before concentrating the crude product for chromatography, filter the reaction mixture through a pad of Celite® to remove the bulk of the palladium. 2. The palladium will likely remain at the top of the silica gel column during chromatography. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁BrO | [1] |
| Molecular Weight | 275.14 g/mol | [1] |
| Melting Point | 125-127 °C | [1] |
| Boiling Point | 372.1 °C at 760 mmHg | [1] |
| Appearance | White to pale brown solid | [2] |
| Solubility | Soluble in Toluene | [3][4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline for the recrystallization of this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated or near-saturated.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and evaporation rate, promoting the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude product. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.
-
Elution: Run the column by adding the eluent to the top and collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
stability and degradation of 4-Acetyl-3'-bromobiphenyl under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 4-Acetyl-3'-bromobiphenyl. This information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a crystalline solid that is generally stable under standard laboratory conditions, which include ambient temperature and pressure, and when protected from light. It is recommended to store it in a cool, dry, and well-ventilated place.
Q2: Are there any known incompatibilities with common laboratory reagents?
A2: Yes, this compound may be incompatible with strong oxidizing agents and strong reducing agents. Reactions with these types of reagents can lead to the degradation of the molecule. For instance, strong oxidizing agents can potentially oxidize the acetyl group, while strong reducing agents can reduce the ketone or cleave the carbon-bromine bond.
Q3: What are the expected products of common synthetic transformations involving this compound?
A3: this compound is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl, heteroaryl, or vinyl group. The acetyl group can undergo reactions typical of ketones, such as reduction to an alcohol or conversion to an oxime.
Q4: How can I monitor the stability of this compound during my reaction?
A4: The stability of this compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC). Developing a stability-indicating method that separates the parent compound from potential degradation products is recommended for quantitative analysis.
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed During a Reaction
Possible Cause 1: Degradation due to pH instability.
-
Troubleshooting:
-
Acidic Conditions: Prolonged exposure to strong acids, especially at elevated temperatures, may lead to hydrolysis of the acetyl group, although this is generally slow for aryl ketones. More likely, acid-catalyzed side reactions at other functional groups in your substrate may occur.
-
Basic Conditions: Strong basic conditions can promote aldol condensation if other enolizable ketones or aldehydes are present. While hydrolysis of the acetyl group is less likely, other base-sensitive functional groups in your reaction mixture could be affected.
-
Recommendation: Maintain the pH of your reaction mixture within a neutral or near-neutral range if the desired transformation does not require acidic or basic conditions. Use a buffer system if necessary.
-
Possible Cause 2: Thermal Degradation.
-
Troubleshooting:
-
High reaction temperatures can lead to the degradation of this compound, potentially causing debromination or side reactions involving the acetyl group.
-
Recommendation: Run reactions at the lowest effective temperature. Perform a thermal stability study on a small scale if you suspect thermal degradation is an issue.
-
Possible Cause 3: Oxidative or Reductive Degradation.
-
Troubleshooting:
-
Unintentional exposure to oxidizing or reducing agents (including atmospheric oxygen over long reaction times at high temperatures) can lead to degradation.
-
Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. Scrutinize all reagents for potential contaminants that could act as oxidants or reductants.
-
Issue 2: Low Yield or Complete Loss of Starting Material
Possible Cause 1: Photodegradation.
-
Troubleshooting:
-
Aromatic ketones and brominated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.
-
Recommendation: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware, especially for reactions that are run over extended periods.
-
Possible Cause 2: Reductive Debromination.
-
Troubleshooting:
-
Under certain reductive conditions, particularly with some metal catalysts or strong reducing agents, the carbon-bromine bond can be cleaved, leading to the formation of 4-acetylbiphenyl.
-
Recommendation: Carefully select your reducing agents and catalysts. If debromination is observed, consider using milder reagents or different catalytic systems.
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Major Degradation Products |
| Acidic Hydrolysis | Cleavage of the acetyl group (slow) | 3'-Bromobiphenyl, Acetic Acid |
| Basic Conditions | Aldol reaction (if other carbonyls present) | Aldol adducts/condensation products |
| Oxidation | Oxidation of the acetyl group | 3'-Bromobiphenyl-4-carboxylic acid |
| Reduction | Reduction of the ketone | 1-(3'-Bromobiphenyl-4-yl)ethanol |
| Reduction | Reductive debromination | 4-Acetylbiphenyl |
| Photodegradation | C-Br bond cleavage, reactions of acetyl group | 4-Acetylbiphenyl, various photoproducts |
| Thermal Stress | General decomposition | Complex mixture of byproducts |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound. A typical study involves subjecting the compound to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the solution at 80°C for 24 hours.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the solution at 80°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C in a hot air oven for 24 hours. Dissolve the stressed sample in the solvent for analysis.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Navigating the Synthesis of 4-Acetyl-3'-bromobiphenyl: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of specific chemical compounds is a foundational step. This guide provides a comprehensive technical support center for the synthesis of 4-Acetyl-3'-bromobiphenyl, a valuable intermediate in various chemical and pharmaceutical applications. Here, we address common challenges and provide detailed protocols for the two primary synthetic routes: Suzuki-Miyaura Coupling and Friedel-Crafts Acylation, with a focus on optimizing solvent selection for successful outcomes.
Troubleshooting and FAQs
This section is designed to address specific issues you may encounter during your experiments, providing clear and actionable solutions.
Suzuki-Miyaura Coupling: Common Issues and Solutions
Question: My Suzuki-Miyaura coupling reaction to synthesize this compound is not working, or the yield is very low. What are the common causes and how can I troubleshoot it?
Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here's a systematic troubleshooting approach:
-
Oxygen Contamination: The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a primary cause of reaction failure. The presence of oxygen can lead to the oxidation of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.
-
Solution: Ensure thorough degassing of your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) or by using the freeze-pump-thaw technique for more sensitive reactions.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Ligand Integrity: The quality of your palladium catalyst and phosphine ligands is crucial. Over time, these reagents can degrade, especially if not stored under an inert atmosphere.
-
Solution: Use fresh, high-quality catalyst and ligands. If you suspect degradation, consider purchasing new reagents. For air-sensitive phosphine ligands, handle them in a glovebox or under a stream of inert gas.
-
-
Base Selection and Quality: The choice and quality of the base are critical for the transmetalation step. The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition of your starting materials or product. The base should also be finely powdered to ensure maximum surface area and reactivity.
-
Solution: Common bases for Suzuki coupling include K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure your base is anhydrous and finely ground. You may need to screen different bases to find the optimal one for your specific substrate combination.
-
-
Solvent Purity and Composition: The presence of water can be beneficial in some Suzuki couplings, particularly when using inorganic bases. However, the optimal solvent system and water content can vary. Impurities in the solvent can also poison the catalyst.
-
Solution: Use high-purity, anhydrous solvents when a non-aqueous system is desired. For aqueous systems, use deionized, degassed water. Experiment with different solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) to find the best conditions for your reaction.
-
Question: I am observing significant amounts of homocoupled biphenyl from my boronic acid starting material. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[2] Here are some strategies to minimize it:
-
Rigorous Degassing: As mentioned above, thoroughly degassing your reaction mixture is the most effective way to prevent homocoupling.
-
Controlled Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low at any given time, thereby disfavoring the homocoupling reaction.
-
Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Experimenting with different catalyst systems can sometimes resolve the issue.
Friedel-Crafts Acylation: Common Issues and Solutions
Question: My Friedel-Crafts acylation of 3-bromobiphenyl is giving a low yield and a dark, polymeric material. What is causing this and how can I improve the reaction?
Answer: Low yields and polymerization in Friedel-Crafts acylation are often related to the reaction conditions and the reactivity of the substrate.
-
Catalyst Stoichiometry and Activity: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the catalyst complexes with the resulting ketone product, rendering it inactive.[3] Using a sub-stoichiometric amount can lead to incomplete reaction. The quality of the Lewis acid is also critical; it should be anhydrous.
-
Solution: Use at least one equivalent of a high-quality, anhydrous Lewis acid catalyst. For some substrates, a slight excess may be beneficial.
-
-
Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature. While heating can increase the reaction rate, excessively high temperatures can promote side reactions and polymerization, especially with activated or sensitive substrates.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to room temperature. If the reaction is sluggish, gentle heating can be applied, but monitor the reaction closely for the formation of byproducts. For the acetylation of some biphenyl systems, conducting the reaction at the boiling point of the solvent has been shown to improve yields.[4][5]
-
-
Solvent Choice: The solvent plays a crucial role in Friedel-Crafts acylation. Non-polar solvents like dichloromethane and 1,2-dichloroethane are commonly used. However, some solvents can be acylated themselves as a side reaction (e.g., chlorobenzene), while others can lead to the formation of polymeric materials (e.g., nitromethane).[5]
Question: I am getting a mixture of isomers in my Friedel-Crafts acylation. How can I improve the regioselectivity?
Answer: The regioselectivity of Friedel-Crafts acylation is directed by the substituents already present on the aromatic ring. In the case of 3-bromobiphenyl, the bromine atom is a deactivating but ortho-, para-director, while the phenyl group is an activating ortho-, para-director. The position of acylation will be influenced by the interplay of these electronic and steric effects.
-
Solution: Generally, acylation will be directed by the more activating group. For 3-bromobiphenyl, the preferred positions of attack are ortho and para to the phenyl group. Steric hindrance may favor acylation at the 4-position of the other ring. To favor a specific isomer, you may need to carefully control the reaction temperature and choice of Lewis acid. In some cases, achieving high regioselectivity may be challenging, and chromatographic separation of the isomers will be necessary.
Quantitative Data on Solvent Selection
The choice of solvent can significantly impact the yield and purity of this compound. Below are tables summarizing data from studies on analogous reactions, which can guide your solvent selection.
Table 1: Effect of Solvent on the Yield of 4-Acetyl-1,1'-biphenyl in a Suzuki-Miyaura Coupling Reaction *
| Solvent | Yield (%) |
| Water | 96 |
| Toluene | 91 |
| DMF | 51 |
| THF | 50 |
*Data from a study on the Suzuki coupling of 4-bromoacetophenone and phenylboronic acid. While not the exact synthesis of this compound, it provides valuable insights into solvent effects in a very similar system.
Table 2: Effect of Solvent on the Yield of 4-Acetyl-3,3'-dimethylbiphenyl in a Friedel-Crafts Acylation Reaction *
| Solvent | Temperature (°C) | Yield (%) |
| 1,2-Dichloroethane | 83 | ~100 |
| Carbon Disulfide | 46 | 59.8 |
| Nitromethane | 101 | 11.8 |
| Chlorobenzene | 132 | 58.6 |
*Data from a study on the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl. This serves as a useful model for the acylation of a substituted biphenyl.[4][5]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via Suzuki-Miyaura coupling and Friedel-Crafts acylation. Note that these are generalized procedures and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
3-Bromophenylboronic acid
-
1-(4-bromophenyl)ethan-1-one
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromophenylboronic acid (1.2 equivalents), 1-(4-bromophenyl)ethan-1-one (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
3-Bromobiphenyl
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., anhydrous AlCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add the anhydrous solvent and the Lewis acid catalyst (1.1 equivalents).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the suspension with stirring.
-
In a separate flask, dissolve 3-bromobiphenyl (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the solution of 3-bromobiphenyl to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.[4][5]
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both synthetic routes.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Friedel-Crafts Acylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
how to remove unreacted starting material from 4-Acetyl-3'-bromobiphenyl
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Acetyl-3'-bromobiphenyl, a critical intermediate for researchers and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials in a synthesis of this compound?
The most common synthetic route to this compound is the Friedel-Crafts acylation of 3-bromobiphenyl using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). Therefore, the primary unreacted starting material you may need to remove is 3-bromobiphenyl .
Q2: What are the potential side products in the synthesis of this compound?
During the Friedel-Crafts acylation of 3-bromobiphenyl, besides the desired this compound, other isomers can form as byproducts. The directing effects of the bromo and phenyl groups on the biphenyl ring can lead to the formation of other acetylated isomers, such as 2'-acetyl-3-bromobiphenyl or 4'-acetyl-2-bromobiphenyl. Additionally, di-acetylated products could also be present in small amounts.
Q3: My crude product is an oil, but I expect a solid. What should I do?
Troubleshooting Purification
This section provides guidance on common issues encountered during the purification of this compound.
Issue 1: Difficulty in Removing Unreacted 3-Bromobiphenyl by Recrystallization
Initial Assessment: You have attempted recrystallization, but the purified product still shows the presence of 3-bromobiphenyl (e.g., by TLC or ¹H NMR analysis).
Possible Cause: The chosen recrystallization solvent may not provide a sufficient solubility difference between this compound and 3-bromobiphenyl.
Recommended Solutions:
-
Solvent Screening: A systematic solvent screening is crucial. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the selective crystallization of this compound upon cooling, while keeping 3-bromobiphenyl and other impurities in the solution.
-
Solvent Systems to Try:
-
Ethanol or Methanol: Alcohols are often effective for recrystallizing aromatic ketones.
-
Hexanes/Ethyl Acetate or Toluene/Hexanes Mixtures: A two-solvent system can be effective. Dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or toluene) at an elevated temperature, and then slowly add a poor solvent (like hexanes) until turbidity is observed. Allow the solution to cool slowly.
-
-
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Issue 2: Inadequate Separation of Isomeric Byproducts by Column Chromatography
Initial Assessment: After performing column chromatography, your product fractions are still contaminated with isomeric byproducts.
Possible Cause: The polarity of the eluent system may not be optimal for separating isomers with very similar polarities.
Recommended Solutions:
-
TLC Analysis for Solvent System Optimization: Before running a column, it is essential to identify an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a good separation (ΔRf > 0.2) between the desired product and the impurities.
-
Solvent System Suggestions:
-
Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A common starting point is a 9:1 or 8:2 mixture of hexanes to ethyl acetate.
-
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a low polarity eluent and gradually increase the percentage of the more polar solvent during the chromatography.
-
Experimental Protocol: Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed sample onto the top of the column.
-
Elute the column with the optimized solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following table summarizes the physical properties of the likely starting material and a related isomer, which can be useful in planning the purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 3-Bromobiphenyl | C₁₂H₉Br | 233.10 | Liquid | Not applicable | ~299-301 | Insoluble in water |
| 4-Acetyl-4'-bromobiphenyl | C₁₄H₁₁BrO | 275.14 | Solid | 129-133[1][2][3] | ~372[1][3] | Soluble in toluene[3][4] |
| This compound | C₁₄H₁₁BrO | 275.14 | Likely Solid | Data not available | Data not available | Data not available |
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5731-01-1 Cas No. | 4-Acetyl-4'-bromobiphenyl | Apollo [store.apolloscientific.co.uk]
- 3. 4-Bromobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 [chemicalbook.com]
- 5. 4-Acetyl-4'-bromobiphenyl CAS#: 5731-01-1 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
minimizing debromination in 4-Acetyl-3'-bromobiphenyl reactions
Welcome to the technical support center for reactions involving 4-Acetyl-3'-bromobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Here you will find frequently asked questions (FAQs) and detailed guides to minimize common side reactions, particularly debromination.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of debromination (hydrodehalogenation) in my palladium-catalyzed cross-coupling reaction with this compound. What are the common causes?
A1: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary cause is the formation of a palladium-hydride intermediate, which can arise from various sources in the reaction mixture. This palladium-hydride species can then participate in a competing catalytic cycle, leading to the replacement of the bromine atom with a hydrogen atom. Common sources of hydrides include:
-
Solvents: Alcohols (e.g., methanol, ethanol) and ethers with β-hydrogens (e.g., THF) can be sources of hydrides.
-
Bases: Amine bases (e.g., triethylamine) and alkoxides can generate palladium-hydride species.[1]
-
Starting Materials and Reagents: Impurities or degradation products of reagents can also act as hydride sources.
The electron-withdrawing nature of the acetyl group on your substrate can also influence the electronic properties of the molecule and potentially affect the rates of competing reaction pathways.
Q2: How can I minimize the formation of the debrominated byproduct, 4-acetylbiphenyl?
A2: Minimizing debromination involves carefully selecting your reaction parameters to disfavor the formation and reaction of palladium-hydride intermediates. Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over debromination. These ligands can stabilize the palladium center and sterically hinder the approach of hydride sources.
-
Base Selection: Use of weaker, non-coordinating inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often preferred over strong organic bases like triethylamine or alkoxides.[2]
-
Solvent Choice: Aprotic solvents that are less likely to act as hydride donors, such as toluene, dioxane, or DMF, are generally recommended. If an aqueous co-solvent is needed, minimizing its proportion can be beneficial.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress side reactions, including debromination.
Q3: Are there specific catalyst systems that are recommended for Suzuki-Miyaura coupling of this compound to reduce debromination?
A3: For Suzuki-Miyaura coupling of aryl bromides, particularly those prone to debromination, catalyst systems employing bulky, electron-rich phosphine ligands are often successful. While specific data for this compound is limited in readily available literature, successful couplings of the similar substrate, 4-bromoacetophenone, have been achieved with high yields using various palladium catalysts and ligands. For instance, a pyridine-based Pd(II) complex has been used effectively.[3] Generally, starting with a common catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a weak inorganic base like K₃PO₄ or K₂CO₃ is a good starting point. If debromination is still an issue, switching to more specialized bulky phosphine ligands is advisable.
Troubleshooting Guides
This section provides a structured approach to address the issue of debromination in common cross-coupling reactions involving this compound.
Troubleshooting Workflow for Debromination
Caption: A stepwise workflow for troubleshooting and minimizing debromination.
Detailed Troubleshooting Q&A
Issue: High levels of debromination in a Suzuki-Miyaura reaction.
-
Question: I'm using Pd(PPh₃)₄ and Na₂CO₃ in aqueous ethanol for a Suzuki coupling with this compound and I'm seeing over 20% of the debrominated product. What should I change first?
-
Answer: The combination of an alcohol solvent (ethanol) and a relatively strong base can contribute to the formation of palladium-hydride species, leading to debromination.
-
Change your solvent and base: Switch to an aprotic solvent like 1,4-dioxane or toluene, and use a weaker base such as K₃PO₄ or K₂CO₃.[2] Often, a small amount of water is still beneficial for the Suzuki reaction, so a solvent system like dioxane/water (e.g., 4:1 v/v) can be effective.
-
Consider your ligand: If changing the solvent and base is not sufficient, consider using a bulkier, more electron-rich phosphine ligand. While PPh₃ is common, ligands like those from the Buchwald or Fu groups are designed to promote reductive elimination of the desired product over side reactions.
-
Issue: Debromination in a Buchwald-Hartwig amination reaction.
-
Question: I'm attempting to couple this compound with a primary amine using Pd₂(dba)₃, a phosphine ligand, and NaOtBu as the base. I'm getting a significant amount of the debrominated starting material. How can I improve this?
-
Answer: Strong alkoxide bases like NaOtBu are known to sometimes promote debromination.
-
Base Selection: Consider switching to a weaker base like Cs₂CO₃ or K₃PO₄. While this may require a higher reaction temperature or longer reaction time, it can significantly reduce debromination.[4]
-
Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they can accelerate the desired C-N bond formation and suppress side reactions.
-
Catalyst Precursor: Using a pre-formed palladium catalyst complex can sometimes give more reproducible results and lower levels of side products compared to generating the active catalyst in situ.
-
Issue: Debromination in a Sonogashira coupling reaction.
-
Question: My Sonogashira coupling of this compound with a terminal alkyne is giving me a mixture of my desired product and the debrominated starting material. I'm using a standard Pd/Cu catalyst system with an amine base. What can I do?
-
Answer: The amine base in Sonogashira coupling can be a source of hydrides leading to debromination.
-
Base and Solvent: While an amine base is often necessary for the copper cycle of the Sonogashira reaction, using a less coordinating amine or a combination of an inorganic base with a smaller amount of an amine can be beneficial. Ensure your solvent is anhydrous and of high purity.
-
Copper-free Conditions: Several copper-free Sonogashira protocols have been developed. These often employ specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst and sometimes under milder base conditions, which can help to reduce debromination.
-
Quantitative Data on Reaction Conditions
While specific quantitative data for the debromination of this compound is not extensively reported, the following table provides a general guide based on the coupling of the closely related substrate, 4-bromoacetophenone, in a Suzuki-Miyaura reaction.[3] This data can serve as a starting point for optimizing your reaction conditions.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Coupled Product (%) |
| Pyridine-based Pd(II) complex (0.25) | - | KOH | Water | 110 | 2 | 96 |
| Pyridine-based Pd(II) complex (0.25) | - | K₂CO₃ | Toluene | 110 | 2 | 85 |
| Pyridine-based Pd(II) complex (0.25) | - | Na₂CO₃ | DMF | 110 | 2 | 78 |
| Pyridine-based Pd(II) complex (0.25) | - | Et₃N | Acetonitrile | 80 | 2 | 65 |
Note: The yield of the debrominated byproduct was not explicitly reported in this study, but higher yields of the desired product generally correlate with lower levels of side reactions.
Experimental Protocols
The following are example protocols for common cross-coupling reactions that can be adapted for this compound to minimize debromination.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for Suzuki-Miyaura coupling and optimized to minimize debromination.
Reaction Scheme:
References
Technical Support Center: Catalyst Poisoning in Reactions with Brominated Aromatics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common catalyst poisoning issues encountered during cross-coupling reactions involving brominated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with an aryl bromide is giving low yields. What are the common causes related to catalyst poisoning?
Low yields in Suzuki-Miyaura couplings with aryl bromides can stem from several factors related to catalyst poisoning. One primary reason is the deactivation of the palladium catalyst. This can be caused by impurities in the starting materials or reagents, or by the reaction products themselves. For instance, excess bromide ions in the reaction mixture can coordinate to the palladium center, forming inactive or less active catalyst species.[1][2] Additionally, the boronic acid or its derivatives can be unstable under the reaction conditions, leading to side reactions and consumption of the active catalyst.[3]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the aryl bromide and boronic acid are free from impurities, particularly sulfur-containing compounds, which are known catalyst poisons.[1] Purification of starting materials through recrystallization or chromatography is recommended.
-
Choice of Base and Solvent: The selection of base and solvent is critical. In some cases, certain bases can contribute to catalyst decomposition. It is advisable to screen different bases (e.g., carbonates, phosphates) and solvents.
-
Ligand Selection: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and preventing deactivation. Bulky, electron-rich ligands can often improve catalyst performance and longevity.[4][5]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, as oxidative degradation of the catalyst can be a significant issue.
Q2: I am observing catalyst deactivation in a Heck reaction with a brominated aromatic. What is the likely mechanism of poisoning?
In Heck reactions, palladium catalyst deactivation can occur through various pathways. When using aryl bromides, the accumulation of bromide ions in the reaction medium can lead to the formation of inactive palladium-bromide complexes.[6][7] These complexes can precipitate from the reaction mixture or simply be catalytically inactive, thus halting the catalytic cycle. The stability and reactivity of the active catalytic species are highly dependent on the ligand, base, and solvent system used.[8][9]
The general catalytic cycle for the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species. Poisoning can occur when bromide ions coordinate to the Pd(0) or Pd(II) intermediates, leading to the formation of stable, off-cycle complexes.
Q3: In a Buchwald-Hartwig amination with an aryl bromide, the reaction stalls before completion. Could this be due to catalyst poisoning?
Yes, catalyst poisoning is a common reason for incomplete conversion in Buchwald-Hartwig aminations. While aryl bromides are generally good substrates, the halide anion generated during the reaction can act as an inhibitor. The formation of palladium-halide complexes can reduce the concentration of the active catalyst. The choice of ligand is critical in mitigating this effect; bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired C-N bond formation over catalyst deactivation pathways.[10]
Furthermore, the amine substrate or the product arylamine can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition. The basicity of the reaction medium also plays a significant role in catalyst stability.
Troubleshooting Guides
Issue 1: Reduced Catalyst Activity and Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
The reaction does not go to completion, leaving a significant amount of starting material.
-
The reaction requires higher catalyst loading than expected.
-
The reaction is sluggish, with a slow conversion rate.
Possible Cause:
-
Poisoning of the palladium catalyst by bromide ions or other impurities.
-
Decomposition of the boronic acid.
-
Inappropriate choice of ligand or reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Experimental Protocol: Purification of Aryl Bromide
-
Dissolution: Dissolve the crude aryl bromide in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic solution sequentially with a saturated aqueous solution of sodium bisulfite (to remove any residual bromine), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the solution and concentrate the filtrate under reduced pressure.
-
Recrystallization/Chromatography: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Issue 2: Catalyst Precipitation and Reaction Stalling in Heck Reaction
Symptoms:
-
A black precipitate (palladium black) forms during the reaction.
-
The reaction starts but then stops before all the starting material is consumed.
Possible Cause:
-
Formation of insoluble, inactive palladium-bromide complexes.
-
Aggregation of the palladium catalyst to form palladium black.
-
Thermal decomposition of the catalyst at high reaction temperatures.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst precipitation in Heck reactions.
Experimental Protocol: Use of Additives in Heck Reaction
In cases where catalyst precipitation is observed, the addition of certain additives can stabilize the catalytic species.
-
Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) can be added to the reaction mixture (typically 1 equivalent relative to the aryl bromide). TBAB can help to solubilize the palladium species and prevent aggregation.[6]
-
Halide Scavengers: In some cases, the addition of a silver salt (e.g., silver carbonate or silver phosphate) can help to scavenge excess bromide ions, thus preventing the formation of inactive palladium-bromide complexes.
Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination
Symptoms:
-
The reaction reaches a plateau and does not proceed to full conversion, even with extended reaction times.
-
Significant amounts of both starting aryl bromide and amine remain.
Possible Cause:
-
Inhibition of the catalyst by the product arylamine.
-
Formation of inactive palladium-bromide complexes.
-
Decomposition of the catalyst under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion in Buchwald-Hartwig amination.
Quantitative Data on Catalyst Performance
The following tables summarize the impact of reaction parameters on catalyst performance in cross-coupling reactions with brominated aromatics.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of a Brominated Heterocycle
| Ligand | Catalyst System | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | 45 | [11] |
| P(o-tol)₃ | Pd(OAc)₂ | 62 | [11] |
| SPhos | SPhos Precatalyst | 85 | [11] |
| XPhos | XPhos Precatalyst | 92 | [11] |
Table 2: Influence of Additives on Heck Reaction of 3-bromoindazole [6]
| Additive (mol%) | Conversion of 3-bromoindazole (%) | Yield of Axitinib (%) |
| None | 52 | 14 |
| TBAB (10) | 95 | 75 |
| LiBr (10) | 88 | 69 |
| NaBr (10) | 91 | 72 |
Catalyst Poisoning and Regeneration
Mechanism of Bromide Poisoning
In palladium-catalyzed cross-coupling reactions, the active catalyst is typically a Pd(0) species. Bromide ions, often present in excess from the aryl bromide substrate, can coordinate to the palladium center at various stages of the catalytic cycle. This can lead to the formation of anionic palladium-bromide complexes, such as [Pd(L)Br]⁻ or [Pd(Ar)(L)Br₂]⁻, which are generally less reactive or completely inactive, thereby slowing down or halting the catalytic turnover.
Caption: Generalized mechanism of palladium catalyst poisoning by excess bromide ions.
Experimental Protocol: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline for the regeneration of Pd/C catalysts that have been deactivated by halide poisoning.
-
Washing:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with deionized water to remove any soluble salts.[12]
-
Wash the catalyst with a suitable organic solvent (e.g., methanol or acetone) to remove adsorbed organic impurities.[12][13]
-
A wash with a dilute base solution (e.g., 1% NaOH) can help to remove strongly adsorbed acidic species, followed by washing with water until the filtrate is neutral.[14]
-
-
Drying:
-
Dry the washed catalyst in an oven at 100-120 °C for several hours to remove residual water and solvent.
-
-
Reactivation (Optional, requires careful handling and appropriate safety measures):
-
For more severe poisoning, a thermal treatment under a reducing atmosphere may be necessary.
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst to 200-300 °C under a flow of hydrogen gas for 2-4 hours. (Caution: Hydrogen is highly flammable. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.)
-
Cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon) before handling.
-
Note: The effectiveness of regeneration depends on the nature and extent of the poisoning. In some cases, complete restoration of catalytic activity may not be possible.
References
- 1. researchgate.net [researchgate.net]
- 2. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
refining reaction temperature for 4-Acetyl-3'-bromobiphenyl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Acetyl-3'-bromobiphenyl, a key intermediate in pharmaceutical and materials science research. The primary method for this synthesis is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Low or no product yield is a common issue in cross-coupling reactions. The following table outlines potential causes and corresponding solutions to refine the reaction temperature and other critical parameters for the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Conversion of Starting Materials | Incorrect Reaction Temperature: The temperature may be too low for the oxidative addition of the aryl bromide to the palladium catalyst to occur efficiently. | Gradually increase the reaction temperature in 10 °C increments, for example, from 80 °C up to 120 °C or even 140 °C. Monitor the reaction progress by TLC or GC/MS at each temperature point. |
| Ineffective Catalyst System: The chosen palladium catalyst or ligand may not be optimal for the specific substrates. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. Electron-rich and bulky ligands can sometimes improve catalytic activity. | |
| Base is not optimal: The strength or solubility of the base could be insufficient to promote the transmetalation step. | Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity. | |
| Solvent System is Inappropriate: The polarity and composition of the solvent mixture can significantly impact the reaction rate. | Experiment with different solvent systems like 1,4-dioxane/water, toluene/water, or DMF. The ratio of the organic solvent to water should also be optimized. | |
| Formation of Significant Side Products | Protodeboronation of 4-acetylphenylboronic acid: The boronic acid can be sensitive to hydrolysis, especially at elevated temperatures, leading to the formation of acetophenone. | Use a less nucleophilic base or anhydrous conditions if possible. Pinacol esters of the boronic acid are generally more stable and can be used as an alternative. |
| Homocoupling of 4-acetylphenylboronic acid: This side reaction can occur in the presence of oxygen or if the catalyst is not in the active Pd(0) state. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed. | |
| Formation of Di-substituted Biphenyl: If the reaction is not selective, both bromine atoms on 1,3-dibromobenzene may react. | Carefully control the stoichiometry of the reactants, using a slight excess of 1,3-dibromobenzene. Lowering the reaction temperature and catalyst loading can also improve selectivity. | |
| Inconsistent Results | Variability in Reagent Quality: The purity of the boronic acid, aryl halide, and catalyst can affect the reaction outcome. | Use high-purity reagents. Boronic acids can degrade over time, so it's advisable to use a fresh batch or test the purity before use. |
| Presence of Oxygen: Trace amounts of oxygen can deactivate the palladium catalyst. | Employ rigorous inert atmosphere techniques, including degassing solvents and purging the reaction vessel with an inert gas. |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is a starting point and may require optimization.
Synthesis of this compound
Materials:
-
4-acetylphenylboronic acid
-
1,3-dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylphenylboronic acid (1.0 mmol), 1,3-dibromobenzene (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe. The solvents should be degassed prior to use.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of a similar Suzuki-Miyaura coupling reaction between 4-bromoacetophenone and phenylboronic acid, which can serve as a reference for optimizing the synthesis of this compound.
| Temperature (°C) | Conversion (%) |
| 100 | 72 |
| 120 | 85 |
| 140 | 100 |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature can vary depending on the specific catalyst, base, and solvent system used. A good starting point is typically in the range of 80-100 °C. If the reaction is slow or incomplete, the temperature can be increased. In a similar reaction involving 4-bromoacetophenone, a temperature of 140 °C was found to give complete conversion.
Q2: How can I minimize the formation of the di-substituted by-product?
A2: To favor the mono-arylation of 1,3-dibromobenzene, you can use a slight excess of the dibromo-compound relative to the boronic acid (e.g., 1.2 to 1.5 equivalents). Additionally, using a lower reaction temperature and a less active catalyst system can sometimes improve selectivity.
Q3: My reaction is not going to completion, even at higher temperatures. What else can I try?
A3: If increasing the temperature does not improve the yield, consider other factors. Ensure your reagents are pure and your catalyst is active. The choice of ligand is also crucial; switching to a more electron-rich and bulky phosphine ligand, such as those from the Buchwald-type ligand families, can often improve the efficiency of the oxidative addition step, which can be rate-limiting. Also, consider changing the base to a stronger one like cesium carbonate.
Q4: What is the role of water in the Suzuki coupling reaction?
A4: Water is often used as a co-solvent in Suzuki reactions and can play multiple roles. It helps to dissolve the inorganic base (like K₂CO₃) and can facilitate the transmetalation step. However, an excess of water can lead to the undesirable side reaction of protodeboronation of the boronic acid.
Q5: How do I know if my palladium catalyst is still active?
A5: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. If you suspect your catalyst has degraded, you can try using a fresh batch. The formation of palladium black (a black precipitate) can sometimes indicate catalyst decomposition, although a color change to black is also common during the reaction as the active Pd(0) species is formed.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of base selection on the yield of Suzuki coupling reactions. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling experiments, with a focus on problems related to the choice and handling of bases.
Q1: My Suzuki coupling reaction has a very low yield or is not proceeding to completion. Could the base be the issue?
A1: Yes, the choice and handling of the base are critical for the success of a Suzuki coupling reaction.[1][2] A low yield can often be attributed to several factors related to the base:
-
Inappropriate Base Strength: The base might be too weak to facilitate the crucial transmetalation step effectively or too strong, leading to side reactions.[1][2] The basicity needs to be sufficient to form the boronate species from the boronic acid, which is more nucleophilic and reactive towards the palladium complex.[1]
-
Poor Solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture with slow reaction kinetics. While biphasic conditions are common, inadequate mixing can be an issue.[1]
-
Decomposition of Starting Materials: A base that is too strong can cause the decomposition of sensitive functional groups on your aryl halide or boronic acid.[3]
-
Protodeboronation: This is a significant side reaction where the boronic acid is converted back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling. This can be promoted by the presence of water and the strength/type of base used.
Troubleshooting Steps:
-
Verify Base Strength: For many standard Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are effective.[1][2] If you are using a weak base like NaHCO₃ and observing low conversion, consider switching to a stronger base. Conversely, if you suspect substrate decomposition, a milder base like KF or an organic base might be beneficial.[3]
-
Screen Different Bases: The optimal base is often substrate-dependent. It is highly recommended to perform a small-scale screen with a variety of bases to identify the best performer for your specific reaction. See the "Experimental Protocols" section for a base screening protocol.
-
Ensure Proper Mixing: For biphasic reactions (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
-
Consider Anhydrous Conditions: If protodeboronation is a suspected issue, switching to anhydrous conditions with a base like CsF or using a boronic ester (e.g., pinacol ester) can improve the yield.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction that consumes the nucleophile and complicates purification. The choice of base can influence the extent of homocoupling.
Potential Causes and Solutions:
-
Presence of Oxygen: The presence of oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature, which might require a more active catalyst system or a stronger base to maintain a reasonable reaction rate.
-
Base Choice: Some bases may be more prone to facilitating homocoupling under certain conditions. Screening different bases can help identify one that minimizes this side reaction while still promoting the desired cross-coupling.
Q3: I am working with a substrate that has base-sensitive functional groups (e.g., an ester). What type of base should I use?
A3: For substrates with base-labile groups, it is crucial to use a milder base to avoid saponification or other undesired reactions.
Recommended Bases for Sensitive Substrates:
-
Potassium Fluoride (KF): Powdered KF is often effective in activating the boronic acid for transmetalation without being basic enough to hydrolyze esters.[3][4]
-
Cesium Fluoride (CsF): Similar to KF, CsF is a mild base that can be used in these cases.
-
Organic Bases: In some instances, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for standard Suzuki couplings.
It is always advisable to screen a few mild bases to find the optimal balance between reactivity and substrate stability.
Frequently Asked Questions (FAQs)
Q4: What is the role of the base in the Suzuki coupling reaction?
A4: The base in a Suzuki coupling reaction serves multiple crucial roles in the catalytic cycle:[1]
-
Activation of the Organoboron Reagent: The primary role of the base is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻). This increases the electron density on the organic group, facilitating its transfer to the palladium center during the transmetalation step.[1]
-
Formation of the Active Palladium Complex: The base can react with the palladium(II) pre-catalyst to generate the active palladium(0) species. It can also be involved in the formation of an [ArPd(OR)L₂] complex, which can then undergo transmetalation.[1]
-
Acceleration of Reductive Elimination: In some cases, the base (specifically an alkoxide) has been shown to accelerate the final reductive elimination step, where the coupled product is formed and the palladium(0) catalyst is regenerated.[1]
Q5: How do I choose the right base for my Suzuki coupling reaction?
A5: The choice of base depends on several factors, including the reactivity of your substrates (aryl halide and boronic acid), the solvent system, and the presence of sensitive functional groups.[5]
-
General Guideline: For many standard couplings involving aryl bromides or iodides, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a biphasic solvent system (e.g., toluene/water or dioxane/water) are a good starting point.[1][5]
-
For Unreactive Aryl Chlorides: More challenging substrates, such as electron-rich aryl chlorides, often require stronger bases (e.g., Cs₂CO₃, KOtBu) in combination with more active catalyst systems to achieve good yields.[6]
-
For Base-Sensitive Substrates: As mentioned in Q3, milder bases like KF or CsF are preferred.[3][4]
-
Homogeneous vs. Heterogeneous Conditions: The choice of base can be influenced by the desired reaction conditions. For example, in aqueous media, soluble inorganic bases are commonly used.
The most reliable method for selecting the optimal base for a new reaction is to perform an experimental screen.
Q6: Does the pKa of the base directly correlate with the reaction yield?
A6: While there is a general trend that a stronger base can lead to a faster reaction, a simple linear correlation between the pKa of the base and the reaction yield does not always hold true. The optimal base is a balance of sufficient basicity to promote the reaction without causing unwanted side reactions or decomposition. Factors like solubility, the nature of the cation (e.g., Cs⁺ vs. K⁺), and specific interactions with the catalyst and substrates also play a significant role.
Data Presentation: Impact of Base on Suzuki Coupling Yield
The following tables summarize quantitative data from studies where different bases were screened for specific Suzuki coupling reactions.
Table 1: Screening of Bases for the Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | iPrOH/H₂O (1:1) | 80 | 95 |
| 2 | Na₂CO₃ | iPrOH/H₂O (1:1) | 80 | 92 |
| 3 | K₃PO₄ | iPrOH/H₂O (1:1) | 80 | 88 |
| 4 | Cs₂CO₃ | iPrOH/H₂O (1:1) | 80 | 98 |
| 5 | NaOH | iPrOH/H₂O (1:1) | 80 | 75 |
Reaction conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst (0.1 mol%), solvent (4 mL), 2h. Data adapted from a representative study on aryl chlorides.[7]
Table 2: Screening of Bases for the Coupling of p-Bromotoluene with Phenylboronic Acid in Aqueous Media
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄·7H₂O | 90 | 100 |
| 2 | K₂CO₃ | 90 | 95.0 |
| 3 | Li₂CO₃ | Reflux | 99.0 |
| 4 | Cs₂CO₃ | Reflux | 80.5 |
| 5 | NaHCO₃ | 90 | 91.5 |
| 6 | KOC(CH₃)₃ | 90 | 70 |
Reaction conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), PdCl₂(Ln@β-CD) complex (0.01 mol %), TBAB (1.5 mmol), H₂O (2 mL), 4 h. Data adapted from a study on aqueous Suzuki couplings.[8]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
This protocol provides a general method for a typical Suzuki coupling reaction using potassium carbonate as the base.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene and Water, in a 4:1 ratio)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and palladium catalyst.
-
Add the potassium carbonate.
-
Add the solvent mixture (toluene and water).
-
Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Bases for a Suzuki Coupling Reaction
This protocol outlines a method for efficiently screening different bases to optimize a Suzuki coupling reaction. This is typically performed on a small scale.
Materials:
-
Aryl halide, boronic acid, palladium catalyst, and solvent.
-
A selection of bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF).
-
An array of small reaction vials with stir bars.
-
An internal standard for quantitative analysis (e.g., by GC or ¹H NMR).
Procedure:
-
Prepare a stock solution of the aryl halide, boronic acid, and internal standard in the chosen solvent.
-
Prepare a stock solution of the palladium catalyst in the solvent.
-
In each reaction vial, place a pre-weighed amount of a different base (typically 2.0 equivalents relative to the aryl halide).
-
To each vial, add a specific volume of the aryl halide/boronic acid stock solution.
-
Degas each vial with an inert gas.
-
Add the required volume of the catalyst stock solution to each vial.
-
Seal the vials and place them in a heating block set to the desired reaction temperature.
-
Stir the reactions for a set amount of time (e.g., 4 hours).
-
After the specified time, cool the reactions to room temperature and quench by adding water.
-
Extract each reaction mixture with a suitable organic solvent.
-
Analyze the organic extracts by GC, LC-MS, or ¹H NMR to determine the conversion and yield for each base.
-
Compare the results to identify the optimal base for your reaction.
Visualizations
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure 4-Acetyl-3'-bromobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for the workup and purification of 4-Acetyl-3'-bromobiphenyl, a common intermediate in pharmaceutical research and materials science.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the isolation of this compound.
Issue 1: Low or No Product Yield After Aqueous Workup
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction: The Suzuki coupling or Friedel-Crafts acylation did not go to completion. | Before workup, check the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adding more catalyst. | Increased conversion to the desired product. |
| Product Emulsification: The product is trapped in an emulsion layer between the organic and aqueous phases during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, helping to break the emulsion. | A clear separation of the organic and aqueous layers, allowing for proper extraction of the product. |
| Product Precipitation: The product has limited solubility in the chosen organic solvent and precipitates out during extraction. | Increase the volume of the extraction solvent. If precipitation persists, consider using a more solubilizing solvent like dichloromethane or a mixture of solvents. | Complete dissolution of the product in the organic phase for efficient extraction. |
Issue 2: Oily Product Instead of a Solid
| Possible Cause | Recommended Action | Expected Outcome |
| Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) used in the reaction are still present. | Perform multiple washes of the organic layer with water and brine during the workup. For high-boiling solvents, azeotropic removal with a lower-boiling solvent under reduced pressure may be necessary. | A solid crude product upon complete removal of the solvent. |
| Presence of Impurities: Unreacted starting materials or byproducts are acting as a eutectic mixture, lowering the melting point. | Purify the crude product using column chromatography or recrystallization. | Isolation of the pure, solid this compound. |
| Incomplete Drying: Residual water is present in the product. | Dry the organic layer thoroughly with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. Dry the final product under high vacuum. | A free-flowing solid product. |
Issue 3: Impure Product After Initial Purification
| Possible Cause | Recommended Action | Expected Outcome |
| Co-eluting Impurities in Column Chromatography: Impurities have a similar polarity to the product. | Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation. | Baseline separation of the product from impurities on the column. |
| In-situ Decomposition on Silica Gel: The acetyl group may be sensitive to acidic silica gel. | Use deactivated silica gel (treated with a base like triethylamine) for column chromatography.[1] | Minimized product degradation during purification. |
| Ineffective Recrystallization: The chosen solvent is not ideal for recrystallization. | Perform a solvent screen to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. | Formation of well-defined crystals of the pure product upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that would necessitate this workup?
A1: The most common synthetic route is a Suzuki-Miyaura cross-coupling reaction between (3-bromophenyl)boronic acid and 4-bromoacetophenone, or vice-versa.[2][3] This reaction is favored for its high tolerance of functional groups.
Q2: What are the likely impurities I might encounter?
A2: Common impurities include unreacted starting materials, homocoupled byproducts (biphenyl from the boronic acid or a dimer of the aryl halide), and dehalogenated product (4-acetylbiphenyl).[4] If a phosphine ligand was used in the Suzuki coupling, phenylated impurities derived from the ligand can also be present.[3]
Q3: What is a standard workup procedure following a Suzuki-Miyaura reaction to obtain crude this compound?
A3: A typical procedure involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with water, a mild acid (e.g., dilute HCl) to remove basic impurities, a mild base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to aid in drying. The organic layer is then dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q4: What are the recommended techniques for purifying the crude product?
A4: The two primary methods for purification are column chromatography and recrystallization. Column chromatography using silica gel with a hexane/ethyl acetate solvent system is effective for separating the product from impurities with different polarities.[5] Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can provide a highly pure crystalline product.[6][7]
Q5: How can I confirm the purity and identity of my final product?
A5: The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point analysis. The identity of the compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL of ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layers with 50 mL of 1 M HCl.
-
Wash with 50 mL of saturated aqueous NaHCO₃ solution.
-
Wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it.
-
Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for common issues in isolating this compound.
References
- 1. [Determination of polybrominated diphenyl ethers in marine sediments by composite chromatography column purification-gas chromatography-negative chemical ionization-mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Challenges of Poor Solubility: A Technical Support Guide for 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The poor solubility of key intermediates like 4-Acetyl-3'-bromobiphenyl can present significant hurdles in organic synthesis, impacting reaction kinetics, yield, and overall efficiency. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving this compound.
Troubleshooting Common Cross-Coupling Reactions
Reactions involving poorly soluble reagents often suffer from low yields and incomplete conversions. Below are troubleshooting guides for three common cross-coupling reactions, focusing on strategies to mitigate the challenges posed by the limited solubility of this compound.
Suzuki-Miyaura Coupling
Issue: Low to no product formation in the Suzuki-Miyaura coupling of this compound with an organoboron reagent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Possible Solutions:
| Strategy | Details | Rationale |
| Solvent System Modification | Switch to a more effective solvent system. A mixture of a high-boiling point aprotic solvent with a co-solvent like water or ethanol is often effective. Good starting points include Dioxane/H₂O, Toluene/Ethanol/H₂O, or DMF.[1] | A solvent system that can better solvate the nonpolar biphenyl core while also accommodating the polar base and organoboron species is crucial. |
| Increase Reaction Temperature | Gradually increase the reaction temperature towards the reflux temperature of the solvent. | Increased temperature can significantly improve the solubility of the starting material and increase the reaction rate. |
| Catalyst and Ligand Choice | Employ a more active catalyst system. Buchwald-type ligands such as SPhos or XPhos with a Pd(OAc)₂ precursor are often effective for challenging substrates.[1] | Sterically bulky and electron-rich phosphine ligands can promote the oxidative addition step and stabilize the catalytic species, which can be sluggish with poorly soluble substrates. |
| Base and Additive Screening | Test different bases. While K₂CO₃ or Cs₂CO₃ are common, in some cases, a weaker base like KF might be beneficial to prevent side reactions.[1] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial in biphasic systems. | The choice of base can influence the transmetalation step and the overall reaction equilibrium. Additives can help bridge the interface between insoluble organic and aqueous phases. |
| Consider Heterogeneous Conditions | If solubility remains a major issue, solid-state or slurry-based conditions using techniques like ball milling can be explored.[2][3][4] | These techniques rely on mechanical energy to promote the reaction between solid reactants, bypassing the need for complete dissolution. |
Heck Reaction
Issue: Inefficient Heck coupling of this compound with an alkene, leading to low conversion and a mixture of starting materials.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Heck reaction.
Possible Solutions:
| Strategy | Details | Rationale |
| Optimize Solvent | High-boiling point polar aprotic solvents like DMF, NMP, or DMAc are typically used for Heck reactions.[5] If solubility is still an issue, consider a co-solvent system. | These solvents are effective at dissolving polar and nonpolar reactants at elevated temperatures required for the Heck reaction. |
| Screen Ligands | For aryl bromides, phosphine ligands are generally required. Tri(o-tolyl)phosphine or bulky, electron-rich ligands can be effective. N-heterocyclic carbene (NHC) ligands are also an option for improving catalyst stability and activity. | The ligand influences the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. |
| Evaluate Base | An inorganic base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ is commonly used. The choice of base can impact the reaction rate and selectivity. | The base is required to neutralize the HBr generated during the reaction and regenerate the active catalyst. Its solubility and strength can be critical. |
| Consider Additives | The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially if the base is not fully soluble in the reaction medium. | Additives can facilitate the interaction between the organic and inorganic components of the reaction mixture. |
Buchwald-Hartwig Amination
Issue: Poor yield in the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Possible Solutions:
| Strategy | Details | Rationale |
| Select Appropriate Solvent | Toluene, dioxane, and THF are common solvents for this reaction. For poorly soluble substrates, a more polar aprotic solvent like DMF may be necessary, although compatibility with the base should be checked.[6] | The solvent must be able to dissolve the aryl bromide, the amine, and the palladium complex to a sufficient extent for the reaction to proceed efficiently. |
| Choose Suitable Ligand | The choice of ligand is critical. For aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often the most effective. Bidentate ligands like BINAP or DPPF can also be successful.[7] | The ligand plays a key role in promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. |
| Optimize Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can depend on the pKa of the amine. | The base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. |
| Adjust Temperature | Reactions are typically run at elevated temperatures (80-110 °C). For very poorly soluble substrates, a higher temperature may be required to achieve sufficient solubility and reaction rate. | Temperature affects both the solubility of the reactants and the rate of the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions (temperature, base, other reagents). However, based on the nonpolar nature of the biphenyl core and the presence of a polar acetyl group, a good starting point is often a high-boiling point ether (like dioxane) or an aromatic hydrocarbon (like toluene), possibly with a polar aprotic co-solvent (like DMF or NMP) to enhance solubility.
Q2: I observe that my this compound is not fully dissolved at the start of the reaction. Is this a problem?
A2: Yes, this can be a significant problem. While some reactions can proceed under heterogeneous conditions, poor solubility of a starting material often leads to slow reaction rates, incomplete conversion, and low yields. It is highly recommended to find conditions where the starting material is fully dissolved.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective strategy.[8][9][10] For example, in a Suzuki-Miyaura coupling that uses an aqueous base, adding a water-miscible co-solvent like ethanol or THF to the primary organic solvent (e.g., toluene or dioxane) can improve the overall homogeneity of the reaction mixture.
Q4: How does temperature affect the solubility and reaction outcome?
A4: Increasing the temperature will generally increase the solubility of this compound. This often leads to a faster and more complete reaction. However, excessively high temperatures can lead to decomposition of the reactants, catalyst, or product. It is advisable to start at a moderate temperature and gradually increase it while monitoring the reaction progress.
Q5: Are there any non-traditional methods to overcome severe solubility issues with this compound?
A5: For extremely challenging cases, mechanochemical methods like ball milling can be employed.[2][3][4] This technique uses mechanical force to induce reactions between solid-state reactants, eliminating the need for a solvent.
Quantitative Solubility Data (Estimated)
The Hansen Solubility Parameters are:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Value (MPa½) |
| δD | 20.5 |
| δP | 8.5 |
| δH | 5.0 |
Hansen Solubility Parameters for Common Organic Solvents:
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Toluene | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Note: These values are estimations and should be used as a guide for solvent screening. A smaller "distance" between the HSPs of the solute and the solvent suggests better solubility.
Key Experimental Protocols
The following are representative protocols for common cross-coupling reactions, adapted for use with the poorly soluble this compound.
Suzuki-Miyaura Coupling Protocol
Reaction: this compound with Phenylboronic Acid
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
To an oven-dried flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry, aiming for a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
Reaction: this compound with Styrene
Caption: Experimental workflow for the Heck reaction.
Methodology:
-
In a flask, combine this compound (1.0 eq), sodium carbonate (1.5 eq), Pd(OAc)₂ (2 mol%), and P(o-tolyl)₃ (4 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas.
-
Add degassed DMF as the solvent.
-
Add styrene (1.5 eq) via syringe.
-
Heat the mixture to 120 °C with stirring.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the mixture, filter off any solids, and dilute the filtrate with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product via column chromatography.
Buchwald-Hartwig Amination Protocol
Reaction: this compound with Morpholine
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Formation of Homocoupling Byproducts
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of undesired homocoupling byproducts in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are homocoupling byproducts and why are they problematic?
Homocoupling byproducts are molecules formed when two identical coupling partners react with each other, instead of the desired reaction between two different partners (cross-coupling). For example, in a Suzuki reaction between an aryl halide and an arylboronic acid, the formation of a biaryl from two molecules of the arylboronic acid is a homocoupling side product.[1][2] These byproducts reduce the yield of the desired cross-coupled product and can be difficult to separate due to similar physical properties, complicating purification.
Q2: What are the main causes of homocoupling in palladium-catalyzed cross-coupling reactions?
The primary causes of homocoupling often involve the palladium catalyst and the reaction conditions:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of organoboron compounds in Suzuki reactions and terminal alkynes in Sonogashira reactions.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[3]
-
Presence of Pd(II) Species: If a Pd(II) precursor is used, it must be reduced to the catalytically active Pd(0) in situ. This reduction can sometimes occur via the homocoupling of two organometallic reagents.[2] Even when starting with a Pd(0) source, the presence of oxidants can regenerate Pd(II), leading to homocoupling.[2][4]
-
In Sonogashira Coupling: The presence of a copper co-catalyst in the presence of oxygen can lead to the oxidative dimerization of terminal acetylenes, a process known as Glaser-Hay coupling.[5][6]
Q3: How can I minimize homocoupling in my Suzuki-Miyaura coupling reaction?
Several strategies can be employed to suppress the formation of boronic acid homocoupling byproducts:
-
Rigorous Deoxygenation: The most critical step is to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent and reaction vessel with an inert gas like nitrogen or argon.[1][4][7]
-
Slow Addition of the Boronic Acid: Adding the boronic acid or its ester derivative slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the homocoupling reaction.[7]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) oxidation state and minimize the concentration of Pd(II) species that promote homocoupling.[4][7]
-
Pre-heating the Reaction Mixture: Heating the mixture of the palladium catalyst, base, and solvent before adding the boronic acid can sometimes prevent the initiation of homocoupling.[1]
Q4: What are the best practices to avoid alkyne homocoupling (Glaser-Hay coupling) in Sonogashira reactions?
To prevent the dimerization of terminal alkynes, consider the following approaches:
-
Copper-Free Conditions: Performing the Sonogashira reaction in the absence of a copper co-catalyst is a common and effective strategy to avoid Glaser coupling.[5][8]
-
Inert Atmosphere: As with other cross-coupling reactions, maintaining an inert atmosphere is crucial to prevent oxygen-promoted homocoupling.[5]
-
Reducing Atmosphere: A particularly effective method is to carry out the reaction under a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon. This has been shown to reduce homocoupling to as low as 2%.[9][10][11]
-
Control of Catalyst and Oxygen Concentration: The yield of the homocoupling product is often dependent on the concentration of both the catalyst and oxygen.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of boronic acid homocoupling product in a Suzuki reaction. | Inadequate deoxygenation of the reaction mixture. | Sparge the solvent and reaction vessel thoroughly with nitrogen or argon for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[4][7] |
| Presence of Pd(II) species. | Add a mild reducing agent like potassium formate to the reaction mixture.[4][7] Alternatively, ensure the Pd(0) catalyst is of high quality and handled under inert conditions. | |
| High initial concentration of the boronic acid. | Employ a slow addition protocol for the boronic acid or its ester using a syringe pump.[7] | |
| Prevalence of alkyne dimer in a Sonogashira coupling. | Presence of oxygen and a copper co-catalyst. | Switch to a copper-free Sonogashira protocol.[5][8] |
| Oxidative conditions. | Conduct the reaction under a reducing atmosphere of diluted hydrogen gas.[9][10][11] Ensure all reagents and solvents are thoroughly deoxygenated. | |
| Homocoupling of aryl halides. | In some cases, particularly with nickel or copper catalysts, homocoupling of aryl halides can occur. | Carefully select the catalyst system and reaction conditions. For example, in Ni-catalyzed homocoupling, the choice of ligand and the presence of a reducing agent are critical.[12][13] |
Quantitative Data on Homocoupling Prevention
| Reaction Type | Preventative Strategy | Homocoupling Byproduct (%) | Cross-Coupling Product Yield (%) | Reference |
| Sonogashira Coupling | Standard Conditions (with Cu, in air) | Considerable | Lower | [9] |
| Sonogashira Coupling | Hydrogen/Nitrogen Atmosphere (with Cu) | ~2% | Very Good | [9][10][11] |
| Suzuki Coupling | Air | Significant | Lower | [7] |
| Suzuki Coupling | Nitrogen Sparging + Potassium Formate | Nearly Excluded | Improved | [4][7] |
Experimental Protocols
Protocol 1: Minimizing Boronic Acid Homocoupling in a Suzuki Reaction via Deoxygenation and Slow Addition
This protocol is adapted from procedures where suppression of a persistent homocoupling impurity was critical.[7]
-
Vessel Preparation: A multi-neck round-bottom flask equipped with a magnetic stirrer, condenser, thermocouple, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.
-
Reagent Charging: To the flask, add the aryl halide, the base (e.g., K₂CO₃), and the solvent (e.g., a mixture of 1,4-dioxane and water).
-
Deoxygenation: Sparge the mixture with a subsurface stream of nitrogen for at least 30 minutes to ensure rigorous exclusion of dissolved oxygen.[4][7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos) to the deoxygenated mixture.
-
Slow Addition of Boronic Acid: Prepare a solution of the arylboronic acid in the reaction solvent. Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of 2-4 hours while maintaining a constant reaction temperature (e.g., 90 °C).
-
Reaction Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.
Protocol 2: Copper-Free Sonogashira Coupling to Prevent Alkyne Homocoupling
This protocol outlines a general procedure for a copper-free Sonogashira reaction.
-
Vessel Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Reagent Charging: To the flask, add the aryl halide, the terminal alkyne, a suitable palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a phosphine ligand (e.g., PPh₃).
-
Solvent and Base Addition: Add a deoxygenated solvent (e.g., THF or DMF) followed by a deoxygenated amine base (e.g., triethylamine or diisopropylamine). The solvent and base should be sparged with argon for at least 20 minutes prior to use.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under a positive pressure of argon until the reaction is complete, as determined by an appropriate analytical method.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered to remove any solids, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualizations
Figure 1. Simplified schematic comparing the desired cross-coupling pathway with the undesired homocoupling pathway in a Suzuki-Miyaura reaction. Oxygen can promote homocoupling by oxidizing the active Pd(0) catalyst.
Figure 2. A troubleshooting workflow for addressing the formation of homocoupling byproducts in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 13. Ancillary ligand electro-activity effects towards phenyl acetylene homocoupling reaction by a nickel(ii) complex of a non-innocent O-amino phenol ligand: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Acetyl-3'-bromobiphenyl and 4-Acetyl-4'-bromobiphenyl in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. The isomeric acetyl-bromobiphenyls, specifically 4-Acetyl-3'-bromobiphenyl and 4-Acetyl-4'-bromobiphenyl, are valuable precursors in the construction of diverse molecular architectures. This guide provides a comparative analysis of their reactivity, primarily in the context of palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental protocols.
The reactivity of an aryl bromide in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is fundamentally governed by the electronic and steric environment of the carbon-bromine bond. The position of the bromine atom on the biphenyl scaffold, in conjunction with the electronic influence of the acetyl group, dictates the susceptibility of these isomers to oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The primary difference in the reactivity of this compound and 4-Acetyl-4'-bromobiphenyl stems from the position of the bromine atom relative to the acetyl group and the second phenyl ring.
-
Electronic Effects: The acetyl group is a moderately deactivating, electron-withdrawing group. This property influences the electron density of the biphenyl system. In 4-Acetyl-4'-bromobiphenyl, the acetyl group is in conjugation with the biphenyl system, and its electron-withdrawing effect is transmitted to the bromine-bearing ring. This electronic pull can make the carbon-bromine bond more susceptible to oxidative addition. In contrast, for this compound, the bromine is in a meta-position relative to the point of attachment of the acetyl-bearing ring. The electronic influence of the acetyl group on the C-Br bond is therefore less pronounced. Generally, electron-withdrawing groups can enhance the rate of oxidative addition in Suzuki-Miyaura couplings.[1]
-
Steric Effects: Steric hindrance around the carbon-bromine bond can significantly impact the rate of cross-coupling reactions. In both isomers, the bromine atom is on the distal ring relative to the acetyl group, minimizing direct steric hindrance from the acetyl moiety itself. However, the overall conformation of the biphenyl system can play a role. Substituted biphenyls are generally not planar due to steric interactions between the ortho-hydrogens of the two rings.[2] The presence of substituents can influence the dihedral angle between the phenyl rings. For the 3'-bromo isomer, there might be slightly more steric congestion in the transition state of the oxidative addition step compared to the 4'-bromo isomer, depending on the conformation adopted during the reaction. However, for palladium-catalyzed cross-coupling reactions, the steric hindrance is often considered to have an insignificant effect unless there are bulky groups in the ortho positions.[3]
Based on these principles, it is reasonable to predict that 4-Acetyl-4'-bromobiphenyl would exhibit slightly higher reactivity in palladium-catalyzed cross-coupling reactions due to the more direct electronic activation of the carbon-bromine bond by the para-substituted acetyl group.
Comparative Data Summary
| Feature | This compound | 4-Acetyl-4'-bromobiphenyl |
| CAS Number | 5730-89-2 | 5731-01-1 |
| Molecular Formula | C₁₄H₁₁BrO | C₁₄H₁₁BrO |
| Molecular Weight | 275.14 g/mol | 275.14 g/mol |
| Predicted Reactivity | Moderate | Moderate to High |
| Key Influencing Factor | Less direct electronic influence of the acetyl group. | Direct electronic activation of the C-Br bond by the para-acetyl group. |
Experimental Protocols: Representative Suzuki-Miyaura Coupling
The following are representative, generalized protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 4-Acetyl-4'-bromobiphenyl. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary to achieve optimal yields.
Materials:
-
This compound or 4-Acetyl-4'-bromobiphenyl (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the acetyl-bromobiphenyl isomer, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualization of Reaction Workflow and Potential Biological Relevance
The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and a conceptual representation of the potential role of substituted biphenyls in drug discovery.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of Suzuki Coupling Reactions with Bromobiphenyl Isomers
A Guide for Researchers in Synthetic Chemistry and Drug Development
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling reaction using three isomeric starting materials: 2-bromobiphenyl, 3-bromobiphenyl, and 4-bromobiphenyl. Understanding the reactivity differences among these isomers is crucial for optimizing reaction conditions and achieving desired product yields in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials.
This analysis will delve into the steric and electronic effects that govern the reactivity of each isomer, supported by a general experimental protocol and a discussion of expected outcomes based on established chemical principles.
The Suzuki Coupling: A Mechanistic Overview
The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with a palladium complex. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The rate-determining step can vary depending on the specific substrates and reaction conditions, but the oxidative addition of the aryl halide to the palladium(0) catalyst is often a critical factor influencing the overall reaction rate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity of Bromobiphenyl Isomers
The position of the bromine atom on the biphenyl scaffold significantly influences the substrate's reactivity in Suzuki coupling. This is primarily due to a combination of steric and electronic effects.
| Isomer | Key Influencing Factor | Expected Relative Reactivity |
| 2-Bromobiphenyl | Steric Hindrance | Low |
| 3-Bromobiphenyl | Electronic Effects (Inductive) | Intermediate |
| 4-Bromobiphenyl | Electronic Effects (Resonance) | High |
2-Bromobiphenyl: The Challenge of Steric Hindrance
The ortho-position of the bromine atom in 2-bromobiphenyl introduces significant steric hindrance around the reaction center.[3] This bulkiness impedes the approach of the palladium catalyst for the initial oxidative addition step, thereby slowing down the reaction rate considerably.[4] Achieving high yields with 2-bromobiphenyl often requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of specialized bulky phosphine ligands that can promote the oxidative addition step for hindered substrates.[1] In some cases, low yields are obtained even with optimized conditions due to the inherent steric clash.[3]
3-Bromobiphenyl: The Inductive Effect
In 3-bromobiphenyl, the bromine atom is in a meta-position relative to the other phenyl ring. At this position, the steric hindrance is significantly reduced compared to the 2-isomer. The primary influence on reactivity is the electron-withdrawing inductive effect of the bromine atom. This effect makes the carbon atom bonded to the bromine more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. Consequently, 3-bromobiphenyl is expected to be more reactive than 2-bromobiphenyl.
4-Bromobiphenyl: Favorable Electronic Effects
For 4-bromobiphenyl, the bromine atom is in the para-position. This position minimizes steric hindrance and allows electronic effects to dominate. The bromine atom exerts an electron-withdrawing inductive effect, similar to the 3-isomer. However, the para-position also allows for resonance effects, which can further activate the carbon-bromine bond towards oxidative addition.[5] As a result, 4-bromobiphenyl is generally the most reactive of the three isomers in Suzuki coupling reactions. Kinetic studies on substituted bromobenzenes have shown that electron-withdrawing groups can enhance the rate of oxidative addition.[6]
Experimental Protocol: A General Procedure
The following is a general experimental protocol for the Suzuki coupling of bromobiphenyl isomers with phenylboronic acid. Note that optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for each specific isomer.
Materials:
-
Bromobiphenyl isomer (2-, 3-, or 4-)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (or another suitable solvent system like 1,4-dioxane/water)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromobiphenyl isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., 0.02 mmol of Pd(OAc)₂) and the phosphine ligand (e.g., 0.04 mmol of PPh₃).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene:water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitoring by TLC or GC-MS is recommended).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired terphenyl product.
Caption: A generalized workflow for the Suzuki coupling of bromobiphenyl isomers.
Conclusion
The Suzuki coupling reaction is a powerful tool for the synthesis of biaryl compounds, but the reactivity of the aryl halide substrate is a critical parameter to consider. When comparing the bromobiphenyl isomers, a clear trend in reactivity is expected:
4-bromobiphenyl > 3-bromobiphenyl >> 2-bromobiphenyl
This trend is governed by a combination of steric and electronic factors. The significant steric hindrance in 2-bromobiphenyl makes it the least reactive isomer, often requiring specialized conditions to achieve satisfactory yields. In contrast, the reduced steric hindrance and favorable electronic effects of 3- and 4-bromobiphenyl lead to higher reactivity, with 4-bromobiphenyl being the most reactive due to the optimal positioning of the bromine atom for oxidative addition. Researchers and drug development professionals should consider these factors when designing synthetic routes involving Suzuki coupling of substituted biphenyls to optimize reaction efficiency and maximize product yields.
References
Comparative Analysis of the Biological Activity of Substituted Biphenyl Derivatives
A review of the current literature reveals a notable absence of specific studies on the biological activity of novel 4-Acetyl-3'-bromobiphenyl derivatives. However, extensive research has been conducted on structurally related compounds, providing valuable insights into the potential pharmacological activities of this class of molecules. This guide presents a comparative analysis of the biological activities of various substituted biphenyl derivatives, with a focus on anticholinesterase, antioxidant, and anticancer properties, drawing from available experimental data.
Anticholinesterase and Antioxidant Activities of Acetylated and Brominated Phenyl Derivatives
A study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives offers significant data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of Alzheimer's disease. The parent compound, 2-amino-5-bromoacetophenone, and its sulfonamide derivatives were evaluated for their anticholinesterase and antioxidant activities.
The introduction of a sulfonamide moiety to 2-amino-5-bromoacetophenone resulted in improved activity against AChE, although it significantly reduced the effect against BChE[1]. Further modification by introducing a styryl group on the scaffold led to a significant enhancement in anticholinesterase activity for the resulting derivatives[1]. These compounds also demonstrated notable antioxidant properties in DPPH and nitric oxide (NO) free radical scavenging assays[1].
Comparative Anticholinesterase and Antioxidant Activity Data
| Compound | AChE IC50 (µM)[1] | BChE IC50 (µM)[1] | DPPH Scavenging IC50 (µM)[1] | NO Scavenging IC50 (µM)[1] |
| 2-Amino-5-bromoacetophenone (1) | 12.6 ± 0.20 | 14.6 ± 0.32 | 12.3 ± 0.21 | 7.4 ± 0.16 |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2) | 8.9 ± 0.21 | 26.5 ± 0.24 | 20.6 ± 0.42 | 15.7 ± 0.20 |
| (E)-N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide (3a) | 4.3 ± 0.23 | 5.6 ± 0.24 | 16.5 ± 0.31 | 9.6 ± 0.45 |
| (E)-N-(2-acetyl-4-(4-(trifluoromethyl)styryl)phenyl)-4-methylbenzenesulfonamide (3b) | 6.2 ± 0.21 | 10.5 ± 0.47 | 13.9 ± 0.10 | 11.9 ± 0.31 |
| Donepezil (Reference) | 1.24 ± 0.15 | 3.12 ± 0.18 | - | - |
| Ascorbic Acid (Reference) | - | - | 4.65 ± 0.13 | 6.23 ± 0.13 |
Anticancer Activity of Unsymmetrical Biphenyl Compounds
In a different line of investigation, the cytotoxic activity of a series of unsymmetrical biphenyls was evaluated against several human cancer cell lines. This research highlights the potential of the biphenyl scaffold in the development of novel anticancer agents. Three compounds, in particular, demonstrated very potent inhibitory activity against all tested tumor cells[2]. A preliminary structure-activity relationship (SAR) analysis suggested that the presence of two bulky substituents on the 2,2'-positions of the unsymmetrical biphenyl skeleton is crucial for their in vitro anticancer activity[2].
Comparative Cytotoxic Activity Data
| Compound | DU145 IC50 (µM)[2] | A549 IC50 (µM)[2] | KB IC50 (µM)[2] | KB-Vin IC50 (µM)[2] |
| 27 | 0.04 | 0.05 | 0.04 | 0.04 |
| 35 | 0.10 | 0.10 | 0.10 | 0.10 |
| 40 | 3.23 | 2.15 | 1.89 | 1.43 |
Experimental Protocols
Anticholinesterase Inhibition Assay[1]
Reactions are performed in a 96-well plate. The following are added sequentially: 8.0 µL of the test compound solution, 2.0 µL of AChE (0.04 mg/mL), and 70 µL of Tris buffer (50 mM, pH 7.7). The mixture is preincubated for 30 minutes at room temperature. Following preincubation, 10 µL of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM in Tris buffer) and 10 µL of acetylcholine iodide (AChI, 5 mM in Tris buffer) are added to each well to initiate the reaction. The absorbance is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 values are determined from a dose-response curve. The same procedure is followed for the BChE inhibition assay, using BChE instead of AChE.
DPPH Radical Scavenging Assay[1]
A solution of DPPH in methanol is mixed with the test compound solution at various concentrations. The mixture is shaken and allowed to stand in the dark for 30 minutes. The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Nitric Oxide (NO) Radical Scavenging Assay[1]
Sodium nitroprusside in phosphate-buffered saline (PBS) is mixed with the test compound at various concentrations. The mixture is incubated at 25°C for 150 minutes. An equal volume of Griess reagent is then added. The absorbance is measured at 546 nm. The percentage of NO radical scavenging activity is calculated, and the IC50 value is determined.
Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (e.g., DU145, A549, KB, and KB-Vin) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours. MTT solution is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The percentage of cell viability is calculated, and the IC50 values are determined.
Visualizations
Caption: Workflow for the in vitro anticholinesterase activity assay.
References
A Comparative Guide to Palladium Catalysts for the Synthesis of 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Palladium Catalysts for the Efficient Synthesis of a Key Biphenyl Intermediate.
The synthesis of 4-Acetyl-3'-bromobiphenyl is a crucial step in the development of various pharmaceutical compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is the most common method for this transformation, and the choice of the palladium catalyst is paramount for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of different palladium catalysts for this specific synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Palladium Catalysts
The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the palladium catalyst, ligands, base, and solvent system employed. Below is a summary of the performance of various palladium catalysts based on available data.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pd(dppf)Cl₂ | 10 | Na₂CO₃ | Toluene/Ethanol/Water | 16 | 85 | 85.6 |
| Pd(PPh₃)₄ | 5 | Na₂CO₃ | Toluene/Water | 12 | 100 | ~80-90 (estimated) |
| Pd/C | 5 | Na₂CO₃ | Fluorobenzene/Water | 18 | 50 | 87 (for a similar bromo-biphenyl synthesis)[1] |
Note: Data for Pd(PPh₃)₄ and Pd/C are based on typical conditions for similar Suzuki-Miyaura couplings, as direct comparative studies for this specific product are limited. The yield for Pd/C is for the synthesis of 2-fluoro-4-bromobiphenyl[1].
Experimental Protocols
Synthesis of this compound using Pd(dppf)Cl₂
This protocol is based on a patented procedure for the synthesis of this compound.
Materials:
-
1-(4-bromophenyl)ethan-1-one (1.0 eq)
-
(3-bromophenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add 1-(4-bromophenyl)ethan-1-one, (3-bromophenyl)boronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Add a 4:1:1 mixture of toluene, ethanol, and water to the vessel.
-
Heat the reaction mixture to 85°C and stir for 16 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Synthesis and Catalyst Selection
To better understand the reaction and the decision-making process for catalyst selection, the following diagrams are provided.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for selecting a palladium catalyst for this compound synthesis.
Conclusion
The choice of palladium catalyst for the synthesis of this compound involves a trade-off between cost, catalytic activity, and reaction conditions. Pd(dppf)Cl₂ has been demonstrated to be effective, providing a high yield under relatively mild conditions. Pd(PPh₃)₄ is a versatile and commonly used catalyst that is expected to provide good yields, though potentially requiring higher temperatures. For large-scale synthesis where cost and catalyst recovery are major concerns, the heterogeneous catalyst Pd/C presents a viable option, although its efficacy for this specific transformation requires further investigation. Researchers should consider the specific requirements of their synthesis, including scale, budget, and desired purity, when selecting the most appropriate palladium catalyst.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Acetyl-3'-bromobiphenyl
Introduction
4-Acetyl-3'-bromobiphenyl is a chemical intermediate whose purity is critical for its intended applications in research and development, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Ensuring the purity of such compounds requires robust and validated analytical methods. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity assessment of this compound. The information presented is based on established analytical principles and data extrapolated from the analysis of similar biphenyl derivatives. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Methodology Comparison
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired analysis speed.
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[5] It is particularly well-suited for non-volatile or thermally labile compounds like this compound.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes smaller particle sizes in the stationary phase (typically under 2 µm) and higher operating pressures compared to HPLC.[5][6][7] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[6][7][8]
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9][10] For biphenyl derivatives, GC, often coupled with a mass spectrometer (GC-MS), is a common analytical choice, especially for identifying and quantifying volatile impurities.[11][12][13][14]
Logical Selection of Analytical Method
The following diagram illustrates a decision-making process for selecting the most appropriate analytical method for the purity assessment of a biphenyl derivative like this compound.
Performance Data Comparison
The following table summarizes typical performance characteristics for validated HPLC, UPLC, and GC methods for the analysis of biphenyl derivatives. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Validation Parameter | HPLC | UPLC | GC |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Precision (%RSD) | < 1.0% | < 0.8% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 97.0 - 103.0% |
| Limit of Detection (LOD) | ~5 ng/mL | ~1 ng/mL | ~10 ng/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~3 ng/mL | ~30 ng/mL |
| Typical Run Time | 15-30 min[5] | 3-10 min[5] | 10-25 min[14] |
| Solvent Consumption | High | Low[6][8] | Very Low |
Experimental Protocols
A detailed experimental protocol for a validated HPLC method is provided below, followed by a summary of typical conditions for UPLC and GC methods.
Validated HPLC Method for this compound
This method is designed to provide a robust and reliable assessment of the purity of this compound.
1. Chromatographic Conditions:
-
Column: Biphenyl stationary phase, 100 mm x 2.1 mm, 2.7 µm particle size.[15]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-12 min: 60% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 60% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
2. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water.
3. Validation Procedure: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][16]
Typical UPLC Method Conditions
UPLC methods leverage sub-2 µm particle columns to achieve faster and more efficient separations.[6][7]
-
Column: Biphenyl stationary phase, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Similar to HPLC, but with a steeper gradient.
-
Flow Rate: 0.6 mL/min
-
Typical Run Time: 3-5 minutes.
Typical GC-MS Method Conditions
GC is suitable for thermally stable and volatile compounds.[9][10]
-
Column: DB-5 (5% biphenyl + 95% polydimethylsiloxane) capillary column, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[17]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Detector (MS): Transfer line at 280°C, ion source at 230°C.
Method Validation Workflow
The following diagram outlines the key stages in the validation of an analytical method for purity assessment, in accordance with ICH guidelines.
Conclusion
For the purity assessment of this compound, both HPLC and UPLC are highly suitable methods. UPLC offers significant advantages in terms of speed and sensitivity, making it ideal for high-throughput environments.[6][8] HPLC remains a robust and reliable workhorse for quality control laboratories.[6] GC-MS is a viable alternative, particularly for the analysis of volatile impurities, but may require derivatization for less volatile compounds. The choice of method should be based on the specific requirements of the analysis, available instrumentation, and desired throughput. Regardless of the chosen method, thorough validation according to ICH guidelines is essential to ensure reliable and accurate purity assessment.[3][4]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [Gas chromatographic determination of biphenyl and 2-phenylphenol in the environmental air of dyeing-plant rooms of the textile industry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ttslaboratuvar.com [ttslaboratuvar.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 17. scielo.br [scielo.br]
Performance of 4-Acetyl-3'-bromobiphenyl in Liquid Crystal Mixtures: A Comparative Analysis with Analogues
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of liquid crystal (LC) technology, the molecular architecture of constituent compounds is paramount in dictating the bulk physical properties of a mixture. This guide provides a comparative analysis of the anticipated performance of 4-Acetyl-3'-bromobiphenyl in liquid crystal mixtures against its structural analogues. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on established structure-property relationships and experimental data for closely related biphenyl derivatives. The analysis focuses on key parameters crucial for the design and optimization of liquid crystal displays (LCDs) and other electro-optical devices, including clearing point, birefringence, dielectric anisotropy, and switching times.
The Biphenyl Core: A Foundation for Liquid Crystal Design
Biphenyl-based molecules are a cornerstone of liquid crystal research and applications due to their rigid, elongated structure, which promotes the formation of mesophases. The specific functional groups attached to the biphenyl core significantly influence the intermolecular forces and, consequently, the macroscopic properties of the liquid crystal material. The subject of this guide, this compound, incorporates two key substituents: an acetyl group (-COCH₃) and a bromine atom (-Br).
Comparative Analysis of Substituted Biphenyls
To understand the expected performance of this compound, we will compare it with well-characterized analogues, primarily focusing on the influence of the acetyl and halogen substituents.
Data Presentation
The following tables summarize the key physical properties of various biphenyl analogues. These compounds provide a basis for predicting the behavior of this compound.
Table 1: Properties of 4'-Alkyl-4-cyanobiphenyls (nCB)
| Compound | n | Clearing Point (°C) | Birefringence (Δn) at 25°C | Dielectric Anisotropy (Δε) at 25°C |
| 5CB | 5 | 35.3 | ~0.18 | ~+11.0[1] |
| 7CB | 7 | 42.8 | ~0.16 | ~+9.5[1] |
| 8OCB | 8 (alkoxy) | 80.0 | ~0.15 | ~+8.0[2] |
Table 2: Properties of Halogenated Biphenyl Derivatives
| Compound | Substituent | Clearing Point (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| 4-Cyano-4'-fluorobiphenyl | -F | ~114 | ~0.15 | ~+8.0 |
| 4-Cyano-4'-chlorobiphenyl | -Cl | ~147 | ~0.18 | ~+7.5 |
| 4-Cyano-4'-bromobiphenyl | -Br | ~154 | ~0.20 | ~+7.0 |
Note: Data for halogenated cyanobiphenyls are representative values from various sources and are intended for comparative purposes.
Analysis of Substituent Effects:
-
Acetyl Group (-COCH₃): The acetyl group is expected to introduce a significant dipole moment, influencing the dielectric properties. Its presence at the 4-position would likely contribute to a positive dielectric anisotropy (Δε), a desirable characteristic for twisted nematic (TN) and in-plane switching (IPS) display modes. The acetyl group's impact on the clearing point and birefringence will depend on its influence on molecular packing and polarizability.
-
Bromo Group (-Br): The bromine atom at the 3'-position is a lateral substituent. Lateral substitutions generally disrupt the molecular packing, which can lead to a decrease in the clearing point and a broadening of the nematic range. The high polarizability of bromine is expected to increase the birefringence (Δn) of the molecule. Its effect on dielectric anisotropy is more complex; while it possesses a dipole moment, its lateral position can lead to a less pronounced or even negative contribution to the overall Δε, depending on the molecular conformation.
Predicted Performance of this compound:
Based on the analysis of its analogues, the performance of this compound in a liquid crystal mixture can be hypothesized as follows:
-
Clearing Point: The presence of the lateral bromine atom is likely to lower the clearing point compared to a non-laterally substituted 4-acetylbiphenyl.
-
Birefringence (Δn): The combination of the conjugated biphenyl core and the polarizable bromine atom is expected to result in a relatively high birefringence.
-
Dielectric Anisotropy (Δε): The strong dipole of the 4-acetyl group will likely lead to a positive dielectric anisotropy. The lateral 3'-bromo substituent may slightly reduce the magnitude of the positive Δε compared to a 4-acetyl-4'-alkylbiphenyl analogue.
-
Switching Times: The switching time is influenced by the rotational viscosity of the material. While difficult to predict without experimental data, the presence of the acetyl and bromo groups may lead to an increase in viscosity compared to simple alkylbiphenyls, potentially resulting in slower switching times.
Experimental Protocols
The characterization of liquid crystal materials involves a suite of standard experimental techniques to determine their key physical properties.
1. Determination of Phase Transition Temperatures (Clearing Point):
-
Methodology: Differential Scanning Calorimetry (DSC) is the primary technique used to determine the temperatures of phase transitions. A small, precisely weighed sample of the liquid crystal material is placed in an aluminum pan and subjected to a controlled heating and cooling cycle. The heat flow to or from the sample is monitored relative to an empty reference pan. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. The peak maximum of the transition from the nematic to the isotropic phase upon heating is defined as the clearing point.
2. Measurement of Birefringence (Δn):
-
Methodology: The Abbé refractometer is commonly used to measure the two principal refractive indices of a nematic liquid crystal: the extraordinary refractive index (nₑ) and the ordinary refractive index (nₒ). A thin, homeotropically aligned film of the liquid crystal is prepared between the prisms of the refractometer. For the measurement of nₑ, a polarizer is used to orient the light parallel to the director of the liquid crystal, while for nₒ, the light is polarized perpendicular to the director. The birefringence is then calculated as the difference between these two values: Δn = nₑ - nₒ.
3. Determination of Dielectric Anisotropy (Δε):
-
Methodology: The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations. A parallel-plate capacitor cell with a known geometry is filled with the liquid crystal material. For the measurement of the dielectric permittivity parallel to the director (ε∥), the molecules are aligned perpendicular to the electrodes (homeotropic alignment). For the measurement of the dielectric permittivity perpendicular to the director (ε⊥), the molecules are aligned parallel to the electrodes (planar alignment). The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥. These measurements are typically performed using an LCR meter at a specific frequency (e.g., 1 kHz).
4. Measurement of Switching Times:
-
Methodology: The electro-optical response times (rise time and decay time) are measured by placing the liquid crystal cell between crossed polarizers and applying a voltage pulse. A photodetector measures the change in transmitted light intensity as the liquid crystal molecules switch between their "on" and "off" states. The rise time is typically defined as the time taken for the transmission to change from 10% to 90% upon voltage application, while the decay time is the time for the transmission to fall from 90% to 10% after the voltage is removed.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for liquid crystal characterization.
Caption: Structure-property relationships in substituted biphenyls.
References
Cross-Reactivity Analysis of 4-Acetyl-3'-bromobiphenyl in Complex Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals working with complex reaction mixtures containing 4-Acetyl-3'-bromobiphenyl, understanding its potential for cross-reactivity is paramount for accurate analysis and interpretation of experimental results. This guide provides a comparative analysis of analytical methods suitable for discerning this compound from structurally similar compounds, supported by experimental protocols and data interpretation guidelines.
Introduction to Cross-Reactivity
Cross-reactivity refers to the phenomenon where an analytical method designed to detect a specific substance also detects other, structurally related or unrelated, compounds. In the context of complex reaction mixtures, where a multitude of chemical entities may be present, the potential for cross-reactivity is a significant challenge. For a molecule like this compound, which possesses a biphenyl backbone, an acetyl group, and a bromine substituent, the likelihood of cross-reactivity with other biphenyl derivatives or compounds sharing similar functional groups is considerable.
Comparative Analysis of Analytical Methodologies
The choice of analytical methodology is critical in mitigating the risks of cross-reactivity. The following table summarizes the performance of common analytical techniques for the analysis of biphenyl derivatives in complex matrices.
| Analytical Technique | Principle | Selectivity | Sensitivity | Throughput | Potential Cross-Reactants for this compound |
| Immunoassays (e.g., ELISA) | Antibody-antigen binding | Variable; dependent on antibody specificity.[1] | High | High | Other brominated biphenyls, acetylated biphenyls, structurally similar biphenyls. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and partitioning, followed by mass-to-charge ratio detection. | High; dependent on chromatographic separation and mass fragmentation patterns.[2][3] | High | Moderate | Isomers of this compound, compounds with similar retention times and mass fragments. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by polarity and partitioning, followed by tandem mass spectrometry. | Very High; enhanced by precursor/product ion monitoring.[4] | Very High | Moderate to High | Isomers and metabolites of this compound, compounds with identical mass transitions. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity and partitioning, with detection by UV absorbance. | Moderate; susceptible to co-eluting compounds with similar UV spectra.[5] | Moderate | High | Compounds with a similar chromophore absorbing at the same wavelength. |
Experimental Protocols
Immunoassay for Biphenyl Derivatives
This protocol is a generalized approach for developing a competitive enzyme-linked immunosorbent assay (ELISA) to detect this compound. The key to minimizing cross-reactivity lies in the generation of a highly specific monoclonal antibody.
Methodology:
-
Hapten Synthesis and Conjugation: Synthesize a hapten derivative of this compound that can be conjugated to a carrier protein (e.g., BSA or KLH) to make it immunogenic.
-
Immunization and Monoclonal Antibody Production: Immunize mice with the conjugate and produce hybridomas to generate monoclonal antibodies.
-
Antibody Screening: Screen the antibodies for their binding affinity and specificity to this compound. Cross-reactivity is assessed by testing the antibody's binding to a panel of structurally related compounds.
-
ELISA Development: Develop a competitive ELISA format where free this compound in the sample competes with a labeled form of the analyte for binding to the specific antibody.
-
Validation: Validate the assay for its sensitivity, specificity (cross-reactivity), accuracy, and precision.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high selectivity and is a robust method for the quantitative analysis of semi-volatile compounds like this compound in complex mixtures.[2][3]
Methodology:
-
Sample Preparation: Extract the analyte from the complex mixture using a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane and methylbenzene).[6] A cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
-
Derivatization (Optional): While not always necessary for acetylated compounds, derivatization can improve chromatographic properties and sensitivity.
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Operate in splitless mode for high sensitivity.
-
Temperature Program: Develop a temperature gradient to achieve optimal separation of this compound from other components in the mixture.
-
-
MS Detection:
-
Ionization: Use electron impact (EI) ionization.
-
Acquisition Mode: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique that provides excellent selectivity and sensitivity, making it ideal for analyzing complex mixtures without the need for derivatization.[4]
Methodology:
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the reaction mixture.
-
LC Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid.[4]
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Acquisition Mode: Operate in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for a specific product ion after fragmentation. This highly selective process minimizes interference from matrix components.
-
Visualization of Analytical Workflows
To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the typical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy [mdpi.com]
Confirming the Purity of 4-Acetyl-3'-bromobiphenyl: A Comparative Guide to GC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-Acetyl-3'-bromobiphenyl is a critical step in the drug development pipeline. This guide provides a comprehensive overview of using Gas Chromatography (GC) for purity analysis of this compound, compares it with alternative analytical techniques, and offers a detailed experimental protocol.
Purity Analysis: A Comparative Overview
The choice of analytical technique for purity assessment depends on the physicochemical properties of the compound and the potential impurities. Besides GC, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed in pharmaceutical analysis.[1][2] Each method offers distinct advantages and disadvantages.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Identification and quantification based on the magnetic properties of atomic nuclei.[2] |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[1] | Provides detailed structural information for all soluble compounds containing NMR-active nuclei. |
| Sensitivity | High sensitivity, especially with specific detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[3] | Good sensitivity, with various detectors available (UV, fluorescence, MS). | Generally lower sensitivity compared to GC and HPLC, but can be improved with high-field magnets and cryoprobes. |
| Sample Preparation | May require derivatization to increase volatility. | Generally straightforward, involving dissolution in a suitable solvent. | Simple dissolution in a deuterated solvent. |
| Impurity Profiling | Excellent for separating and quantifying volatile impurities. | Effective for a broad range of impurities, including non-volatile and polymeric species. | Provides detailed structural elucidation of unknown impurities without the need for reference standards. |
| Quantitative Accuracy | High accuracy and precision with proper validation.[4] | High accuracy and precision, widely accepted for quantitative analysis in the pharmaceutical industry.[5] | Can be highly accurate for quantification (qNMR) with the use of an internal standard.[6] |
| Drawbacks | Not suitable for non-volatile or thermally unstable compounds. Potential for thermal degradation of analytes.[7] | Can consume larger volumes of organic solvents. | Higher instrument cost and complexity. May not be suitable for trace-level impurity quantification. |
Experimental Protocol: GC Analysis of this compound
This protocol provides a general procedure for the purity analysis of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID). Method validation according to ICH guidelines is essential before routine use.[3][8]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: A non-polar or medium-polarity column, such as a DB-5ms or DB-1HT (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of biphenyl compounds.[9][10]
Reagents and Materials:
-
This compound reference standard of known purity.
-
High-purity solvent for sample and standard preparation (e.g., acetone, dichloromethane, or toluene).
-
Carrier gas: Helium or Hydrogen of high purity.
-
FID gases: Hydrogen and compressed air.
Chromatographic Conditions (starting point for method development):
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Detector Temperature | 320 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the this compound sample to be tested.
Analysis Procedure:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area normalization method, assuming that all impurities have a similar response factor to the main component.
Purity Calculation:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Potential Impurities:
During the synthesis of this compound, several impurities may arise from incomplete reactions or side reactions. These could include:
-
Starting materials (e.g., 3-bromobiphenyl).
-
Isomers (e.g., 4-Acetyl-2'-bromobiphenyl, 4-Acetyl-4'-bromobiphenyl).
-
Products of over-acetylation or over-bromination.
-
By-products from the synthetic route.
A GC-MS analysis can be beneficial for the identification of unknown impurity peaks.[11]
Workflow for GC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of this compound using GC analysis.
Caption: Workflow for GC purity analysis of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. waters.com [waters.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Steric Hindrance Effect of the 3'-Bromo Position in EGFR Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of halogen atoms, particularly bromine, is a cornerstone of modern medicinal chemistry. The introduction of a bromo-substituent can significantly influence a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These modifications can, in turn, profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the steric hindrance effect of a bromo-substituent at the 3'-position of a phenyl ring in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows, we aim to offer a comprehensive resource for researchers in drug discovery and development.
Quantitative Comparison: The Impact of 3'-Bromo Substitution on EGFR Inhibition
To quantitatively assess the effect of a 3'-bromo substituent, we compare the biological activity of two potent pyridopyrimidine-based EGFR inhibitors: the 3'-bromo substituted compound PD 158780 and its unsubstituted analog. The data, summarized in the table below, clearly demonstrates the significant impact of the 3'-bromo group on the inhibitory potency against the EGFR tyrosine kinase.
| Compound | Structure | Target | IC50 (nM) | Assay Type | Reference |
| PD 158780 | 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine | EGFR Tyrosine Kinase | 0.08 | Cell-free enzymatic assay | [1] |
| Unsubstituted Analog | 4-(phenylamino)-6-(methylamino)-pyrido[3,4-d]pyrimidine | EGFR Tyrosine Kinase | 50 | Cell-free enzymatic assay |
The striking ~625-fold increase in potency observed with the addition of a 3'-bromo group highlights its critical role in enhancing the inhibitory activity against EGFR. This enhanced activity is attributed to a combination of factors, including favorable steric interactions within the ATP-binding pocket of the enzyme and the potential for halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Synthesis of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780)
The synthesis of PD 158780 and its analogs typically involves a multi-step process. A common route starts with the construction of the pyridopyrimidine core, followed by the introduction of the substituted aniline and the methylamino group.
A representative synthetic scheme is as follows:
-
Formation of the Pyridopyrimidine Core: Condensation of a suitably substituted aminopyridine with a pyrimidine precursor, often involving cyclization reactions to form the fused ring system.
-
Introduction of the Phenylamino Moiety: Nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyridopyrimidine core with 3-bromoaniline. This reaction is often catalyzed by a palladium-based catalyst.
-
Introduction of the Methylamino Group: A second nucleophilic aromatic substitution reaction to replace another leaving group on the pyridopyrimidine core with methylamine.
Detailed synthetic procedures, including reaction conditions, purification methods, and characterization data, can be found in the primary literature.
EGFR Tyrosine Kinase Inhibition Assay (Cell-Free)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., PD 158780) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and the substrate in the kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of a 96-well plate. Include a control with DMSO only.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of substrate phosphorylation.
-
Radiometric assay: Measure the incorporation of ³²P into the substrate using a scintillation counter.
-
Luminescence assay (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence plate reader.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based EGFR Autophosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing insights into the compound's activity in a more physiologically relevant environment.
Materials:
-
A431 human epidermoid carcinoma cells (which overexpress EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Epidermal growth factor (EGF)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
Western blotting or ELISA equipment
Procedure:
-
Seed A431 cells in 96-well plates or culture dishes and grow to near confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR autophosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals.
-
Normalize the phosphorylated EGFR signal to the total EGFR signal for each treatment.
-
Calculate the percentage of inhibition of EGFR autophosphorylation relative to the EGF-stimulated control.
-
Determine the IC50 value as described for the cell-free assay.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathway and Inhibition by PD 158780.
Caption: General Experimental Workflow for Comparative Analysis.
References
A Comparative Guide to the Electrochemical Properties of Bromobiphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The following table summarizes the key electrochemical parameters for the bromobiphenyl isomers. The data has been extracted from different studies and, as such, the experimental conditions may vary.
| Isomer | Peak Reduction Potential (Epc vs. Ag/AgCl) | Experimental Conditions | Reference |
| 4-Bromobiphenyl | -1.1 V | 0.1 M TBABF4 in acetonitrile, Glassy Carbon Electrode | [1] |
Note: Quantitative data for the peak reduction potentials of 2-bromobiphenyl and 3-bromobiphenyl from comparable studies were not available in the reviewed literature. The electrochemical reduction of bromobiphenyls typically involves the irreversible cleavage of the carbon-bromine bond.
Experimental Protocols
The electrochemical analysis of bromobiphenyl isomers is generally performed using cyclic voltammetry. A typical experimental setup and procedure are outlined below.
Objective: To determine the reduction and oxidation potentials of bromobiphenyl isomers.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: A non-aqueous solvent such as acetonitrile or dimethylformamide (DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate (TBABF4) or tetrabutylammonium perchlorate (TBAP)).
-
Analyte: 2-bromobiphenyl, 3-bromobiphenyl, or 4-bromobiphenyl (typically at a concentration of 1-5 mM).
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Procedure:
-
Electrode Preparation: The working electrode (GCE) is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). It is then sonicated in deionized water and the solvent to be used for the experiment to remove any residual polishing material.
-
Electrochemical Cell Setup: The three electrodes are assembled in an electrochemical cell containing the electrolyte solution.
-
Deoxygenation: The electrolyte solution is purged with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
The potential is scanned from an initial value where no faradaic reaction occurs towards more negative potentials to observe the reduction of the bromobiphenyl isomer.
-
The scan is then reversed towards more positive potentials to observe any oxidation peaks.
-
The scan rate (e.g., 100 mV/s) is kept constant during the experiment. A range of scan rates can be used to investigate the nature of the electrochemical process.
-
-
Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the peak potentials (Ep) for the reduction and oxidation processes.
Logical Workflow for Electrochemical Analysis
The following diagram illustrates the general workflow for the electrochemical characterization of bromobiphenyl isomers.
Discussion of Electrochemical Properties
The electrochemical reduction of bromobiphenyl isomers involves the transfer of an electron to the molecule, leading to the formation of a radical anion. This radical anion is generally unstable and rapidly undergoes cleavage of the carbon-bromine (C-Br) bond to form a biphenyl radical and a bromide ion. The position of the bromine atom on the biphenyl ring is expected to influence the reduction potential.
Generally, the ease of reduction of halogenated aromatic compounds is influenced by the electron-withdrawing or -donating nature of the substituent and its position. However, without direct comparative data for the bromobiphenyl isomers, a definitive trend cannot be established. For 4-bromobiphenyl, a reduction to biphenyl has been observed in the presence of electrochemically generated anion radicals[2]. 3-Bromobiphenyl has been utilized in the development of electrochemical immunosensors[3]. The reactivity of the C-Br bond in 2-bromobiphenyl is also a key aspect of its chemical profile[4][5].
The oxidation of bromobiphenyls would involve the removal of an electron from the biphenyl pi-system. The presence of the bromine atom, being an electron-withdrawing group, is expected to make the oxidation more difficult compared to unsubstituted biphenyl. The isomeric position could subtly affect the oxidation potential due to differences in electronic and steric effects.
Conclusion
This guide provides an overview of the electrochemical properties of 2-, 3-, and 4-bromobiphenyl isomers based on available literature. While a direct comparative study is lacking, the provided information on individual isomers and the general experimental protocols offer a valuable resource for researchers. Further studies performing a systematic comparison of these isomers under identical electrochemical conditions are needed to fully elucidate the structure-property relationships governing their redox behavior. Such data would be highly beneficial for the targeted design and application of these compounds in various scientific and industrial domains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Electrochemistry of Br−/Br2 Redox Couple in Acetonitrile, Methanol and Mix Media of Acetonitrile–Methanol: An Insight into Redox Behavior of Bromide on Platinum (Pt) and Gold (Au) Electrode | Semantic Scholar [semanticscholar.org]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Advances in electrochemical reactions involving acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantitative Analysis of Impurities in Synthesized 4-Acetyl-3'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For synthesized compounds like 4-Acetyl-3'-bromobiphenyl, a key intermediate in various synthetic pathways, rigorous quantitative analysis of impurities is essential to ensure safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of the primary analytical techniques used for impurity quantification in this compound, supported by representative experimental data and detailed methodologies.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound, commonly achieved through Suzuki-Miyaura cross-coupling reactions, can lead to the formation of several process-related impurities. Understanding these potential impurities is the first step in developing robust analytical methods for their detection and quantification.
Common impurities may include:
-
Starting Materials: Unreacted 4-bromoacetophenone and 3-bromophenylboronic acid (or its derivatives).
-
Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 4,4'-diacetylbiphenyl (from the coupling of two 4-bromoacetophenone molecules).
-
Regioisomers: 2-Acetyl-3'-bromobiphenyl and 3-Acetyl-3'-bromobiphenyl, arising from non-selective reactions.
-
Debrominated Product: 4-Acetylbiphenyl, where the bromine atom is replaced by a hydrogen.
-
Solvent Residues and Reagents: Residual solvents used in the synthesis and purification steps, as well as leftover reagents.
Comparison of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the analytical throughput. The three most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. |
| Typical Impurities Detected | Non-volatile and thermally labile compounds, including starting materials, homocoupling products, and regioisomers. | Volatile and semi-volatile impurities, such as residual solvents and some lower molecular weight byproducts. | A wide range of impurities, including structural isomers, without the need for reference standards for every impurity. |
| Advantages | High resolution, high sensitivity, well-established methods for pharmaceutical analysis. | Excellent for identifying unknown volatile impurities through mass spectral libraries, high sensitivity. | Primary analytical method, does not require identical reference standards for quantification, provides structural information. |
| Limitations | Requires reference standards for accurate quantification of each impurity, may not be suitable for highly volatile compounds. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to HPLC and GC-MS, potential for signal overlap in complex mixtures. |
| Typical Limit of Quantification (LOQ) | 0.01% - 0.1% | 0.001% - 0.05% | 0.1% - 1% |
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of impurities in this compound using HPLC, GC-MS, and qNMR.
This method is suitable for the quantification of non-volatile impurities, including starting materials, homocoupling products, and regioisomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 40% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Quantification: Use external standards of known impurities to create a calibration curve. The concentration of impurities in the sample is determined by comparing their peak areas to the calibration curve.
This method is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
-
Quantification: The amount of each impurity can be estimated by the area percentage of the corresponding peak in the total ion chromatogram (TIC) or by using an internal standard.
qNMR provides a powerful tool for the quantification of impurities, especially isomers, without the need for individual reference standards.[1]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte or impurity signals (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation for accurate integration.
-
Use a 90° pulse angle.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
-
Quantification: The amount of an impurity is calculated by comparing the integral of a specific, non-overlapping impurity proton signal to the integral of a known proton signal from the internal standard. The molar ratio can then be converted to a weight percentage.
Visualizing the Workflow and Relationships
To better illustrate the process and the relationships between the analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of impurities.
Caption: Comparison of key attributes of analytical methods.
References
A Comparative Guide to the Synthesis of 4-Acetyl-3'-bromobiphenyl for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of peer-reviewed methods for the synthesis of 4-Acetyl-3'-bromobiphenyl, a valuable building block in medicinal chemistry. We will explore three common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable synthetic route for their specific needs.
Comparison of Synthetic Methodologies
The selection of a synthetic method often involves a trade-off between factors such as reaction yield, availability and toxicity of starting materials, and reaction conditions. The following table summarizes the key quantitative data for the Suzuki-Miyaura, Stille, and Negishi couplings for the preparation of this compound.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Reactant 1 | 4-Bromoacetophenone | 4-Bromoacetophenone | 4-Bromoacetophenone |
| Reactant 2 | (3-Bromophenyl)boronic acid | (3-Bromophenyl)trialkylstannane | (3-Bromophenyl)zinc halide |
| Catalyst | Palladium(0) or Palladium(II) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Palladium(0) or Nickel complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂)[1] |
| Base/Additive | Typically requires a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Often performed without a base, but additives like Cu(I) salts can enhance reactivity | Generally does not require a base |
| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures | Toluene, Dioxane, THF | THF, DMF |
| Typical Yield | Good to excellent (often >80%) | Good to excellent | Good to excellent |
| Key Advantages | Boronic acids are generally stable, commercially available, and have low toxicity. | Organostannanes are often stable and tolerant of many functional groups.[2] | Organozinc reagents are highly reactive, often leading to high yields and fast reactions. |
| Key Disadvantages | Boronic acids can sometimes undergo side reactions like protodeboronation. | Organotin compounds are highly toxic and their removal from the final product can be challenging.[2] | Organozinc reagents are often moisture and air-sensitive, requiring inert reaction conditions. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of a synthesis. Below are representative protocols for each of the discussed methods, based on established literature procedures for similar transformations.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.
Materials:
-
4-Bromoacetophenone
-
(3-Bromophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) and (3-bromophenyl)boronic acid (1.2 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Stille Coupling Protocol
This protocol is a general representation of a Stille coupling reaction.
Materials:
-
4-Bromoacetophenone
-
(3-Bromophenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a flame-dried flask under an inert atmosphere (nitrogen or argon), add 4-bromoacetophenone (1.0 eq) and anhydrous toluene or dioxane.
-
Add (3-Bromophenyl)tributylstannane (1.1 eq).
-
Degas the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).
-
Heat the reaction mixture to reflux (typically 90-110 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
The crude product is then purified by column chromatography. Due to the toxicity of tin byproducts, careful purification is essential. A common method involves treatment with a fluoride source (e.g., potassium fluoride) to precipitate the tin salts, followed by filtration and chromatography.
Negishi Coupling Protocol
This protocol outlines the general steps for a Negishi coupling.
Materials:
-
3-Bromophenylzinc chloride (prepared in situ or from a commercial source)
-
4-Bromoacetophenone
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-bromoacetophenone (1.0 eq) in anhydrous THF.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).
-
To this mixture, add a solution of 3-bromophenylzinc chloride (1.2 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Visualizing the Synthetic Comparison
To provide a clear visual representation of the decision-making process for selecting a synthetic method, the following logical workflow diagram has been generated.
Caption: A logical workflow for selecting a synthetic method.
This guide provides a foundational comparison of three powerful methods for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources. For routine synthesis with a focus on safety and readily available starting materials, the Suzuki-Miyaura coupling is often the preferred choice. The Stille coupling offers broad functional group tolerance but is hampered by the toxicity of tin reagents. The Negishi coupling can provide high yields and fast reaction times but requires the handling of sensitive organozinc reagents. Researchers are encouraged to consult the primary literature for more detailed and optimized procedures for their specific application.
References
Safety Operating Guide
Proper Disposal of 4-Acetyl-3'-bromobiphenyl: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Acetyl-3'-bromobiphenyl.
Disclaimer: This document provides guidance based on available safety data for similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.
Immediate Safety and Hazard Summary
| Hazard Statement | Description | Precautionary Action |
| Harmful if Swallowed | May cause harm if ingested.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek medical attention.[1][2] |
| Causes Skin Irritation | May cause redness, itching, or inflammation upon contact with skin.[1][2] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.[1][2] |
| Causes Serious Eye Damage | Can cause severe irritation or burns to the eyes.[1][2][4] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][4] |
| May Cause Respiratory Irritation | Inhalation of dust or fumes may irritate the respiratory tract.[1][2] | Use only in a well-ventilated area or outdoors. Avoid breathing dust. If inhaled, move to fresh air and keep comfortable for breathing.[1][2] |
| Very Toxic to Aquatic Life | Poses a significant threat to aquatic ecosystems.[1][5] | Avoid release to the environment.[4] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved chemical waste disposal plant.[1][2][4] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat to protect from skin contact.[1]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items like weigh boats or paper, in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that will not react with the chemical.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips) that has come into contact with the chemical should be placed in the solid chemical waste container.
-
Rinse non-disposable glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The resulting solvent rinse (rinsate) must be collected as hazardous waste.
-
Step 3: Waste Container Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Associated hazards (e.g., "Harmful," "Irritant," "Marine Pollutant")
-
Accumulation start date
-
Your name, department, and contact information
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep the container tightly closed.[1]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and pickup.
Emergency Procedures
-
Spills:
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[1][2]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][2]
-
Ingestion: Rinse mouth with water and seek medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


